molecular formula C11H10O4 B1585727 6-Methoxy-2H-chromene-3-carboxylic acid CAS No. 57543-62-1

6-Methoxy-2H-chromene-3-carboxylic acid

Cat. No.: B1585727
CAS No.: 57543-62-1
M. Wt: 206.19 g/mol
InChI Key: VOOCQPOSPBMQSK-UHFFFAOYSA-N
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Description

6-Methoxy-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-methoxy-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOCQPOSPBMQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377258
Record name 6-Methoxy-2H-chromene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-62-1
Record name 6-Methoxy-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxy-2H-chromene-3-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Methoxy-2H-chromene-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and biological activities.

Introduction and Core Molecular Features

This compound (CAS No: 57543-62-1) is a derivative of the chromene scaffold, a benzopyran system that is a privileged structure in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a methoxy group and a carboxylic acid moiety, imparts specific chemical and biological properties that make it a valuable precursor for the synthesis of more complex molecules.[1]

The core structure consists of a 2H-chromene ring system, where a benzene ring is fused to a pyran ring with a double bond between carbons 2 and 3.[1] Key substituents include:

  • A methoxy group (-OCH₃) at the C6 position: This electron-donating group influences the electronic properties of the aromatic ring.[1]

  • A carboxylic acid group (-COOH) at the C3 position: This functional group introduces polarity, provides a site for hydrogen bonding, and serves as a handle for further chemical modifications.[1]

The interplay of these features makes this compound a subject of interest for investigating structure-activity relationships in various biological targets.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is crucial for the handling, characterization, and application of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 57543-62-1[1][3][4][5]
Molecular Formula C₁₁H₁₀O₄[1][3][4][5]
Molecular Weight 206.19 g/mol [1][3][5]
Appearance Solid[4]
Melting Point 184-186 °C[5]
IUPAC Name This compound[1]
InChI Key VOOCQPOSPBMQSK-UHFFFAOYSA-N[1][4][5]
SMILES COC1=CC2=C(C=C1)OCC(=C2)C(=O)O[1][6]
Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: In proton NMR spectroscopy, the methoxy protons are expected to resonate as a singlet around δ 3.8–4.0 ppm.[1] The protons on the chromene core will exhibit characteristic shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon skeleton. The spectrum for the closely related 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is available, which can serve as a reference for interpreting the spectrum of the title compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. The spectrum of this compound is expected to show the following characteristic absorption bands:

    • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]

    • C-H stretch (aromatic and aliphatic): Bands between 3100-2840 cm⁻¹.[9][10]

    • C=O stretch (carboxylic acid): A strong absorption band around 1760-1690 cm⁻¹.[1][8]

    • C=C stretch (aromatic): Absorptions in the 1600-1400 cm⁻¹ region.[9]

    • C-O stretch (ether and carboxylic acid): Bands in the 1320-1210 cm⁻¹ region.[8]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of this compound is 206.19 Da.[5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale method involves the carboxylation of 6-methoxy-2H-chromene.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 6-methoxy-2H-chromene Reagents 1. Base (e.g., DABCO) 2. CO₂ 3. Anisole (solvent) Start->Reagents Reacts with Reaction Carboxylation Reagents->Reaction Product This compound Reaction->Product Purification Filtration or Chromatography Product->Purification

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Carboxylation of 6-methoxy-2H-chromene

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 6-methoxy-2H-chromene

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dry anisole

  • Carbon dioxide (CO₂) gas or dry ice

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methoxy-2H-chromene in dry anisole, add a suitable base such as DABCO.[1]

  • Bubble CO₂ gas through the reaction mixture or add crushed dry ice in portions while maintaining the temperature.[1]

  • Stir the mixture at room temperature or a slightly elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by filtration or column chromatography to yield pure this compound.[1]

Causality: The base deprotonates the chromene precursor, forming a nucleophilic intermediate that attacks the electrophilic carbon of CO₂. Subsequent protonation yields the final carboxylic acid product.[1] The use of a dry solvent is critical to prevent unwanted side reactions.

Chemical Reactivity

The carboxylic acid and the chromene ring system are the primary sites of reactivity.

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

  • Esterification and Amidation: The carboxylic acid functionality allows for the straightforward synthesis of ester and amide derivatives, which is a common strategy in drug discovery to modulate physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

Chromene derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. It serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

  • Anticancer Potential: Derivatives of chromene-3-carboxylic acid have been investigated for their anticancer properties. For instance, a related compound demonstrated an IC₅₀ value of 8.01 µM against MCF-7 breast cancer cells.[1]

  • Anti-inflammatory Activity: The chromene scaffold is associated with anti-inflammatory effects. Some derivatives have been shown to modulate inflammatory signaling pathways, such as those involving the P2Y6 receptor.[1]

  • Antimicrobial Properties: Preliminary studies suggest that chromene derivatives can be effective against both Gram-positive and Gram-negative bacteria.[1]

  • Antioxidant Activity: The chromene ring system can act as a scavenger of free radicals, and derivatives have been shown to enhance the activity of antioxidant enzymes.[1][11]

Derivatives of the closely related 6-methoxy-chroman-3-carboxylic acid have been developed as potent and isoform-selective ROCK2 inhibitors, highlighting the potential of this scaffold in targeting specific enzymes.[12]

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical and pharmaceutical research.

  • Drug Discovery: It serves as a precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases.[1] Its structure allows for systematic modifications to explore structure-activity relationships.

  • Materials Science: Chromene derivatives are utilized in the development of materials with specific optical properties, such as UV absorbers and fluorescent dyes.[1]

  • Synthetic Chemistry: It is a valuable intermediate for the synthesis of more complex heterocyclic compounds.[1] Advanced synthetic methods, such as rhodium(III)-catalyzed C-H activation, have been developed for the synthesis of 2H-chromene-3-carboxylic acids.[13][14]

Conclusion

This compound is a chemically versatile and biologically relevant molecule. Its well-defined structure, coupled with its accessible synthesis and diverse reactivity, makes it an important tool for researchers in both academic and industrial settings. The continued exploration of this compound and its derivatives is expected to yield novel discoveries in medicine and materials science.

References

  • 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | C11H8O5 | CID 711717 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed. (2019). PubMed. Retrieved from [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed. (2006). PubMed. Retrieved from [Link]

  • Infrared (IR) Spectroscopy. (n.d.). LibreTexts. Retrieved from [Link]

  • This compound (C11H10O4) - PubChemLite. (n.d.). PubChemLite. Retrieved from [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters - ACS Publications. (2018). ACS Publications. Retrieved from [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - Dove Medical Press. (2016). Dove Medical Press. Retrieved from [Link]

  • (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (2025). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Illinois State University. Retrieved from [Link]

Sources

Physicochemical properties of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2H-chromene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of this compound (CAS No: 57543-62-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the chromene scaffold, a privileged structure in drug discovery, understanding its fundamental properties is critical for its application as a synthetic building block and a potential bioactive agent.[1][2][3][4] This document synthesizes available data on its molecular structure, spectroscopic profile, and key physicochemical parameters such as lipophilicity and acidity. Furthermore, it presents detailed, field-proven experimental protocols for the empirical determination of these properties, grounding theoretical knowledge in practical, verifiable methodology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of the Chromene Scaffold

The Privileged Chromene Moiety in Drug Discovery

Chromenes, heterocyclic compounds featuring a benzopyran ring system, are abundantly found in nature and serve as the core structure for a vast array of molecules with diverse pharmacological activities.[2][3] Their derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][5] This versatility has established the chromene moiety as a "privileged scaffold" in medicinal chemistry, a template that can interact with multiple cellular targets, making it a fertile ground for the development of novel therapeutics.[5]

Spotlight on this compound

This compound is a specific derivative that combines the foundational chromene core with two key functional groups that modulate its properties:

  • A methoxy group (-OCH₃) at the C6 position: This electron-donating group influences the electronic properties of the aromatic ring, which can impact molecular interactions and metabolic stability.[6]

  • A carboxylic acid (-COOH) at the C3 position: This group introduces polarity, acidity, and the capacity for hydrogen bonding, significantly affecting the molecule's solubility, pKa, and potential to interact with biological targets.[6]

This unique combination makes the compound an important intermediate for synthesizing more complex heterocyclic structures and a subject of interest for its own potential bioactivity.[6]

Core Physicochemical Profile

The fundamental properties of this compound are summarized below. It is important to note that while some properties are computationally predicted, they provide a valuable baseline for experimental design.

PropertyValue / DescriptionSource
CAS Number 57543-62-1[7][8]
Molecular Formula C₁₁H₁₀O₄[7][8]
Molecular Weight 206.19 g/mol [7][8]
IUPAC Name This compound
Synonyms 6-Methoxy-2H-1-benzopyran-3-carboxylic acid[8]
Physical Form Solid[7]
Predicted XlogP 1.5[9]
InChI Key VOOCQPOSPBMQSK-UHFFFAOYSA-N[7][9]
SMILES COC1=CC2=C(C=C1)OCC(=C2)C(=O)O[9]
Predicted Lipophilicity (logP)

The predicted octanol-water partition coefficient (XlogP) of 1.5 suggests that the molecule possesses a moderate degree of lipophilicity.[9] This value indicates a balance between aqueous solubility and lipid membrane permeability, a crucial parameter in drug design for oral bioavailability and cell penetration. An experimental determination is essential for confirmation.

Acidity (pKa)

While no experimental pKa value is prominently reported in the literature, the presence of the carboxylic acid group defines the molecule as a weak acid. The pKa value is expected to be in the typical range for carboxylic acids (around 4-5), influenced by the electronic effects of the chromene ring system. This acidity is critical as it dictates the compound's ionization state at physiological pH (~7.4), which in turn governs its solubility, receptor binding, and transport properties.

Solubility

Based on its structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in aqueous media is likely to be low but will increase significantly under basic conditions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : Expected signals would include a singlet for the methoxy protons around δ 3.8–4.0 ppm, distinct aromatic protons on the benzene ring, and protons associated with the pyran ring and the carboxylic acid.[6]

    • ¹³C-NMR : Signals would correspond to the eleven unique carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid (δ > 160 ppm) and the methoxy carbon (δ ~55-60 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands, including a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (~1700 cm⁻¹), and C-O stretches from the ether and ester functionalities.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass (206.0579 Da) should be readily identifiable.[9] Analysis of fragmentation patterns can further corroborate the structure.

  • High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, is the standard method for assessing the purity of the compound.[10] A well-defined, sharp peak under appropriate conditions would indicate high purity.

Experimental Protocols: A Methodological Deep Dive

To ensure scientific rigor, predicted values must be validated experimentally. The following protocols are designed as self-validating systems for determining key physicochemical parameters.

Protocol for Determination of logP via Shake-Flask Method

Principle & Rationale: This is the gold-standard method for logP determination. It directly measures the partitioning of a solute between two immiscible phases (n-octanol and water) at equilibrium. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Analysis by a sensitive method like HPLC-UV ensures that even low concentrations in either phase can be accurately quantified.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together vigorously for 24 hours, followed by separation using a separatory funnel.

  • Stock Solution: Prepare a stock solution of this compound in pre-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, combine 5 mL of the stock solution with 5 mL of pre-saturated water.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached. A mechanical shaker or rotator is ideal.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete separation of the two phases.

  • Sampling: Carefully withdraw a known volume from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated reverse-phase HPLC-UV method. A calibration curve must be generated for accurate quantification.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water])

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 1. Pre-saturate Solvents (n-Octanol & Water) P2 2. Prepare Stock Solution in n-Octanol P1->P2 E1 3. Combine Solvents & Stock P2->E1 E2 4. Agitate to Equilibrate E1->E2 E3 5. Centrifuge for Phase Separation E2->E3 E4 6. Sample Aqueous & Organic Layers E3->E4 A1 7. Quantify Concentration (HPLC-UV) E4->A1 A2 8. Calculate logP A1->A2

Workflow for logP Determination.
Protocol for pKa Determination via Potentiometric Titration

Principle & Rationale: This method relies on monitoring the change in pH of a solution of the weak acid as it is neutralized by a strong base. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. Using a calibrated pH meter and a precise titrator ensures accuracy. The inflection point of the resulting titration curve indicates the equivalence point, from which the half-equivalence point is determined.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Insert a calibrated pH electrode and a magnetic stir bar.

  • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a calibrated burette or auto-titrator.

  • Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Plotting: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • Equivalence Point Determination: Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (d(pH)/dV).

  • pKa Calculation: The pKa is the pH value at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_data Data Analysis S1 1. Dissolve Compound in Solvent T1 3. Add Titrant (NaOH) Incrementally S1->T1 S2 2. Calibrate pH Meter & Setup Titrator S2->T1 T2 4. Record pH vs. Volume T1->T2 D1 5. Plot Titration Curve (pH vs. Volume) T2->D1 D2 6. Determine Equivalence Point (Veq) from Inflection D1->D2 D3 7. Find pH at Veq/2 D2->D3

Sources

An In-Depth Technical Guide to 6-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-Methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis methodologies, detailed spectral characterization, and explore its multifaceted biological activities, including its potential as an anti-inflammatory and anti-cancer agent. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials.

Core Compound Identification

This compound is a derivative of the chromene scaffold, a structural motif prevalent in a wide array of natural products. The presence of the methoxy and carboxylic acid functional groups imparts unique physicochemical properties that contribute to its biological activity.

Identifier Value
CAS Number 57543-62-1[1][2]
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.19 g/mol [1][2]
IUPAC Name This compound
Synonyms 6-Methoxy-2H-1-benzopyran-3-carboxylic acid[2]
InChI Key VOOCQPOSPBMQSK-UHFFFAOYSA-N[1]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached through several routes. Here, we detail two prominent and effective methods: the classical Knoevenagel condensation and a modern Rhodium(III)-catalyzed C-H activation/[3+3] annulation.

Knoevenagel Condensation: A Classic Approach

The Knoevenagel condensation is a robust and widely used method for the formation of α,β-unsaturated dicarbonyl compounds and their derivatives.[3][4] In the context of chromene synthesis, it involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, followed by cyclization.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-Methoxysalicylaldehyde 4-Methoxysalicylaldehyde Reaction + 4-Methoxysalicylaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Product 6-Methoxy-2-oxo-2H- chromene-3-carboxylic acid Arrow Reaction->Arrow Piperidine/Pyridine Δ Arrow->Product G cluster_0 Reactants cluster_1 Product N-phenoxyacetamide N-(4-methoxyphenoxy)acetamide Reaction + N-phenoxyacetamide->Reaction Methyleneoxetanone Methyleneoxetanone Methyleneoxetanone->Reaction Product 6-Methoxy-2H-chromene- 3-carboxylic acid Arrow Reaction->Arrow [Cp*RhCl2]2, CsOAc CH3CN, 60 °C Arrow->Product G Inflammatory_Stimulus Inflammatory Stimulus P2Y6_Receptor P2Y6 Receptor Inflammatory_Stimulus->P2Y6_Receptor PLC PLC Activation P2Y6_Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NF_kappaB NF-κB Activation Ca_PKC->NF_kappaB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NF_kappaB->Cytokines Compound 6-Methoxy-2H-chromene- 3-carboxylic acid Compound->P2Y6_Receptor Inhibition

Sources

A Guide to the Spectroscopic Characterization of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 6-Methoxy-2H-chromene-3-carboxylic acid (CAS No: 57543-62-1), a key heterocyclic building block in medicinal and synthetic chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and quality verification of this compound. We present detailed experimental protocols, data interpretation grounded in spectroscopic principles, and visual aids to offer a comprehensive analytical overview.

Introduction: The Chromene Core in Modern Chemistry

This compound belongs to the chromene class of compounds, which are bicyclic oxygen-containing heterocycles. The chromene scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] The specific substitution of a methoxy group at the C6 position and a carboxylic acid at the C3 position endows this molecule with unique electronic and steric properties, making it a valuable precursor for synthesizing more complex bioactive molecules.[1][2]

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques like NMR, IR, and MS provide a detailed molecular fingerprint, confirming identity, purity, and structural integrity. This guide serves as a practical reference for the analytical characterization of this important synthetic intermediate.

Figure 1. Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: 298 K.

    • Sweep Width: Approximately 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Data Presentation & Interpretation

The following table summarizes the expected ¹H NMR spectral data. Chemical shifts are predictive and based on values reported for structurally similar chromene and coumarin derivatives.[1][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~12.5br s1H-COOHThe acidic proton of the carboxylic acid is highly deshielded, appearing as a broad singlet far downfield. Its position can vary with concentration and solvent.
~7.80s1HH-4This vinyl proton is adjacent to the electron-withdrawing carboxylic acid group and the ring oxygen, causing a significant downfield shift.
~7.20d1HH-5This aromatic proton is ortho to the methoxy group and shows coupling to H-7, though it may appear as a singlet or narrow doublet depending on the coupling constant.
~6.90d1HH-8This aromatic proton is part of the benzene ring and its chemical shift is influenced by the adjacent ring oxygen.
~6.85dd1HH-7This proton is ortho to the methoxy group and meta to the ring fusion, showing coupling to H-5 and H-8. The electron-donating methoxy group shifts it slightly upfield.
~4.90s2HH-2 (-CH₂-)The methylene protons at the C2 position are adjacent to the ring oxygen and the C=C double bond, resulting in a downfield shift. They appear as a singlet.
~3.75s3H-OCH₃The methoxy protons are shielded by the oxygen atom and appear as a characteristic sharp singlet in a predictable region.[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its hybridization (sp³, sp², sp) and its electronic environment (e.g., attachment to electronegative atoms).

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.[3]

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

    • Sweep Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Presentation & Interpretation

The table below outlines the expected ¹³C NMR chemical shifts, derived from spectral databases and literature on analogous compounds.[4][5][6]

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~168.0-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield.
~155.0C-6This aromatic carbon is directly attached to the electron-donating methoxy group, causing a significant downfield (deshielding) effect.
~148.0C-8aA quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the adjacent oxygen atom.
~135.0C-4The vinyl carbon atom, its chemical shift reflects its sp² hybridization and position in the conjugated system.
~125.0C-3This quaternary carbon is attached to the carboxylic acid group and is part of the C=C double bond.
~120.0C-4aThe second quaternary carbon at the ring fusion.
~117.0C-5Aromatic CH carbon.
~115.0C-7Aromatic CH carbon, its shift is influenced by the ortho methoxy group.
~112.0C-8Aromatic CH carbon.
~65.0C-2 (-CH₂-)The sp³ hybridized methylene carbon is deshielded by the adjacent ring oxygen.
~55.5-OCH₃The methoxy carbon is characteristic and appears in a well-defined upfield region. The chemical shift of methoxy carbons is a useful descriptor in structural analysis.[6]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of specific functional groups, making IR an excellent tool for qualitative functional group analysis.

Experimental Protocol
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the pellet using a Fourier-Transform Infrared (FTIR) spectrometer.[7]

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Data Presentation & Interpretation

The key IR absorption bands confirm the presence of the principal functional groups.[8][9]

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300 - 2500Strong, BroadO-H StretchThe carboxylic acid O-H stretch is characteristically very broad due to strong hydrogen bonding, often obscuring the C-H stretching region.[9]
3100 - 3000MediumC-H Stretch (sp²)Aromatic and vinylic C-H stretching vibrations.
3000 - 2850MediumC-H Stretch (sp³)Aliphatic C-H stretching from the methylene (-CH₂) and methoxy (-OCH₃) groups.
~1700StrongC=O StretchThis intense absorption is characteristic of the carbonyl group in the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.[1][9]
1620 - 1580MediumC=C StretchAromatic and vinylic C=C bond stretching vibrations confirm the presence of the unsaturated rings.[8]
1320 - 1210StrongC-O StretchA strong band corresponding to the C-O single bond stretching in the carboxylic acid and the aryl ether.[9]
1440 - 1395MediumO-H BendIn-plane bending of the carboxylic acid O-H group.[9]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺). This ion is often unstable and fragments into smaller, charged species. The resulting fragmentation pattern provides a structural fingerprint and helps confirm the molecular weight.[10]

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Data Presentation & Interpretation

The molecular weight of this compound is 206.19 g/mol .[1][11] The mass spectrum is expected to show a molecular ion peak at m/z = 206.

Key Fragmentation Pathways: The fragmentation of chromene and coumarin derivatives often involves characteristic losses.[12][13]

  • Molecular Ion (M⁺): m/z = 206

  • Loss of a hydroxyl radical (-•OH): [M - 17]⁺ → m/z = 189

  • Loss of carbon monoxide (-CO): [M - 28]⁺ → m/z = 178. This is a common fragmentation for pyrone-type rings.[12]

  • Loss of a carboxyl radical (-•COOH): [M - 45]⁺ → m/z = 161

  • Loss of CO₂ from the carboxylic acid: [M - 44]⁺ → m/z = 162

Fragmentation_Pathway M M⁺ This compound m/z = 206 F189 [M - OH]⁺ m/z = 189 M->F189 - •OH (17) F161 [M - COOH]⁺ m/z = 161 M->F161 - •COOH (45) F178 [M - CO]⁺ m/z = 178 M->F178 - CO (28)

Figure 2. Proposed key fragmentation pathways for the title compound in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and definitive structural confirmation of this compound. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of essential carboxylic acid, ether, and aromatic functional groups, while mass spectrometry verifies the molecular weight and offers insight into structural stability. This comprehensive spectral guide serves as an authoritative resource for researchers, ensuring confidence in the identity and quality of this versatile chemical intermediate for its application in scientific research and development.

References

  • Coumarin - an overview . ScienceDirect Topics. [Link]

  • 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • Vibrational Spectra and Electronic Structural Studies of Some Coumarins . International Journal of Research in Engineering and Science (IJRES). [Link]

  • FT-IR spectra of the obtained coumarin derivatives . ResearchGate. [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and . The Royal Society of Chemistry. [Link]

  • Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra . Authorea. [Link]

  • Infra red spectrum reaction monitoring Coumarin derivative . YouTube. [Link]

  • Coumarin . NIST WebBook. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids . MDPI. [Link]

  • Supporting Information for Stable carboxylic acid derivatized alkoxy silanes . The Royal Society of Chemistry. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy . NMR Spectra. [Link]

  • Infrared (IR) Spectroscopy . Mansoura University. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids . ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids . University of Colorado Boulder. [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide . MDPI. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade . Organic Chemistry Portal. [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... . ResearchGate. [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS . Bentham Science. [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds . ResearchGate. [Link]

  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes . PMC - NIH. [Link]

Sources

The Rising Therapeutic Potential of Chromene-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromene scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, chromene-3-carboxylic acids and their analogues have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and prospective applications of chromene-3-carboxylic acids for researchers, scientists, and professionals in drug development. We will delve into their diverse roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Chromene Core in Medicinal Chemistry

Chromenes, bicyclic oxygen-containing heterocycles, are widely distributed in nature and form the backbone of many biologically active molecules.[1] The inherent structural features of the chromene nucleus make it an attractive scaffold for the design of novel therapeutic agents. The addition of a carboxylic acid moiety at the 3-position significantly influences the molecule's physicochemical properties and biological activity, opening avenues for diverse therapeutic applications.[2] This guide will focus on the synthesis and burgeoning therapeutic landscape of these versatile compounds.

Synthetic Strategies for Chromene-3-Carboxylic Acids

The efficient synthesis of chromene-3-carboxylic acids is crucial for exploring their therapeutic potential. Several synthetic methodologies have been developed, often involving multi-component reactions that offer high efficiency and molecular diversity.

A notable and innovative approach involves a solvent-controlled and rhodium(III)-catalyzed redox-neutral C-H activation/[3 + 3] annulation cascade.[3][4] This method utilizes N-phenoxyacetamides and methyleneoxetanones as substrates to construct the 2H-chromene-3-carboxylic acid framework with high regioselectivity and broad substrate compatibility.[3][4]

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acids[3][4]

This protocol outlines a general procedure for the synthesis of 2H-chromene-3-carboxylic acids via a rhodium-catalyzed C-H activation/annulation cascade.

Materials:

  • N-phenoxyacetamide derivative (1.0 equiv)

  • Methyleneoxetanone derivative (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • CsOAc (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To an oven-dried reaction tube, add the N-phenoxyacetamide derivative, methyleneoxetanone derivative, [Cp*RhCl₂]₂, and CsOAc.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous acetonitrile via syringe.

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Diagram: Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants N-phenoxyacetamide Methyleneoxetanone [Cp*RhCl₂]₂ CsOAc Solvent Anhydrous MeCN Reactants->Solvent Dissolve Inert Argon Atmosphere Solvent->Inert Establish Heating 60 °C, 12-24h Inert->Heating Initiate Reaction Extraction Ethyl Acetate Water & Brine Wash Heating->Extraction After Completion Drying Na₂SO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2H-Chromene-3-carboxylic Acid Purification->Product

Caption: Rhodium-catalyzed synthesis workflow.

Therapeutic Applications of Chromene-3-Carboxylic Acid Derivatives

Derivatives of chromene-3-carboxylic acid have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs.

Anticancer Activity

The chromene scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent anticancer properties.[5][6] Chromene-3-carboxylic acid derivatives are no exception and have shown significant cytotoxic effects against various cancer cell lines.[7][8]

Some derivatives have been reported to induce apoptosis, trigger cell cycle arrest, and disrupt microtubule polymerization in cancer cells.[5] For instance, certain 4H-chromene derivatives have been shown to be effective against triple-negative breast cancer (TNBC) cells by disrupting microtubule organization.[5] Furthermore, lanthanide complexes of coumarin-3-carboxylic acid have exhibited antiproliferative activity against the K-562 leukemia cell line.[2]

Table 1: Anticancer Activity of Selected Chromene Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-thiazole coumarin analog (13f)EAC (Ehrlich Ascites Carcinoma)11.4[9]
Quinoline-thiazole coumarin analog (13f)DLA (Dalton's Lymphoma Ascites)15.3[9]
3-Oxo-3H-benzo[f]chromene-2-carboxamide (5e)A549 (Non-small cell lung cancer)2.5 ± 0.3[8]
3-Oxo-3H-benzo[f]chromene-2-carboxamide (5e)NCI-H460 (Non-small cell lung cancer)3.1 ± 0.4[8]
Chromene derivative 2HT-29 (Human colon cancer)> Doxorubicin[7]
Chromene derivative 5HepG-2 (Liver cancer)> Doxorubicin[7]

Diagram: Simplified Anticancer Mechanism

G Chromene Chromene-3-Carboxylic Acid Derivative Microtubules Microtubule Dynamics Chromene->Microtubules Disrupts Signaling Signaling Pathways (e.g., NF-κB) Chromene->Signaling Inhibits CellCycle Cell Cycle Progression Chromene->CellCycle Arrests Apoptosis Apoptosis Chromene->Apoptosis Induces Proliferation Cancer Cell Proliferation Microtubules->Proliferation Signaling->Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: Potential anticancer mechanisms.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chromene derivatives have shown considerable promise in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12]

The mechanism of their antimicrobial action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, thereby disrupting DNA replication and cell division.[10] Some derivatives can also compromise bacterial membrane integrity, leading to cell lysis.[10] Notably, certain 2H-chromene-3-carboxamides have demonstrated better activity against Bacillus cereus than the standard drug streptomycin.[13]

Table 2: Antimicrobial Activity of Selected Chromene Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
2H-chromene-3-carboxamide (3a)Bacillus cereus0.062[13]
2H-chromene-3-carboxamide (3c)Bacillus cereus0.062[13]
2H-chromene-3-carboxamide (4c)Bacillus cereus0.062[13]
Streptomycin (Reference)Bacillus cereus0.125[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (Chromene-3-carboxylic acid derivative)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Chromene derivatives have been investigated for their anti-inflammatory properties, with several compounds showing promising activity.[14][15][16][17] Some derivatives have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[17] For example, certain 4H-chromene and chromeno[2,3-b]pyridine derivatives have exhibited potent inhibition of tumor necrosis factor-α (TNF-α)-induced nitric oxide production.[17]

Future Perspectives and Conclusion

Chromene-3-carboxylic acids and their derivatives represent a versatile and promising class of compounds for drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific therapeutic targets.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

References

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [Link]

  • De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

  • Scientific.Net. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anzonera, M. J. L., Gabor, M., El-Gamal, M. I., ... & Abdel-Maksoud, M. S. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6519. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Journal of Pharmaceutical Negative Results, 14(3), 4220-4230. [Link]

  • Iacovita, C., Imre, E., Gîvan, F., Farcaş, A., Oprean, C., & Tiperciuc, B. (2021). Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents. Clujul Medical, 94(1), 59–67. [Link]

  • Bentham Science. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 108-121. [Link]

  • ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Retrieved from [Link]

  • Afifi, T. H., Okasha, R. M., Ahmed, H. E., Ilaš, J., Saleh, T., & Abd-El-Aziz, A. S. (2018). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 183, 234–244. [Link]

  • ResearchGate. (n.d.). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Retrieved from [Link]

  • Eshghi, H., Pirani, F., & Khoshnevis, M. (2021). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. In Topics in Heterocyclic Chemistry (Vol. 8, pp. 239-304). Bentham Science Publishers. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Z. (2016). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules, 21(11), 1481. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(5), 1185-1205. [Link]

  • Lee, J. H., Kim, J. S., Kwon, Y. S., & Kim, Y. K. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1641. [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004087687A1 - Chromene derivatives as anti-inflammatory agents.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

  • Sharma, A., Kumar, V., Kumar, S., & Singh, N. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(1), 312-322. [Link]

  • Semantic Scholar. (n.d.). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Retrieved from [Link]

Sources

Review of 6-Methoxy-2H-chromene-3-carboxylic acid literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Chromene Scaffold in Medicinal Chemistry

The chromene (or benzopyran) ring system is a privileged scaffold in drug discovery, appearing as a core structural component in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] These oxygen-containing heterocyclic compounds are capable of interacting with a diverse array of cellular targets, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . The presence of the methoxy group at the 6-position and the carboxylic acid at the 3-position provides a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex, biologically active compounds.[4] For researchers and drug development professionals, understanding the synthesis, reactivity, and pharmacological profile of this molecule is crucial for harnessing its potential in creating next-generation therapeutics.

PART 1: Synthesis and Physicochemical Characterization

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, available precursors, and required purity.

Synthetic Methodologies

Two primary strategies for its synthesis are prevalent in the literature: classical base-catalyzed carboxylation and modern transition-metal-catalyzed annulation.

A. Base-Catalyzed Carboxylation

A common and scalable laboratory method involves the direct carboxylation of 6-methoxy-2H-chromene using carbon dioxide in the presence of a suitable base.[4] This reaction is a key step that introduces the carboxylic acid moiety at the desired 3-position of the chromene ring.

Experimental Protocol: Base-Catalyzed Carboxylation [4]

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2H-chromene and a base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) in a dry, high-boiling point solvent such as anisole. The use of dry solvents is critical to prevent quenching of the reactive intermediates.

  • Carboxylation: Bubble carbon dioxide (CO2) gas through the stirred reaction mixture at room temperature. Alternatively, a solid CO2 source can be added portion-wise.

  • Reaction Monitoring: The reaction is typically stirred at ambient or slightly elevated temperatures. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is acidified to protonate the carboxylate salt, causing the product to precipitate.

  • Purification: The crude product can be isolated by filtration and purified further by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

B. Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

A more advanced and efficient route involves a rhodium(III)-catalyzed cascade reaction. This method utilizes N-phenoxyacetamides and methyleneoxetanones to construct the chromene ring system in a redox-neutral manner.[5] This C-H activation strategy offers high regioselectivity and broad substrate compatibility, representing a modern approach to synthesizing 2H-chromene-3-carboxylic acids.[5] The reaction proceeds through a five-membered rhodacycle intermediate, and electron-donating groups, such as the methoxy group on the phenoxy precursor, have been shown to enhance reaction yields.[5]

General Synthesis Workflow Diagram

cluster_0 Base-Catalyzed Carboxylation cluster_1 Rh(III)-Catalyzed Annulation precursor1 6-Methoxy-2H-chromene reagents1 1. Base (e.g., DABCO) 2. CO2 3. Acid Work-up precursor1->reagents1 Reacts with product This compound reagents1->product precursor2 N-(4-methoxyphenoxy)acetamide reagents2 [Cp*RhCl2]2 CsOAc, MeCN precursor2->reagents2 Reacts via precursor3 Methyleneoxetanone precursor3->reagents2 Reacts via reagents2->product

Caption: Key synthetic routes to the target compound.

Physicochemical and Spectroscopic Data

The structural features of this compound give rise to distinct physical and spectroscopic properties.

PropertyValue / DescriptionReference
Molecular Formula C₁₁H₁₀O₄[6][7]
Molecular Weight 206.19 g/mol [4][6][7]
Physical Form Solid[4][6]
Purity Typically >97% (commercial)[6]
¹H NMR (inferred) Aromatic protons: ~7.0-8.0 ppm; Methoxy singlet: ~3.8 ppm[4]
Mass Spec (inferred) [M-H]⁻ at m/z 206.05[4]

PART 2: Pharmacological Profile and Biological Activities

The 6-methoxy-chromene scaffold is a cornerstone for developing molecules with a wide range of biological activities. The carboxylic acid function at the 3-position provides a key interaction point for biological targets and a handle for further chemical modification.

Summary of Biological Activities
Activity TypeMechanism / DescriptionKey FindingsReference
Anti-inflammatory Downregulation of inflammatory cytokines via inhibition of the P2Y6 receptor.Significantly reduced inflammation in a mouse model of acute lung injury.[4]
Anticancer Inhibition of cancer cell proliferation.Demonstrated an IC₅₀ value of 8.01 µM against MCF-7 breast cancer cells.[4]
Antioxidant Scavenges free radicals and enhances the activity of antioxidant enzymes.N-alkyl amide derivatives showed potent antioxidant activity in rat brain homogenates.[4][8]
Antimicrobial Effective against both Gram-positive and Gram-negative bacteria.Significant Minimum Inhibitory Concentration (MIC) values reported.[4]
ROCK2 Inhibition Derivatives act as potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2.An amide derivative showed an IC₅₀ of 3 nM for ROCK2 with 22.7-fold selectivity over ROCK1.[9]
Anti-inflammatory Mechanism of Action

Recent studies have elucidated the anti-inflammatory effects of this compound, highlighting its role as an inhibitor of the P2Y6 receptor.[4] This receptor is a G-protein coupled receptor involved in inflammatory signaling pathways. By blocking its activation, the compound can effectively downregulate the production of inflammatory cytokines, thereby mitigating the inflammatory response.[4]

Signaling Pathway Diagram: P2Y6 Receptor Inhibition

UDP UDP (Endogenous Ligand) P2Y6 P2Y6 Receptor UDP->P2Y6 Activates PLC Phospholipase C (PLC) P2Y6->PLC Activates Target 6-Methoxy-2H-chromene -3-carboxylic acid Target->P2Y6 Inhibits Inflammation Inflammatory Cytokine Production PLC->Inflammation Leads to

Caption: Inhibition of the P2Y6 inflammatory pathway.

Anticancer Potential

The chromene nucleus is a well-established scaffold for the development of potent antitumor agents.[10] Derivatives of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116).[4][10] The specific compound, this compound, was reported to have an IC₅₀ value of 8.01 µM against MCF-7 cells, indicating its potential as a lead compound for anticancer drug development.[4] Further studies on related benzo[f]chromene derivatives have shown they can induce apoptosis and cell cycle arrest in cancer cells.[11]

PART 3: Application in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile chemical scaffold. The carboxylic acid group is an ideal starting point for creating libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Case Study: Development of Isoform-Selective ROCK2 Inhibitors

Rho-associated kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, but their high homology makes developing isoform-selective inhibitors challenging.[9] Starting from a chroman-based scaffold (the saturated version of chromene), researchers synthesized a series of amide derivatives. One standout compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated remarkable potency with an IC₅₀ of 3 nM for ROCK2 and over 22-fold selectivity against ROCK1.[9] Molecular docking studies revealed that specific hydrophobic interactions and a key residue difference (Lys105 in ROCK1 vs. Lys121 in ROCK2) were responsible for this high potency and selectivity.[9] This work exemplifies how the 6-methoxy-chromene core can be systematically modified to achieve highly specific and potent drug candidates.

Protocol: MTT Assay for Antiproliferative Activity

To evaluate the anticancer potential of compounds derived from this scaffold, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a standard and reliable method.[10]

Experimental Protocol: MTT Cell Viability Assay [10]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vinblastine).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion

This compound is more than just a single chemical entity; it is a foundational platform for innovation in medicinal chemistry. Its straightforward synthesis, combined with the diverse biological activities of its derivatives, makes it a highly attractive starting point for drug discovery programs. From potent and selective enzyme inhibitors to broad-spectrum anticancer and anti-inflammatory agents, the therapeutic possibilities stemming from this scaffold are vast. As research continues to uncover new biological targets and synthetic methodologies, the importance of the 6-methoxy-chromene nucleus in the development of novel therapeutics is set to grow even further.

References

  • Benchchem. (n.d.). This compound | 57543-62-1.
  • Fatimah, H., et al. (2011). 6-Methoxy-4-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o136. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis, Molecular Properties and Evaluation of the Antitumor Activity of 2-Amino-6-Methoxy-4H-Benzo[h]Chromenes, 6-Methoxy-2-Oxo-2HBenzo[ h]Chromene. Letters in Drug Design & Discovery, 14(10). [Link]

  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]

  • Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. [Link]

  • Oh, H., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 29(3), 183-187. [Link]

  • Kempen, I., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. Natural Product Reports, 35(10), 1064-1090. [Link]

  • Anilkumar, G. S., & Gomas, F. P. (2018). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 11(1), 59-65. [Link]

  • Mohamed, H. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(21), 7205. [Link]

  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... [Link]

  • Liu, X.-H., et al. (2012). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[4][9][10]thiadiazol-2-yl)-amide. Molbank, 2012(1), M762. [Link]

  • Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 240-247. [Link]

  • Sharma, P., & Sharma, R. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4569-4576. [Link]

Sources

Discovery and history of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Characterization, and Biological Significance

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The chromene scaffold is a privileged structure found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] This document delves into the historical context of its structural class, details established and modern synthetic methodologies, outlines key characterization protocols, and explores its known biological functions and therapeutic potential. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile molecular entity.

Introduction: The Chromene Scaffold in Drug Discovery

The chromene, or benzopyran, ring system is a foundational motif in organic and medicinal chemistry.[1][2] Compounds incorporating this scaffold are abundant in nature and exhibit a remarkable diversity of biological functions, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The 2H-chromene isomer, in particular, serves as a core component in many bioactive molecules. The addition of a carboxylic acid group at the 3-position and a methoxy group at the 6-position creates this compound (C₁₁H₁₀O₄, M.W. 206.19 g/mol ), a molecule with a unique electronic and steric profile that allows it to interact with various biological targets.[3][5][6] Its history is not one of a singular discovery event but is intertwined with the development of synthetic methods for constructing functionalized chromene systems.

Evolution of Synthetic Strategies

The synthesis of this compound and its analogs has evolved from classic condensation reactions to sophisticated transition-metal-catalyzed methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.

Foundational Synthesis: The Knoevenagel Condensation

A primary and highly effective route for constructing the 2H-chromene ring is the Knoevenagel condensation.[7] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] In the context of our target molecule, this typically involves the reaction of a substituted salicylaldehyde with an active methylene compound like diethyl malonate, followed by hydrolysis.

The key starting material is 4-methoxysalicylaldehyde. The reaction is catalyzed by a weak base, such as piperidine, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the aldehyde.[7][8]

Diagram 1: Knoevenagel Condensation Workflow

G cluster_reactants Reactants cluster_process Process A 4-Methoxysalicylaldehyde C Knoevenagel Condensation A->C B Diethyl Malonate B->C E Intermediate: Ethyl 6-methoxy-2-oxo-2H- chromene-3-carboxylate C->E Piperidine catalyst D Base-catalyzed Hydrolysis (e.g., NaOH) F Final Product: 6-Methoxy-2H-chromene-3- carboxylic acid D->F E->D

A generalized workflow for the synthesis of the target compound via Knoevenagel condensation and subsequent hydrolysis.

Indirect Routes via Pechmann Condensation

While the Pechmann condensation directly yields coumarins (2-oxo-2H-chromenes), it is a cornerstone of benzopyran chemistry discovered by Hans von Pechmann.[9][10] This acid-catalyzed reaction condenses a phenol with a β-keto ester.[9] For derivatives of the target molecule, 4-methoxyphenol could be reacted with a suitable β-keto ester under harsh acidic conditions (e.g., H₂SO₄, AlCl₃) to form a 6-methoxycoumarin.[9][11] While not a direct path to the 2H-chromene, this method is historically significant and essential for creating related compound libraries.

Modern Approaches: Rhodium(III)-Catalyzed C-H Activation

Recent advances have introduced highly efficient and elegant methods for synthesizing 2H-chromene-3-carboxylic acids. One notable example is a rhodium(III)-catalyzed redox-neutral C-H activation/[3+3] annulation cascade.[12][13] This state-of-the-art methodology utilizes N-phenoxyacetamides and methyleneoxetanones as substrates.[12][13] The reaction proceeds under mild conditions and demonstrates broad substrate compatibility and excellent regioselectivity.[12] This represents the frontier of synthetic efficiency, allowing for the construction of the complex chromene core in a single, atom-economical step.[13]

Diagram 2: Mechanism of Knoevenagel Condensation

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization & Dehydration Reactant_M Diethyl Malonate Enolate Enolate Ion Reactant_M->Enolate + Base Base Piperidine (Base) Intermediate_1 Aldol-type Intermediate Enolate->Intermediate_1 + Aldehyde Aldehyde 4-Methoxysalicylaldehyde Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Ring Closure Product_Ester Coumarin Ester Product Intermediate_2->Product_Ester - H2O

A simplified mechanistic pathway for the formation of the coumarin ester precursor via Knoevenagel condensation.

Experimental Protocols & Characterization

Protocol: Knoevenagel Synthesis of Ethyl 2-oxo-6-methoxy-2H-chromene-3-carboxylate

This protocol describes the synthesis of the ester precursor to the final acid.

  • Reaction Setup: To a solution of 4-methoxysalicylaldehyde (1.0 eq.) and diethyl malonate (1.1 eq.) in absolute ethanol (20 mL/g of aldehyde), add piperidine (0.1 eq.) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

  • Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

  • Precipitation: Pour the concentrated reaction mixture slowly into a beaker of crushed ice with constant stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This yields the ethyl ester intermediate, which can often be used in the next step without further purification.[14]

Protocol: Saponification to this compound
  • Hydrolysis: Dissolve the crude ethyl ester intermediate from the previous step in methanol or ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq.) dropwise while stirring.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 using dilute hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[5][15]
Molecular Weight 206.19 g/mol [5]
Appearance Solid[5]
Purity Typically >97%[5]
InChI Key VOOCQPOSPBMQSK-UHFFFAOYSA-N[5][6]
  • ¹H NMR: Expected signals include aromatic protons on the benzene ring, a singlet for the methoxy group (OCH₃) typically around 3.8 ppm, a singlet for the vinylic proton on the pyran ring, and a signal for the methylene protons (CH₂). The carboxylic acid proton may be a broad singlet or may not be observed due to exchange.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons, the vinylic carbons of the pyran ring, the methylene carbon, and the methoxy carbon.

  • IR Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid, a sharp C=O stretch, C=C stretches for the aromatic and pyran rings, and C-O stretches for the ether and ester functionalities.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z 206.0579 (monoisotopic mass), confirming the molecular weight.[6]

Biological Activity and Therapeutic Potential

This compound and its derivatives are subjects of ongoing research due to their diverse biological activities. The specific substitution pattern of this molecule allows it to interact with multiple molecular targets.[3]

Biological ActivityMechanism / FindingKey References
Anticancer Demonstrates inhibitory effects on cancer cell proliferation. One study reported an IC₅₀ value of 8.01 µM against MCF-7 breast cancer cells.[3]
Anti-inflammatory Significantly reduces inflammation, potentially through the inhibition of the P2Y6 receptor, which is involved in inflammatory signaling pathways.[3]
Antioxidant Capable of scavenging free radicals and may enhance the activity of endogenous antioxidant enzymes.[3][16]
Antimicrobial Preliminary studies show efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[3]

Diagram 3: Biological Targets and Applications

G cluster_targets Molecular Interactions cluster_outcomes Therapeutic Potential A 6-Methoxy-2H-chromene- 3-carboxylic acid B P2Y6 Receptor A->B Inhibits C Cancer Cell Proliferation Pathways A->C Inhibits D Reactive Oxygen Species (ROS) A->D Scavenges E Bacterial Targets A->E Acts on F Anti-inflammatory Effects B->F G Anticancer Activity C->G H Antioxidant Properties D->H I Antimicrobial Action E->I

An overview of the known biological interactions and potential therapeutic applications of the title compound.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of the chromene scaffold in medicinal chemistry. Its history is rooted in the fundamental principles of organic synthesis, with modern techniques now enabling its highly efficient construction. The documented anticancer, anti-inflammatory, and antioxidant properties make it a valuable lead compound for further optimization and drug development. Future research should focus on elucidating its precise mechanisms of action, expanding the scope of its biological evaluation through in-vivo studies, and synthesizing novel derivatives to enhance potency and selectivity for specific therapeutic targets. Its utility as a versatile chemical building block ensures its continued relevance in the synthesis of more complex heterocyclic compounds.[3]

References

  • Benchchem. (n.d.). This compound | 57543-62-1.
  • MDPI. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol.
  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.
  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts.
  • PubMed Central. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

  • ProQuest. (2021). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved from [Link]

  • National Institutes of Health. (2020). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • ACS Publications. (2022). Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4 Magnetic Nanoparticles: A Nanocatalyst for the Knoevenagel Condensation of Aldehyde with Malononitrile. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H10O4). Retrieved from [Link]

  • PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research. Retrieved from [Link]

  • ResearchGate. (2016). Biological importance of structurally diversified chromenes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2000). The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan | Request PDF. Retrieved from [Link]

  • Molbank. (2019). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]

  • Slideshare. (2019). Chromene: Synthesis and Medicinal properties. Retrieved from [Link]

  • MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Methoxy-2H-chromene-3-carboxylic acid: Nomenclature, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery and development. This document delves into its chemical identity, synthesis methodologies, and established biological activities, offering field-proven insights and detailed experimental protocols to facilitate further investigation.

Chemical Identity and Nomenclature

This compound is a member of the chromene class of compounds, which are bicyclic organic compounds consisting of a benzene ring fused to a pyran ring. The precise identification of this molecule is critical for accurate research and documentation.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 6-Methoxy-2H-1-benzopyran-3-carboxylic acid, 6-Methoxy-2H-chromone-3-carboxylic acid
CAS Number 57543-62-1[1]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
InChI Key VOOCQPOSPBMQSK-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue/Description
Physical Form Solid[1]
Melting Point While not explicitly reported for this specific compound, similar coumarin derivatives suggest a melting point in the range of 165-200°C[2]
¹H-NMR Methoxy protons typically appear as a singlet around δ 3.8–4.0 ppm. Protons on the chromene core will show characteristic shifts, with the H-4 proton often appearing as a doublet near δ 8.6 ppm[2]
IR Spectroscopy Expected to show strong carbonyl stretches for the carboxylic acid (around 1700 cm⁻¹) and the C=C bond of the pyran ring.[2]

Synthesis Methodologies

The synthesis of this compound can be approached through various routes. The choice of method often depends on the desired scale, available starting materials, and required purity.

Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

A modern and efficient approach for the synthesis of the 2H-chromene-3-carboxylic acid scaffold involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[3][4][5][6][7] This redox-neutral process utilizes N-phenoxyacetamides and methyleneoxetanones as reactants, offering a versatile route to a variety of substituted chromenes.[3][4][5][6][7]

The general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions N_phenoxyacetamide N-Phenoxyacetamide Reaction_Vessel Reaction Mixture N_phenoxyacetamide->Reaction_Vessel Methyleneoxetanone Methyleneoxetanone Methyleneoxetanone->Reaction_Vessel Rh_catalyst [Cp*RhCl2]2 Rh_catalyst->Reaction_Vessel Base CsOAc Base->Reaction_Vessel Solvent MeCN Solvent->Reaction_Vessel Temperature 60°C Temperature->Reaction_Vessel Product 2H-Chromene-3-carboxylic acid Reaction_Vessel->Product Annulation

Caption: Rhodium(III)-Catalyzed Synthesis Workflow.

Experimental Protocol: General Procedure for Rhodium(III)-Catalyzed Synthesis [6]

  • To a reaction vessel, add the N-phenoxyacetamide (1.0 equiv), methyleneoxetanone (1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (1.0 equiv).

  • Add acetonitrile (MeCN) as the solvent.

  • Stir the reaction mixture at 60°C for the appropriate time until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Traditional Condensation and Cyclization

A more traditional approach involves the condensation of a substituted salicylaldehyde with a suitable three-carbon component, followed by cyclization. For this compound, this would typically involve the reaction of 4-methoxysalicylaldehyde with a malonic acid derivative.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a promising scaffold for drug development.

Anticancer Activity

This compound has shown cytotoxic effects against cancer cell lines. Notably, it exhibited an IC₅₀ value of 8.01 µM against the MCF-7 human breast cancer cell line.[2]

Experimental Protocol: MTT Assay for Cell Viability [8]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the P2Y6 receptor, which is involved in inflammatory signaling pathways.[2]

G Compound 6-Methoxy-2H-chromene- 3-carboxylic acid P2Y6_Receptor P2Y6 Receptor Compound->P2Y6_Receptor inhibits Inflammatory_Signaling Inflammatory Signaling (e.g., cytokine release) P2Y6_Receptor->Inflammatory_Signaling activates Inflammation Inflammation Inflammatory_Signaling->Inflammation promotes

Caption: Anti-inflammatory Mechanism of Action.

Experimental Protocol: P2Y6 Receptor Functional Assay (Calcium Mobilization) [9][10][11][12]

  • Cell Culture: Culture cells stably or transiently expressing the human P2Y6 receptor (e.g., HEK293 or CHO cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound for a specified period.

  • Agonist Stimulation: Stimulate the cells with a known P2Y6 receptor agonist (e.g., UDP).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the inhibitory effect of the compound on the agonist-induced calcium mobilization and calculate the IC₅₀ value.

Antioxidant Activity

The antioxidant potential of this compound can be assessed by its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay [13][14][15][16][17]

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add serial dilutions of this compound to the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial efficacy is determined by its ability to inhibit the growth of various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [18][19][20]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical identity and a range of accessible synthetic routes. Its demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities underscore its potential as a valuable scaffold in medicinal chemistry and drug discovery. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic applications of this promising molecule.

References

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Bio-protocol. (2016). 2.6. DPPH Radical Scavenging Assay. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Institutes of Health (NIH). (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Southeast Asian Fisheries Development Center. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Benkhaira, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • University of California, Santa Barbara. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • JoVE. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. [Link]

  • Protocols.io. (2023, February 22). MTT (Assay protocol). [Link]

  • Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • PubMed. (2018, July 6). 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). [Link]

  • ACS Publications. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. [Link]

  • ACS Publications. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. P2Y6 receptor. [Link]

  • PubMed Central. (2025, February 3). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. [Link]

  • PubChem. 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. [Link]

  • ResearchGate. (2025, February 3). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. [Link]

  • Organic Syntheses. (2018, April 13). Preparation of 6H-Benzo[c]chromen-6-one. [Link]

  • MDPI. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. [Link]

  • PubMed. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. [Link]

  • SpectraBase. 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... [Link]

Sources

Methodological & Application

Synthesis of 6-Methoxy-2H-chromene-3-carboxylic acid from N-phenoxyacetamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the

Authored by a Senior Application Scientist

This technical guide provides detailed protocols and mechanistic insights for the synthesis of 6-Methoxy-2H-chromene-3-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from readily accessible N-phenoxyacetamides. We will explore two distinct and powerful synthetic strategies: a modern, transition-metal-catalyzed approach and a classical Vilsmeier-Haack-based method. This dual perspective offers researchers a comprehensive toolkit, enabling them to choose the most suitable pathway based on available resources, desired scale, and experimental preferences.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1] Chromene derivatives have demonstrated a broad spectrum of pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects. Specifically, the incorporation of a carboxylic acid moiety at the 3-position and a methoxy group on the aromatic ring can significantly modulate the biological profile of the molecule, making this compound and its analogues attractive targets in drug discovery programs.[2]

This application note details two robust synthetic routes starting from N-phenoxyacetamides, highlighting the versatility of this starting material for the construction of the chromene framework.

Part 1: A Modern Approach via Rhodium(III)-Catalyzed C-H Activation and [3+3] Annulation

This state-of-the-art method, developed by Yi and coworkers, provides an efficient and redox-neutral pathway to 2H-chromene-3-carboxylic acids.[3] The reaction proceeds via a cascade involving C-H activation of the N-phenoxyacetamide and a subsequent [3+3] annulation with a three-carbon synthon, in this case, a methyleneoxetanone.[3] This approach is characterized by its high regioselectivity and broad substrate scope.[3]

Causality of Experimental Choices

The choice of a rhodium(III) catalyst, specifically [Cp*RhCl2]2, is crucial as it effectively mediates the C-H activation of the aromatic ring directed by the acetamide group. Cesium acetate (CsOAc) is employed as a base to facilitate the C-H activation step and subsequent catalytic turnover. Acetonitrile (MeCN) is selected as the solvent as it was found to promote the desired reaction pathway and yield.[3] The use of methyleneoxetanone as the three-carbon source is innovative, proceeding through a selective alkyl C-O bond cleavage.[3]

Experimental Protocol: Rhodium-Catalyzed Synthesis

This protocol is adapted from the work of Yi et al., Org. Lett., 2018, 20, 3892-3896.[3]

Step 1: Reaction Setup

  • To a dried Schlenk tube, add N-(4-methoxyphenoxy)acetamide (0.1 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 5 mol%), and CsOAc (38.4 mg, 0.2 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add methyleneoxetanone (0.15 mmol, 1.5 equiv.) and anhydrous MeCN (1.0 mL) via syringe under argon.

  • Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.

Step 2: Reaction and Work-up

  • Stir the reaction mixture vigorously for 12-24 hours at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data Summary
Reagent/ParameterMolar Equiv.AmountRole
N-(4-methoxyphenoxy)acetamide1.00.1 mmolStarting Material
[Cp*RhCl₂]₂0.053.1 mgCatalyst
CsOAc2.038.4 mgBase
Methyleneoxetanone1.50.15 mmol3-Carbon Synthon
Acetonitrile (MeCN)-1.0 mLSolvent
Temperature-60 °CReaction Condition
Typical Yield-67-85%Product Yield

Visualizing the Workflow and Mechanism

rhodium_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start_mat N-(4-methoxyphenoxy)acetamide + Methyleneoxetanone reaction [Cp*RhCl2]2, CsOAc MeCN, 60 °C, 12-24h start_mat->reaction 1. C-H Activation 2. Annulation workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product rhodium_mechanism A N-phenoxyacetamide + [Cp*Rh(III)] B C-H Activation (Rhodacycle Intermediate) A->B CsOAc C Coordination of Methyleneoxetanone B->C D Migratory Insertion C->D E Reductive Elimination D->E F Product + [Cp*Rh(III)] E->F F->A Catalyst Turnover vilsmeier_workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product start_mat 4-Methoxyphenoxyacetic acid step1 POCl3, DMF 60-70 °C start_mat->step1 intermediate Formyl Intermediate step1->intermediate step2 Malonic Acid Piperidine, Reflux intermediate->step2 product This compound step2->product vilsmeier_mechanism A DMF + POCl3 B Vilsmeier Reagent [ClCH=N(Me)2]+ A->B C Electrophilic Aromatic Substitution on Phenoxy Ring B->C D Iminium Salt Intermediate C->D E Hydrolysis D->E F Ortho-formyl Intermediate E->F G Knoevenagel Condensation with Malonic Acid F->G H Intramolecular Cyclization & Decarboxylation G->H I Final Product H->I

References

Rhodium(III)-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acids: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids. This application note provides not only a step-by-step protocol but also the scientific rationale behind the methodology, ensuring both reproducibility and a thorough understanding of the reaction's nuances.

Introduction: The Significance of 2H-Chromene Scaffolds

The 2H-chromene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of a multitude of biologically active compounds and functional materials.[1][2] Derivatives of 2H-chromene exhibit a wide array of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[2] The inclusion of a carboxylic acid moiety at the 3-position further enhances the potential for these molecules to serve as versatile building blocks in drug discovery, allowing for further derivatization and interaction with biological targets.[3]

Traditional methods for the synthesis of chromenes often require harsh conditions or pre-functionalized starting materials. The advent of transition-metal-catalyzed C-H activation has revolutionized the construction of complex molecular architectures.[4][5][6] The rhodium(III)-catalyzed approach detailed herein presents an elegant and efficient redox-neutral cascade reaction for the direct synthesis of 2H-chromene-3-carboxylic acids from readily available starting materials.[7][8][9][10]

Reaction Principle: A [3+3] Annulation Cascade via C-H Activation

The core of this synthetic strategy is a rhodium(III)-catalyzed C-H activation and a subsequent [3+3] annulation cascade.[7][8] This method utilizes N-phenoxyacetamides as the aryl precursor and methyleneoxetanones as a novel three-carbon source.[7][8][9][10] The reaction proceeds under mild conditions and is characterized by its high regioselectivity and broad substrate tolerance. A key advantage of this protocol is its redox-neutral nature, which obviates the need for stoichiometric external oxidants that are often required in similar C-H functionalization reactions.[7]

Mechanistic Insights: The Rh(III)/Rh(V) Catalytic Cycle

Mechanistic studies, including deuterium labeling experiments and the isolation of a key rhodacycle intermediate, suggest a plausible Rh(III)-Rh(V)-Rh(III) catalytic cycle.[7][8][11] Density functional theory (DFT) calculations further support this proposed pathway.[7][8]

The catalytic cycle can be visualized as follows:

Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-Carboxylic Acids A [Cp*Rh(OAc)2] B Five-membered Rhodacycle Intermediate A->B N-Phenoxyacetamide, - AcOH C Coordination of Methyleneoxetanone B->C Methyleneoxetanone D Oxidative Addition & Ring Opening C->D E Rh(V) Intermediate D->E F Reductive Elimination E->F G Product Release F->G G->A 2H-Chromene-3-carboxylic acid Experimental_Workflow start Start reagents Combine N-phenoxyacetamide, [Cp*RhCl2]2, and CsOAc in a Schlenk tube. start->reagents evacuate Evacuate and backfill the tube with an inert atmosphere (e.g., N2 or Ar). reagents->evacuate add_reagents Add methyleneoxetanone and anhydrous MeCN via syringe. evacuate->add_reagents react Stir the reaction mixture at 60 °C for the specified time. add_reagents->react workup Cool to room temperature, concentrate under reduced pressure. react->workup purify Purify the crude product by silica gel column chromatography. workup->purify characterize Characterize the pure product (NMR, MS). purify->characterize end_node End characterize->end_node

Sources

The Knoevenagel Condensation: A Versatile and Efficient Route to Coumarin-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a vital class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] Their diverse applications in pharmaceuticals, as well as in fragrances and optical brighteners, fuel an ongoing interest in developing efficient and sustainable synthetic methods. The Knoevenagel condensation stands out as one of the most prominent and adaptable methods for constructing the coumarin scaffold.[1] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base, which is followed by an intramolecular cyclization.[1]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of coumarin-3-carboxylic acids via the Knoevenagel condensation. We will explore the underlying mechanism, present detailed protocols for both traditional and greener synthetic approaches, and offer insights into experimental choices to ensure robust and reproducible results.

Mechanistic Insights: A Stepwise Look at Coumarin Formation

The synthesis of coumarin-3-carboxylic acids through the Knoevenagel condensation is a sequential process involving two key stages: the initial condensation and a subsequent intramolecular cyclization (lactonization).

  • Enolate Formation: A basic catalyst, such as piperidine or potassium carbonate, abstracts an acidic proton from the active methylene compound (e.g., malonic acid or Meldrum's acid) to generate a stabilized enolate ion.[1] The choice of catalyst can significantly influence the reaction rate and yield.

  • Nucleophilic Addition: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water to form a stable α,β-unsaturated compound.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety then attacks the electrophilic carbon of one of the carbonyl groups of the active methylene-derived portion. This intramolecular transesterification or lactonization results in the formation of the characteristic coumarin ring system. When malonic acid or Meldrum's acid is used, a carboxylic acid group remains at the 3-position of the coumarin ring.

Reaction Mechanism: Knoevenagel Condensation for Coumarin-3-Carboxylic Acid

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_product Final Product Salicylaldehyde Salicylaldehyde Intermediate1 Tetrahedral Intermediate Salicylaldehyde->Intermediate1 MalonicAcid Malonic Acid Enolate Enolate Ion MalonicAcid->Enolate Deprotonation Catalyst Base (e.g., Piperidine, K2CO3) Catalyst->Enolate Enolate->Intermediate1 Nucleophilic Attack Unsaturated α,β-Unsaturated Intermediate Intermediate1->Unsaturated Dehydration (-H2O) Coumarin Coumarin-3-Carboxylic Acid Unsaturated->Coumarin Intramolecular Cyclization (Lactonization)

Caption: Stepwise mechanism of coumarin-3-carboxylic acid synthesis.

Experimental Protocols: From Traditional to Green Synthesis

The choice of active methylene compound and catalyst significantly impacts the reaction conditions and outcomes. Below are detailed protocols for the synthesis of coumarin-3-carboxylic acid using both traditional and more environmentally benign methods.

Protocol 1: Traditional Piperidine-Catalyzed Synthesis

This classic method utilizes piperidine as a catalyst and often requires elevated temperatures.

Materials:

  • Salicylaldehyde

  • Malonic acid

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Expert Insight: The addition of a small amount of acetic acid can sometimes improve the yield by neutralizing any excess piperidine and preventing side reactions.[1]

Protocol 2: Green Synthesis Using Potassium Carbonate in Water

This method offers a more environmentally friendly alternative by using a milder base and water as the solvent, often at room temperature.[2]

Materials:

  • Salicylaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • In a flask, dissolve salicylaldehyde (1 equivalent) and Meldrum's acid (1 equivalent) in water at room temperature.

  • Add potassium carbonate (20 mol%) to the stirring mixture.[3]

  • Continue stirring at room temperature for the specified time (typically 1-3 hours).

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until the product precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

Why Meldrum's Acid? Meldrum's acid is often preferred over malonic acid in these green syntheses due to its higher acidity, which allows for the use of milder bases. Furthermore, its subsequent hydrolysis and decarboxylation to form the coumarin ring often proceed under milder conditions.[4]

Experimental Workflow

G Reactants 1. Combine Salicylaldehyde, Active Methylene Compound, & Solvent Catalyst 2. Add Catalyst (e.g., Piperidine or K2CO3) Reactants->Catalyst Reaction 3. Stir/Heat (Monitor by TLC) Catalyst->Reaction Workup 4. Product Isolation (Crystallization/Precipitation) Reaction->Workup Purification 5. Filtration & Washing Workup->Purification Characterization 6. Drying & Characterization (NMR, IR, MP) Purification->Characterization

Sources

Protocol for the Purification of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

6-Methoxy-2H-chromene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for various biologically active molecules.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. This document provides two robust, field-proven protocols for the purification of crude this compound: recrystallization and column chromatography. The causality behind critical experimental choices is explained to empower researchers to adapt these methods as needed.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for selecting the appropriate purification strategy. The data below has been compiled for this compound.

ParameterValueSource
IUPAC Name This compound-
CAS Number 57543-62-1[3]
Molecular Formula C₁₁H₁₀O₄[4]
Molecular Weight 206.19 g/mol [4]
Appearance Solid[4]
Melting Point Not explicitly reported; similar coumarin carboxylic acids melt in the range of 165-210°C.[1][5][1][5]
Key Structural Features Contains a polar carboxylic acid group and a moderately polar chromene core with a methoxy substituent.[1][1]

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Method 1: Purification by Recrystallization

Principle of Recrystallization: This technique is the primary choice for purifying crystalline solids when impurities have different solubility profiles from the compound of interest.[6] The method relies on dissolving the crude material in a minimum amount of a hot solvent in which the compound has high solubility, while impurities are either insoluble (removed by hot filtration) or remain soluble upon cooling. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[7]

Rationale for Solvent Selection

The ideal recrystallization solvent will dissolve the target compound completely when hot but poorly when cold.[7] Given the polar nature of the carboxylic acid group, a polar solvent system is appropriate. An ethanol/water mixture is an excellent choice because this compound is soluble in hot ethanol, and adding water (an anti-solvent) reduces its solubility, promoting crystallization upon cooling.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot ethanol to dissolve the solid completely with heating and stirring. Expert Insight: Using the absolute minimum amount of solvent is critical to maximize the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product in the funnel.

  • Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture. Trustworthiness Check: Washing with a cold solvent is crucial to rinse away soluble impurities without significantly dissolving the purified product crystals.[8]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_isolation Step 3: Isolation & Drying A Crude Solid B Add minimal hot ethanol A->B C Hot Solution B->C D Add hot water (anti-solvent) until turbid C->D E Cool slowly to induce crystallization D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Purification by Flash Column Chromatography

Principle of Chromatography: Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid eluent).[9][10] Compounds with stronger interactions with the polar stationary phase will move down the column more slowly, while less polar compounds will elute faster.[10][11] This method is particularly useful for separating compounds with similar solubility profiles or for purifying non-crystalline materials.

Rationale for Phase Selection
  • Stationary Phase: Silica gel is the standard choice for separating moderately polar compounds like chromene carboxylic acids due to its polar surface.[11]

  • Mobile Phase (Eluent): A gradient of non-polar and polar solvents is effective. A common system is a mixture of hexane (or petroleum ether) and ethyl acetate.[1] Thin-Layer Chromatography (TLC) must be performed first to determine the optimal solvent ratio that provides good separation (Rf value of the target compound around 0.3-0.4).

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to identify a solvent system where the target compound is well-separated from its impurities. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a vertical glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). If a stronger solvent is used, adsorb the solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in small, sequential fractions using test tubes or vials.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate alongside the crude material and a pure standard (if available). Develop the TLC plate to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

G A Pack column with Silica Gel B Load crude sample onto column A->B C Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) B->C D Collect eluent in sequential fractions C->D E Analyze fractions using TLC D->E F Combine pure fractions E->F G Remove solvent via rotary evaporator F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment and Characterization

After purification, the identity and purity of this compound must be confirmed.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, distinct from any impurity spots present in the crude material.

  • Melting Point: A sharp melting point range (typically < 2°C) indicates high purity.

  • Spectroscopic Analysis:

    • ¹H-NMR: Confirms the molecular structure. Expect a characteristic singlet for the methoxy (-OCH₃) protons around δ 3.8–4.0 ppm.[1]

    • ¹³C-NMR: Verifies the carbon skeleton of the molecule.

    • IR Spectroscopy: Identifies functional groups. Look for a strong carbonyl (C=O) stretch for the carboxylic acid around 1700 cm⁻¹ and a lactone carbonyl stretch near 1750 cm⁻¹.[1]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (206.19 g/mol ).

By following these detailed protocols and validation steps, researchers can obtain high-purity this compound suitable for the most demanding applications in drug discovery and chemical synthesis.

References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Westin, J. (n.d.). Column Chromatography. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Mueller, H. F., Larson, T. E., & Ferretti, M. (n.d.). Chromatographic separation and identification of organic acids. Illinois State Water Survey. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

  • Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]

Sources

Application and Protocol Guide for the Analytical Characterization of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-2H-chromene-3-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif is prevalent in a variety of biologically active molecules.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which are critical prerequisites for its advancement in the research and development pipeline. This comprehensive guide provides detailed application notes and step-by-step protocols for the characterization of this compound using a suite of orthogonal analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure scientific integrity and trustworthiness in the generated data.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before commencing any analytical work.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[2][3]
Molecular Weight 206.19 g/mol [2][3]
CAS Number 57543-62-1[3]
Appearance Solid[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method with UV detection is particularly well-suited for this analysis due to the presence of a chromophore in the molecule. The carboxylic acid moiety imparts sufficient polarity for good retention and separation on a C18 stationary phase.

The causality behind selecting a gradient elution method lies in its ability to effectively separate the main analyte from potential impurities with a wide range of polarities, which may include starting materials, by-products, or degradation products. The use of an acidified mobile phase (e.g., with phosphoric acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

HPLC Protocol

Objective: To determine the purity of a this compound sample and to quantify it.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid, analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 220 nm[4]

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Analysis:

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification is achieved by comparing the peak area of the sample to the calibration curve.

Data Interpretation: The retention time of the peak in the sample chromatogram should match that of the reference standard. The peak should be symmetrical and well-resolved from other peaks. Purity is calculated as:

(Area of the main peak / Total area of all peaks) x 100%

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Prepare Calibration Curve B->C D Inject into HPLC B->D E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Integrate Peaks F->G H Calculate Purity & Concentration G->H MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve in Solvent B Infuse into ESI Source A->B C Full Scan (MS1) B->C D Isolate [M-H]⁻ C->D F Confirm Molecular Weight C->F E Fragmentation (MS2) D->E G Analyze Fragmentation Pattern E->G

Caption: Mass spectrometry workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation

NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous confirmation of the structure of this compound.

The causality for using a deuterated solvent like DMSO-d₆ is its ability to dissolve the polar carboxylic acid and the fact that the residual solvent peak does not interfere with the key proton signals of the analyte. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for the complete structural assignment of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. [5] * Ensure the sample is fully dissolved; gentle warming or vortexing may be required.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, depending on the sample concentration and instrument sensitivity.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Carboxylic acid proton (-COOH): A broad singlet, typically downfield (> 12 ppm).

  • Vinyl proton (H4): A singlet around δ 8.0-8.5 ppm.

  • Aromatic protons (H5, H7, H8): Multiplets in the range of δ 6.8-7.5 ppm.

  • Methylene protons (-CH₂-): A singlet around δ 4.8-5.0 ppm.

  • Methoxy protons (-OCH₃): A sharp singlet around δ 3.8 ppm. [6] Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Carboxylic acid carbonyl carbon: δ 165-175 ppm.

  • C2: δ 140-150 ppm.

  • C3: δ 120-130 ppm.

  • C4: δ 130-140 ppm.

  • Aromatic carbons: δ 110-160 ppm.

  • Methylene carbon: δ 65-75 ppm.

  • Methoxy carbon: δ 55-60 ppm. [6]

NMR_Workflow A Dissolve Sample in DMSO-d₆ B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Process Spectra (FT, Phasing, Baseline Correction) B->D C->D E Assign Chemical Shifts & Coupling Constants D->E F Confirm Structure E->F

Caption: NMR spectroscopy workflow for structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the carboxylic acid and the chromene ring system.

The KBr pellet method is a common and effective sample preparation technique for solid samples. [7][8]It involves dispersing the analyte in a solid matrix that is transparent to infrared radiation, allowing for the acquisition of a high-quality spectrum.

FTIR Spectroscopy Protocol

Objective: To identify the key functional groups in this compound.

Instrumentation and Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Pellet press

  • Potassium bromide (KBr, IR grade), dried

  • This compound sample

Procedure:

  • Sample Preparation (KBr Pellet):

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

    • Add 1-2 mg of the sample.

    • Thoroughly grind the mixture until a fine, homogeneous powder is obtained. [7] * Transfer the powder to a pellet press die.

    • Apply pressure (as per the manufacturer's instructions) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. * C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹. * C=O stretch (lactone in chromene ring): A strong band around 1720-1740 cm⁻¹.

  • C=C stretch (aromatic and vinyl): Bands in the region of 1600-1650 cm⁻¹.

  • C-O stretch (ether and carboxylic acid): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The extended conjugation of the chromene ring system results in characteristic UV absorption maxima.

UV-Vis Spectroscopy Protocol

Objective: To determine the UV absorption maxima (λmax) of this compound.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol or Ethanol (spectroscopic grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or ethanol.

  • Data Acquisition:

    • Use the solvent as a blank to zero the instrument.

    • Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm.

Expected Absorption Maxima: Chromene derivatives typically exhibit strong absorption bands in the UV region. For this compound, expect absorption maxima (λmax) in the range of 250-350 nm, corresponding to π-π* transitions within the conjugated system. [3][9]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The application of these orthogonal techniques—HPLC for purity, MS for molecular weight, NMR for definitive structure elucidation, FTIR for functional group confirmation, and UV-Vis for electronic properties—ensures a thorough understanding of the molecule's identity and quality. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible data, which is essential for advancing promising compounds through the development lifecycle.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available from: [Link]

  • National Institutes of Health. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Available from: [Link]

  • MDPI. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Available from: [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Available from: [Link]

  • Carboxylic Acid Ir Spectrum. Available from: [Link]

  • ResearchGate. UV/Vis absorption spectra of chromene 1 before (black) and after (red)... Available from: [Link]

  • ACS Publications. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • SpectraBase. 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available from: [Link]

  • PubMed. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Available from: [Link]

  • ResearchGate. The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl... Available from: [Link]

  • RSC Publishing. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available from: [Link]

  • ResearchGate. General procedure for the preparation of chromene derivatives. Available from: [Link]

  • RSC Publishing. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Available from: [Link]

  • MDPI. Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Available from: [Link]

  • PubMed Central. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Available from: [Link]

  • SciSpace. Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Available from: [Link]

  • YouTube. How to Prepare an NMR Sample. Available from: [Link]

  • ResearchGate. Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • ResearchGate. Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. Available from: [Link]

  • PubMed. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Semantic Scholar. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Available from: [Link]

  • Royal Society of Chemistry. The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3- Arylfluorination of Chromenes. Available from: [Link]

Sources

The Strategic Application of 6-Methoxy-2H-chromene-3-carboxylic Acid Derivatives in the Synthesis of Rotenoid Natural Products: A Detailed Guide to the Total Synthesis of (±)-Deguelin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromene Scaffold in Natural Product Synthesis

The 2H-chromene framework, particularly when substituted with a methoxy group at the 6-position, represents a privileged scaffold in the realm of natural product synthesis. This heterocyclic motif is a cornerstone in the architecture of numerous biologically active compounds, most notably the rotenoid family of insecticides and potential chemotherapeutic agents. The inherent reactivity and structural features of 6-methoxy-2H-chromene derivatives provide a versatile platform for the construction of complex polycyclic systems. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of a key 6-methoxy-chromene synthon in the total synthesis of the natural product (±)-Deguelin. We will delve into the causality behind the chosen synthetic strategies and provide detailed, self-validating protocols for each critical transformation.

The chromene core is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities.[1] The synthesis of functionalized chromenes is therefore a significant focus in organic and medicinal chemistry.[2] This guide will focus on a specific application: the use of a 6-methoxy-substituted chromene precursor in a convergent and efficient total synthesis of (±)-Deguelin, a potent inhibitor of mitochondrial NADH dehydrogenase.[3]

Retrosynthetic Analysis of (±)-Deguelin: A Convergent Approach

A logical retrosynthetic analysis of (±)-Deguelin reveals a strategy centered around the late-stage formation of the dihydropyran ring. The key disconnection lies in the reduction of the pyranone ring of dehydrodeguelin. Dehydrodeguelin itself can be envisioned as the product of an intramolecular cyclization of a chalcone-like precursor, which in turn can be assembled from two key fragments: a chromene-containing aldehyde (β-tubaaldehyde) and a phenoxy-substituted alkyne. This convergent approach allows for the independent synthesis and subsequent coupling of these two complex fragments, enhancing the overall efficiency of the synthesis.

Retrosynthesis of (±)-Deguelin Deguelin (±)-Deguelin Dehydrodeguelin Dehydrodeguelin Deguelin->Dehydrodeguelin Reduction Chalcone Chromene-Phenoxy Chalcone Dehydrodeguelin->Chalcone Cyclization Tuba_aldehyde β-Tubaaldehyde (6-methoxy-chromene derivative) Chalcone->Tuba_aldehyde Coupling Alkyne 3-(3,4-Dimethoxyphenoxy) -1-propynyl ketone Chalcone->Alkyne Coupling Resorcylaldehyde β-Resorcylaldehyde Tuba_aldehyde->Resorcylaldehyde Claisen Rearrangement

Figure 1: Retrosynthetic analysis of (±)-Deguelin.

Part 1: Synthesis of the Key Chromene Intermediate: β-Tubaaldehyde

The synthesis of β-tubaaldehyde (2,2-dimethyl-5-hydroxy-2H-chromene-6-carbaldehyde) is a critical first stage, involving the construction of the chromene ring system. This is achieved through a thermal Claisen rearrangement of an appropriately substituted propargyl ether of β-resorcylaldehyde. The Claisen rearrangement is a powerful, thermally induced[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond with high stereospecificity.[4][5]

Protocol 1.1: Synthesis of 4-(1,1-Dimethyl-2-propynyloxy)salicylaldehyde

This initial step involves the etherification of β-resorcylaldehyde with 3-chloro-3-methyl-1-butyne. The presence of a base is crucial to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the propargyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
β-Resorcylaldehyde138.1210.0 g0.072 mol
3-Chloro-3-methyl-1-butyne102.558.9 g0.087 mol
Anhydrous Potassium Carbonate138.2115.0 g0.108 mol
Anhydrous Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-resorcylaldehyde (10.0 g, 0.072 mol) and anhydrous potassium carbonate (15.0 g, 0.108 mol) in anhydrous acetone (200 mL).

  • Stir the suspension vigorously and add 3-chloro-3-methyl-1-butyne (8.9 g, 0.087 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted β-resorcylaldehyde, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 95:5) to afford 4-(1,1-dimethyl-2-propynyloxy)salicylaldehyde as a pale yellow solid.

Protocol 1.2: Thermal Claisen Rearrangement to β-Tubaaldehyde

The synthesized propargyl ether undergoes a thermal Claisen rearrangement to yield the desired chromene, β-tubaaldehyde.[6] This reaction is typically performed at high temperatures in a high-boiling solvent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1,1-Dimethyl-2-propynyloxy)salicylaldehyde204.225.0 g0.024 mol
N,N-Diethylaniline149.2350 mL-

Procedure:

  • Place 4-(1,1-dimethyl-2-propynyloxy)salicylaldehyde (5.0 g, 0.024 mol) in a 100 mL round-bottom flask containing N,N-diethylaniline (50 mL).

  • Heat the solution to reflux (approximately 217 °C) under a nitrogen atmosphere for 3-4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of 2M hydrochloric acid and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 9:1) to yield β-tubaaldehyde as a crystalline solid.

Part 2: Synthesis of the Second Key Fragment and Assembly of Dehydrodeguelin

The second key fragment is prepared and coupled with β-tubaaldehyde to form a chalcone intermediate, which then undergoes cyclization to form dehydrodeguelin.

Protocol 2.1: Synthesis of 3-(3,4-Dimethoxyphenoxy)-1-propyne

This step involves the Williamson ether synthesis between 3,4-dimethoxyphenol and propargyl bromide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dimethoxyphenol154.1610.0 g0.065 mol
Propargyl Bromide (80% in toluene)118.968.8 mL0.078 mol
Anhydrous Potassium Carbonate138.2113.5 g0.098 mol
Anhydrous Acetone58.08150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,4-dimethoxyphenol (10.0 g, 0.065 mol) in anhydrous acetone (150 mL).

  • Add anhydrous potassium carbonate (13.5 g, 0.098 mol) and stir the suspension.

  • Add propargyl bromide (8.8 mL, 0.078 mol) dropwise and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane:ethyl acetate, 8:2) to obtain 3-(3,4-dimethoxyphenoxy)-1-propyne as an oil.

Protocol 2.2: Synthesis of Dehydrodeguelin

This multi-step sequence involves the formation of an acetylenic ketone, followed by thermal rearrangement and cyclization.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(3,4-Dimethoxyphenoxy)-1-propyne192.214.2 g0.022 mol
Ethyl Magnesium Bromide (1M in THF)-24 mL0.024 mol
β-Tubaaldehyde204.222.4 g0.012 mol
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Manganese Dioxide (activated)86.9410 g0.115 mol
Anhydrous Sodium Acetate82.032.0 g0.024 mol
Acetic Anhydride102.0920 mL-

Procedure:

  • Grignard Reaction: To a solution of ethyl magnesium bromide (24 mL of 1M solution in THF, 0.024 mol) under a nitrogen atmosphere, add a solution of 3-(3,4-dimethoxyphenoxy)-1-propyne (4.2 g, 0.022 mol) in anhydrous THF (10 mL) dropwise at room temperature. Stir for 1 hour.

  • Add a solution of β-tubaaldehyde (2.4 g, 0.012 mol) in anhydrous THF (10 mL) dropwise and stir the mixture at 30-35 °C for 20 hours.

  • Quench the reaction by pouring it into a saturated ammonium chloride solution and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (100 mL) and add activated manganese dioxide (10 g). Stir the mixture vigorously at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite, wash the pad with dichloromethane, and concentrate the filtrate to obtain the crude acetylenic ketone.

  • Cyclization: Dissolve the crude ketone in acetic anhydride (20 mL) and add anhydrous sodium acetate (2.0 g). Heat the mixture to reflux for 2 hours.

  • Pour the cooled reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate and concentrate.

  • Purify the residue by recrystallization from a mixture of chloroform and ethanol to afford dehydrodeguelin as pale yellow needles.

Synthesis of Dehydrodeguelin cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Cyclization Resorcylaldehyde β-Resorcylaldehyde Propargyl_Ether 4-(1,1-Dimethyl-2-propynyloxy) salicylaldehyde Resorcylaldehyde->Propargyl_Ether Etherification Tuba_Aldehyde β-Tubaaldehyde Propargyl_Ether->Tuba_Aldehyde Claisen Rearrangement Chalcone Acetylenic Ketone Tuba_Aldehyde->Chalcone Grignard Addition & Oxidation Dimethoxyphenol 3,4-Dimethoxyphenol Phenoxy_Alkyne 3-(3,4-Dimethoxyphenoxy) -1-propyne Dimethoxyphenol->Phenoxy_Alkyne Williamson Ether Synthesis Phenoxy_Alkyne->Chalcone Dehydrodeguelin Dehydrodeguelin Chalcone->Dehydrodeguelin Cyclization

Sources

Application Notes & Protocols: 6-Methoxy-2H-chromene-3-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3] 6-Methoxy-2H-chromene-3-carboxylic acid (CAS No: 57543-62-1) has emerged as a particularly valuable building block in medicinal chemistry and organic synthesis.[2][4] Its structure incorporates three key features that drive its synthetic utility:

  • A 2H-Chromene Core: A benzopyran system that provides a rigid, biologically relevant framework.[2]

  • A C6-Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring and can be a key interaction point with biological targets.[2]

  • A C3-Carboxylic Acid: A highly versatile functional handle that allows for straightforward derivatization into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).[2]

This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, complete with detailed protocols for its use in the synthesis of novel derivatives.

Physicochemical and Spectroscopic Profile

Accurate characterization of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 57543-62-1[2][4]
Molecular Formula C₁₁H₁₀O₄[4][5]
Molecular Weight 206.19 g/mol [2][5]
Appearance Solid[4]
InChI Key VOOCQPOSPBMQSK-UHFFFAOYSA-N[2][4]

Spectroscopic Data for Structural Confirmation:

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy is critical for confirming the structure. Key expected signals include a singlet for the methoxy protons (~3.8 ppm) and characteristic resonances for the protons on the chromene backbone.[2][6]

  • ¹³C NMR: Provides confirmation of the carbon skeleton.[7]

  • IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups, notably the strong carbonyl (C=O) stretch of the carboxylic acid, typically found around 1700 cm⁻¹.[2]

Synthesis of the Building Block

While commercially available, this compound can also be prepared in the laboratory. One modern and efficient approach involves a Rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[8][9] This method offers a redox-neutral pathway to the desired chromene framework.[8][9]

cluster_start Starting Materials cluster_reagents Catalytic System cluster_reaction Reaction SM1 N-Phenoxyacetamide Derivative Process C-H Activation / [3+3] Annulation (60 °C) SM1->Process SM2 Methyleneoxetanone SM2->Process Cat [Cp*RhCl₂]₂ Cat->Process Base CsOAc (Base) Base->Process Solvent MeCN (Solvent) Solvent->Process Product 6-Methoxy-2H-chromene- 3-carboxylic acid Process->Product

Caption: Rh(III)-Catalyzed Synthesis Workflow.[8][9]

Protocol 3.1: Rhodium-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acids

This protocol is adapted from the general methodology described by Daugulis and coworkers for the synthesis of 2H-chromene-3-carboxylic acids.[8][9]

Rationale: This method leverages a transition-metal catalyst to construct the chromene ring in a single, efficient step. The N-phenoxyacetamide acts as the aromatic precursor, and the methyleneoxetanone serves as a three-carbon source through a selective alkyl C–O bond cleavage.[8] Acetonitrile (MeCN) is often the solvent of choice, and a base like cesium acetate (CsOAc) is required for the catalytic cycle.[9]

Reagents & Equipment:

  • N-(4-methoxyphenoxy)acetamide (1.0 equiv)

  • Methyleneoxetanone (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Cesium Acetate (CsOAc) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add N-(4-methoxyphenoxy)acetamide, [Cp*RhCl₂]₂, and CsOAc.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous acetonitrile via syringe, followed by the methyleneoxetanone.

  • Seal the tube and place the reaction mixture in a preheated oil bath or heating block at 60 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

Application in Derivative Synthesis

The true power of this compound lies in its utility as a scaffold for generating libraries of new chemical entities. The carboxylic acid is the primary point of modification.

Amide Bond Formation: Accessing Bioactive Carboxamides

Amide derivatives of chromenes are of significant interest in drug discovery. For example, (S)-6-methoxy-chroman-3-carboxylic acid amides have been developed as potent and selective ROCK2 inhibitors, and other chromene carboxamides have been investigated as MAO inhibitors.[1][10]

cluster_reagents Coupling Conditions BuildingBlock 6-Methoxy-2H-chromene- 3-carboxylic acid Activation Carboxylic Acid Activation BuildingBlock->Activation CouplingAgent Coupling Agent (e.g., TBTU, CDI) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DCM, DMF) Amine Primary or Secondary Amine (R₁R₂NH) Coupling Nucleophilic Acyl Substitution Amine->Coupling Activation->Coupling Product Target Amide Derivative Coupling->Product

Caption: General workflow for amide library synthesis.

Protocol 4.1.1: Synthesis of a 2H-Chromene-3-Carboxamide Derivative

This protocol represents a standard amide coupling procedure applicable for generating diverse derivatives.

Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. The use of a coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[3] A non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed during the reaction.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • TBTU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for workup and purification

ReagentM.W.Equiv.Amount
This compound206.191.0(e.g., 206 mg, 1.0 mmol)
Amine (e.g., Aniline)93.131.1(e.g., 102 mg, 1.1 mmol)
TBTU321.081.2(e.g., 385 mg, 1.2 mmol)
DIPEA129.242.5(e.g., 0.44 mL, 2.5 mmol)
Anhydrous DCM--(e.g., 10 mL)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask at room temperature.

  • Add the amine, followed by DIPEA.

  • In a separate vial, dissolve TBTU in a small amount of DCM and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Workup: Once the starting material is consumed, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemists. Its robust framework and strategically placed functional groups provide a reliable platform for the development of novel compounds. The protocols outlined herein demonstrate standard yet powerful methods for its synthesis and derivatization, enabling researchers to efficiently generate libraries of chromene-based molecules for screening in drug discovery and materials science applications.

References

  • 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed. [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. ResearchGate. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters. ACS Publications. [Link]

  • New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO | Request PDF. ResearchGate. [Link]

  • 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | C11H8O5 | CID 711717. PubChem. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed. [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. The Royal Society of Chemistry. [Link]

Sources

Experimental setup for C-H activation/[3+3] annulation of N-phenoxyacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Researcher's Guide to Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation of N-Phenoxyacetamides for the Synthesis of Dibenzo[b,d]oxepin-6-ones

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the rhodium(III)-catalyzed C-H activation/[3+3] annulation of N-phenoxyacetamides. This powerful transformation enables the efficient synthesis of dibenzo[b,d]oxepin-6-ones, a core structural motif in various biologically active molecules and pharmaceuticals.[1][2] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, provide a step-by-step laboratory protocol, and offer insights into troubleshooting and substrate scope. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this advanced synthetic methodology.

Introduction: The Strategic Advantage of C-H Annulation

Transition metal-catalyzed C-H activation has emerged as a transformative strategy in modern organic synthesis, offering an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials.[3][4] Among these methods, the use of directing groups to achieve high levels of regioselectivity has become a cornerstone of complex molecule synthesis.[5]

The N-phenoxyacetamide group serves as an exemplary directing group; its N-O bond acts as a cleavable, internal oxidant, facilitating a redox-neutral catalytic cycle.[6][7] This feature allows for the direct coupling of an aromatic C-H bond with a suitable three-carbon partner in an annulation cascade. Specifically, the [3+3] annulation with strained ring systems like vinylcyclopropanes provides a direct and efficient route to valuable seven-membered heterocyclic scaffolds, such as dibenzo[b,d]oxepines.[8][9] These structures are of significant interest due to their presence in natural products and their potential as therapeutic agents.[1][10]

This guide focuses on the practical application of this reaction, providing the necessary details for its successful implementation in a laboratory setting.

Mechanistic Rationale and Key Principles

Understanding the reaction mechanism is critical for optimization and troubleshooting. The Rh(III)-catalyzed annulation of N-phenoxyacetamides is believed to proceed through a well-defined catalytic cycle. The causality behind the experimental choices is rooted in facilitating each step of this cycle.

The Catalytic Cycle:

  • C-H Activation: The reaction initiates with the coordination of the N-phenoxyacetamide to the cationic [Cp*Rh(III)] catalyst. A concerted metalation-deprotonation (CMD) pathway, assisted by a carboxylate ligand (e.g., acetate), leads to the cleavage of an ortho C-H bond and the formation of a five-membered rhodacycle intermediate.[3] This step establishes the regioselectivity of the reaction.

  • Coordination & Insertion: The three-carbon coupling partner, such as a vinylcyclopropane, coordinates to the rhodium center. This is followed by migratory insertion of the vinyl group into the Rh-C bond, expanding the rhodacycle.

  • Ring Opening & C-C Bond Formation: The strained cyclopropane ring undergoes cleavage, often described as a β-carbon elimination, to form a larger, nine-membered rhodacycle intermediate.[11]

  • Reductive Elimination & Catalyst Regeneration: The final C-O bond is formed via reductive elimination from the Rh(III) center, releasing the dibenzo[b,d]oxepin-6-one product. Concurrently, the N-O bond is cleaved, and subsequent protonolysis regenerates the active Rh(III) catalyst, typically producing acetamide as the sole byproduct.[6][12] The N-O moiety effectively serves as an internal oxidant, obviating the need for external additives and enhancing the atom economy of the process.[13]

// Nodes A [label="[CpRh(OAc)₂]₂ + \n N-Phenoxyacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Five-Membered\nRhodacycle Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Coordination of\nVinylcyclopropane", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Migratory Insertion", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="β-Carbon Elimination\n(Ring Opening)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Dibenzo[b,d]oxepin-6-one\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Catalyst Regeneration\n[CpRh(III)]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes A [label="[CpRh(OAc)₂]₂ + \n N-Phenoxyacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Five-Membered\nRhodacycle Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Coordination of\nVinylcyclopropane", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Migratory Insertion", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="β-Carbon Elimination\n(Ring Opening)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Dibenzo[b,d]oxepin-6-one\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Catalyst Regeneration\n[CpRh(III)]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" C-H Activation\n(CMD)"]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" C-O Bond Formation"]; F -> G [label=" Product Release"]; F -> H [label=" + Acetamide"]; H -> A [label=" Enters next cycle"]; } Caption: Proposed catalytic cycle for the Rh(III)-catalyzed [3+3] annulation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general C-H activation/[3+3] annulation reaction.

  • Catalyst: [CpRh(OAc)₂]₂ or [CpRhCl₂]₂. The acetate-bridged dimer is often used directly, while the chloride dimer may require a silver salt additive (e.g., AgOAc) to generate the active cationic species.

  • Substrates: N-phenoxyacetamide and a substituted vinylcyclopropane. Substrates should be purified by standard methods (recrystallization or column chromatography) before use.

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol are commonly used. Solvents must be thoroughly dried to prevent catalyst deactivation.

  • Additive: A catalytic amount of an acid, such as pivalic acid (PivOH), is often beneficial. It can assist in the C-H activation step and catalyst turnover.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Glassware: All glassware must be oven-dried or flame-dried immediately before use.

// Nodes A [label="1. Reagent Preparation\n(Drying & Degassing)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction Assembly\n(Under Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Execution & Monitoring\n(Heating & TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction Quench & Work-up\n(Solvent Removal, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Analysis & Characterization\n(NMR, HRMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="1. Reagent Preparation\n(Drying & Degassing)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction Assembly\n(Under Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Execution & Monitoring\n(Heating & TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction Quench & Work-up\n(Solvent Removal, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Analysis & Characterization\n(NMR, HRMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Standard experimental workflow for the C-H annulation reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenoxyacetamide (1.0 equiv, e.g., 0.2 mmol), [Cp*Rh(OAc)₂]₂ (2.5 mol%), and pivalic acid (30 mol%).

    • Rationale: The catalyst loading is kept low (1-5 mol%) for efficiency. Pivalic acid acts as a co-catalyst to facilitate the proton abstraction in the CMD step.[3]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Through the septum, add anhydrous DCE (e.g., 1.0 mL) via syringe, followed by the vinylcyclopropane (1.2-1.5 equiv).

    • Rationale: A slight excess of the coupling partner is used to ensure complete consumption of the limiting N-phenoxyacetamide substrate. DCE is a common solvent due to its high boiling point and ability to dissolve the catalyst and organic substrates.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy for the C-H cleavage and subsequent steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-phenoxyacetamide is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dibenzo[b,d]oxepin-6-one product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.

Data Summary: Substrate Scope and Optimization

The Rh(III)-catalyzed [3+3] annulation is compatible with a wide range of functional groups on both the N-phenoxyacetamide and the vinylcyclopropane components. This tolerance makes it a valuable tool for late-stage functionalization in drug discovery programs.

EntryN-Phenoxyacetamide Substituent (R¹)Vinylcyclopropane Substituent (R²)Yield (%)
1HPhenyl85
24-MePhenyl88
34-FPhenyl75
44-ClPhenyl72
54-CO₂MePhenyl65
63-MePhenyl80 (mixture of regioisomers)
7H4-Me-Ph82
8H4-CF₃-Ph70

Data compiled and generalized from representative literature.[8]

Key Insights from Data:

  • Electronic Effects: Electron-donating groups on the phenoxy ring generally lead to higher yields, while strong electron-withdrawing groups can diminish reactivity.

  • Steric Effects: Steric hindrance near the ortho C-H bond can impede the reaction. Substrates with substitution at the meta-position may lead to mixtures of regioisomers, highlighting the directing power of the N-O group to the less hindered ortho position.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of water or oxygen. 3. Insufficient temperature.1. Use a fresh batch of catalyst; consider adding a silver salt (e.g., AgOAc) if using [Cp*RhCl₂]₂. 2. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use freshly distilled, anhydrous solvent. 3. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. C-H olefination without annulation. 2. Catalyst decomposition.1. This can occur if β-hydride elimination is competitive.[6] Ensure the coupling partner is suitable for annulation. 2. Lower the reaction temperature or reduce the reaction time.
Low Isolated Yield 1. Incomplete reaction. 2. Product degradation on silica gel. 3. Mechanical loss during work-up.1. Increase reaction time or temperature; consider increasing the amount of coupling partner to 1.5-2.0 equiv. 2. Deactivate the silica gel with triethylamine (1% in eluent) or use an alternative stationary phase like alumina. 3. Perform a careful extraction and purification.
Conclusion

The Rh(III)-catalyzed C-H activation/[3+3] annulation of N-phenoxyacetamides is a robust and highly effective method for the synthesis of dibenzo[b,d]oxepin-6-ones. Its operational simplicity, broad functional group tolerance, and high atom economy make it an attractive strategy for both academic and industrial laboratories. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can confidently apply this reaction to accelerate their synthetic programs.

References
  • Li, J., & Qiu, Z. (2020). DFT Studies on the Mechanism of the Rhodium(III)-Catalyzed C–H Activation of N-Phenoxyacetamide. The Journal of Organic Chemistry. [Link][12]

  • Wang, F., et al. (2014). Rhodium(III)-catalyzed C-H activation/[4+3] annulation of N-phenoxyacetamides and α,β-unsaturated aldehydes: an efficient route to 1,2-oxazepines at room temperature. Chemical Communications. [Link][14][15]

  • Li, B., et al. (2015). Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C-H Alkylation and Amidation Reactions of N-Phenoxyacetamides. ResearchGate. [Link][5]

  • Li, J., et al. Mechanism of the rhodium(iii)-catalyzed alkenylation reaction of N-phenoxyacetamide with styrene or N-tosylhydrazone: a computational study. Dalton Transactions. [Link][13]

  • Wang, H., et al. (2018). Rhodium(III) Catalyzed Carboamination of Alkenes Triggered by C–H Activation of N-Phenoxyacetamides under Redox-Neutral Conditions. Organic Letters. [Link][6][7]

  • Yi, W., et al. (2019). Rh(III)-Catalyzed C-H Activation/Cycloisomerization of N-Phenoxyacetamides with Enynones for One-Pot Assembly of Furylated 2-Alkenylphenols. ResearchGate. [Link][16]

  • Wang, C., et al. (2014). Rhodium(III)-catalyzed transannulation of cyclopropenes with N-phenoxyacetamides through C-H activation. Angewandte Chemie International Edition. [Link][8]

  • Xia, Y., et al. (2017). Computational Revisit to the β-Carbon Elimination Step in Rh(III)-Catalyzed C–H Activation/Cycloaddition Reactions of N-Phenoxyacetamide and Cyclopropenes. The Journal of Organic Chemistry. [Link][11]

  • Yi, W., et al. (2021). Rh(III)-Catalyzed C–H Activation/[3 + 2] Annulation of N-Phenoxyacetamides via Carbooxygenation of 1,3-Dienes. Organic Letters. [Link][17][18]

  • OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link][3]

  • Gande, S. L., & Baire, B. (2023). Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway. Organic & Biomolecular Chemistry. [Link][19]

  • Sadowski, R., & Krawczyk, M. K. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences. [Link][10]

  • Scoccia, A., et al. (2018). Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin. ResearchGate. [Link][2]

  • Majumdar, N. (2022). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Institutes of Health. [Link][1]

  • Chen, K., et al. (2021). Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. Organic Chemistry Frontiers. [Link][4]

  • Ritter, T., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals. PubMed Central. [Link][9]

Sources

Application Notes & Protocols for the Analysis of Chromene Derivatives Using HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of chromene derivatives. Chromene derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate characterization crucial in drug discovery and development.[1][2] This guide is designed to provide both the theoretical basis and practical protocols for utilizing these powerful analytical techniques.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is an indispensable tool for determining the purity, and quantifying chromene derivatives in various matrices.[3][4] Its versatility allows for the separation of complex mixtures, including closely related structural analogues and enantiomers.[5][6]

The Foundational Principles of HPLC Separation of Chromenes

The separation of chromene derivatives by HPLC is governed by their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[3] The choice of these two phases is critical and depends on the physicochemical properties of the specific chromene derivative being analyzed.

  • Reversed-Phase (RP) HPLC: This is the most common mode used for chromene analysis. It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More hydrophobic chromene derivatives will have a stronger affinity for the stationary phase and thus elute later.

  • Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (like silica) is used with a nonpolar mobile phase (e.g., hexane and ethyl acetate). NP-HPLC is advantageous for separating less polar chromene derivatives and isomers that are difficult to resolve by RP-HPLC.

  • Chiral HPLC: Many chromene derivatives possess chiral centers, resulting in enantiomers that may exhibit different pharmacological activities.[7] Chiral HPLC is essential for separating these enantiomers, typically using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[5][6][8]

Experimental Protocol: HPLC Analysis of a Chromene Derivative

This protocol outlines a general procedure for the analysis of a novel chromene derivative.

1.2.1 Sample Preparation:

Accurate sample preparation is crucial for reliable HPLC results and to prevent contamination of the HPLC system.[9][10]

  • Dissolution: Accurately weigh approximately 1 mg of the chromene derivative and dissolve it in a suitable solvent to a final concentration of 0.1-1 mg/mL.[10] The solvent should be compatible with the mobile phase; for RP-HPLC, a mixture of the mobile phase components is ideal.[10]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column.

1.2.2 HPLC Method Development and Validation:

Method development involves optimizing chromatographic conditions to achieve good separation.[3] Method validation ensures that the analytical method is suitable for its intended purpose.[3][11]

  • Column Selection: For a new chromene derivative, a good starting point is a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase Selection: A common starting mobile phase for RP-HPLC is a gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.

  • Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum (λmax) of the chromene derivative.[4]

1.2.3 Step-by-Step HPLC Protocol:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the filtered sample solution onto the column.

  • Data Acquisition: Run the HPLC method and collect the chromatogram.

  • Data Analysis: Integrate the peaks to determine the retention time and peak area. Purity can be estimated by the area percentage of the main peak. For quantification, a calibration curve is constructed using standards of known concentrations.[12]

Data Presentation: HPLC Analysis of Chromene Analogues

The following table summarizes typical HPLC data for a series of chromene derivatives.

CompoundRetention Time (min)Purity (%)
Chromene-A12.599.2
Chromene-B14.298.5
Chromene-C11.899.5
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolution Dissolve Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for HPLC analysis of chromene derivatives.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules, including chromene derivatives.[1][13][14] It provides detailed information about the carbon-hydrogen framework of a molecule.

The Power of 1D and 2D NMR in Chromene Characterization

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete structural elucidation of a novel chromene derivative.[14][15]

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: These are crucial for establishing the connectivity between atoms.[16][17][18]

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically over two or three bonds.[18][19]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.[18][19]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule.[19]

Experimental Protocol: NMR Analysis of a Chromene Derivative

2.2.1 Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified chromene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid interfering signals.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2.2.2 NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • 1D Spectra: Acquire ¹H and ¹³C NMR spectra.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC spectra. The acquisition time for 2D experiments can range from a few minutes to several hours depending on the sample concentration and the desired resolution.

2.2.3 Data Analysis and Structure Elucidation:

A systematic approach is used to interpret the NMR data:

  • ¹H and ¹³C Chemical Shifts: Analyze the chemical shifts to identify the types of protons and carbons present (e.g., aromatic, aliphatic, olefinic).[20]

  • COSY Spectrum: Use the cross-peaks in the COSY spectrum to identify proton-proton coupling networks, which helps to piece together molecular fragments.

  • HSQC Spectrum: Correlate each proton signal to its directly attached carbon atom.

  • HMBC Spectrum: Use the long-range proton-carbon correlations to connect the fragments identified from the COSY spectrum and to assign quaternary carbons.

Visualization: NMR Structural Elucidation Strategy

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR cluster_elucidation Structural Information H1_NMR ¹H NMR Proton_Types Proton Environments & Multiplicity H1_NMR->Proton_Types C13_NMR ¹³C NMR & DEPT Carbon_Types Carbon Types (C, CH, CH₂, CH₃) C13_NMR->Carbon_Types COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range C-H Connectivity HMBC->Long_Range_CH Final_Structure Complete Molecular Structure Proton_Types->Final_Structure Carbon_Types->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure

Caption: Strategy for structural elucidation using NMR.

Part 3: Integrated Analytical Approaches

For complex samples or in-depth studies, hyphenated techniques such as HPLC-SPE-NMR can be employed.[21][22] This powerful combination allows for the online separation of components by HPLC followed by their trapping on a solid-phase extraction (SPE) cartridge and subsequent analysis by NMR.[22] This is particularly useful for the structural elucidation of minor components in a mixture without the need for tedious offline purification.[21]

References

  • Martins, L. M. O. S., Souto, F. T., Hoye, T. R., & Alvarenga, E. S. (2024). Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones. Magnetic Resonance in Chemistry, 62, 583–598.
  • BenchChem. (2025). Application Note: Structural Elucidation of 3-(3-aminophenyl)-2H-chromen-2-one using NMR and Mass Spectrometry.
  • Phenomenex.
  • The Royal Society of Chemistry.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • Česká a slovenská farmacie. (2007).
  • Chiralpedia. (2022).
  • Two-dimensional NMR.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ResearchGate. (2025).
  • 2D NMR FOR THE CHEMIST.
  • Seger, C., & Sturm, S. HPLC–SPE–NMR — A Novel Hyphenation Technique.
  • Wesleyan University.
  • IslandScholar.
  • PubMed Central. (2022).
  • Polymer Chemistry Characterization Lab.
  • WJPMR. (2023).
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • Shimadzu. (2016).
  • YouTube. (2022).
  • MicroCombiChem GmbH.
  • ResearchGate. (2025).
  • RSC Advances. (2025).
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • PubMed Central. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays.
  • MDPI. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects.
  • MDPI.
  • ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address frequently encountered issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

General Synthesis & Yield

Question 1: What are the primary synthetic routes to this compound, and which is recommended for optimal yield?

There are several effective methods for synthesizing this compound. The most common and often highest-yielding laboratory-scale methods involve the condensation of a substituted salicylaldehyde with a C3 carboxylate precursor.

Two highly recommended routes are:

  • Knoevenagel Condensation of 2-hydroxy-5-methoxybenzaldehyde with Malonic Acid: This is a classic and reliable method.[1][2] The reaction proceeds via a nucleophilic addition of the active methylene compound (malonic acid) to the aldehyde, followed by an intramolecular cyclization and dehydration.[1]

  • Rhodium(III)-Catalyzed C–H Activation/[3+3] Annulation: This is a more modern and highly efficient approach that can provide excellent yields. It involves the reaction of N-phenoxyacetamides with methyleneoxetanones.[3][4]

For general laboratory purposes with readily available starting materials, the Knoevenagel condensation is often the most practical choice.

Question 2: My overall yield for the Knoevenagel condensation is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Knoevenagel condensation for this synthesis can typically be attributed to several factors. Let's break down the common culprits and their solutions.

Troubleshooting Low Yields in Knoevenagel Condensation

Potential CauseExplanationRecommended Solution
Sub-optimal Catalyst The choice of base catalyst is crucial. Weak bases are generally preferred to avoid self-condensation of the aldehyde.[1]Use a mild base such as piperidine or pyridine.[1][5] The Doebner modification, which uses pyridine as both the solvent and catalyst, is particularly effective as it also facilitates decarboxylation.[1]
Incorrect Reaction Temperature Elevated temperatures can lead to side reactions and decomposition of the product.Maintain strict temperature control. For many chromene syntheses, refluxing in a solvent like ethanol at 70-80°C is optimal.[6]
Presence of Water Anhydrous conditions are often necessary to prevent hydrolysis of intermediates and side reactions.[6]Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Materials The purity of 2-hydroxy-5-methoxybenzaldehyde and malonic acid is paramount. Impurities can inhibit the reaction or lead to unwanted byproducts.Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization or distillation) before use.
Starting Material: 2-hydroxy-5-methoxybenzaldehyde

Question 3: I am synthesizing my own 2-hydroxy-5-methoxybenzaldehyde via the Reimer-Tiemann reaction and the yield is poor. How can I optimize this step?

The Reimer-Tiemann reaction, while effective for the formylation of phenols, can be sensitive to reaction conditions.[7][8] Here are key optimization parameters:

  • Base Concentration: The concentration of the hydroxide solution is critical. A high concentration is needed to deprotonate the phenol.

  • Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature is important for preventing side reactions.

  • Rate of Chloroform Addition: Slow, dropwise addition of chloroform is necessary to control the reaction rate and temperature.

Optimized Conditions for Reimer-Tiemann Synthesis of 2-hydroxy-5-methoxybenzaldehyde

ParameterRecommended ConditionRationale
Starting Material 4-MethoxyphenolThe precursor for the desired product.
Base Sodium Hydroxide SolutionA strong base is required for the reaction.
Solvent WaterThe reaction is typically performed in an aqueous solution.
Chloroform Addition Slow, dropwiseTo control the exothermic reaction.
Work-up Steam DistillationA common method for purifying the product.[8]

Yields of up to 79% have been reported for this reaction under optimized conditions.[7]

Purification & Characterization

Question 4: I am having difficulty purifying the final product, this compound. What are the best methods?

Purification can indeed be challenging due to the polarity of the carboxylic acid group. A combination of techniques is often most effective.

  • Recrystallization: This should be your first approach. Solvents to consider are ethanol, methanol, or a mixture of ethyl acetate and hexane.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a reliable method.[9] A common eluent system is a gradient of hexane/ethyl acetate.[9][10] For more polar compounds, dichloromethane/methanol can also be effective.[10]

Troubleshooting Purification

IssuePotential CauseSuggested Solution
Oily Product Residual solvent or impurities.Try triturating the crude product with a non-polar solvent like hexane to induce solidification before recrystallization.
Poor Separation on TLC Inappropriate solvent system.Experiment with different solvent systems for TLC to find the optimal conditions for separation before attempting column chromatography. Adding a small amount of acetic acid to the eluent can sometimes improve the resolution of carboxylic acids.

Question 5: What are the expected key signals in the 1H NMR and 13C NMR spectra for this compound?

Correctly interpreting the NMR spectra is crucial for confirming the structure of your product.

Expected NMR Chemical Shifts (in ppm)

Group1H NMR13C NMR
Methoxy (OCH3) ~3.8 (singlet)[9]~55-56
Chromene Protons Aromatic protons in the 6.8-7.5 range. The proton at C4 will be a singlet further downfield.Aromatic carbons from ~115-150.
Carboxylic Acid (COOH) A broad singlet, typically >10 ppm.~165-170
Methylene (CH2) A singlet around 4.8 ppm.Data not readily available in searched sources.

For detailed spectral data, you can refer to databases such as SpectraBase.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is an adaptation of the Doebner modification of the Knoevenagel condensation.[1]

Materials:

  • 2-hydroxy-5-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice and water.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Workflow

The synthesis of this compound can be visualized as a multi-step process, often starting from a simple phenol.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_end Purification & Analysis 4-Methoxyphenol 4-Methoxyphenol 2-hydroxy-5-methoxybenzaldehyde 2-hydroxy-5-methoxybenzaldehyde 4-Methoxyphenol->2-hydroxy-5-methoxybenzaldehyde Reimer-Tiemann Reaction [2, 3] Target_Product This compound 2-hydroxy-5-methoxybenzaldehyde->Target_Product Knoevenagel Condensation [15, 18] Malonic Acid Malonic Acid Malonic Acid->Target_Product Crude Product Crude Product Target_Product->Crude Product Work-up Pure Product Pure Product Crude Product->Pure Product Recrystallization/ Chromatography [1, 26] Analysis Analysis Pure Product->Analysis NMR, IR, MS [1, 13] Troubleshooting_Tree Start Low Yield of Final Product Check_Purity Are starting materials pure? Start->Check_Purity Purify_SM Purify starting materials (recrystallize/distill). Check_Purity->Purify_SM No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_SM->Check_Conditions Optimize_Conditions Adjust catalyst, temperature, and ensure anhydrous conditions. [5, 15] Check_Conditions->Optimize_Conditions No Check_Workup Is the work-up and purification efficient? Check_Conditions->Check_Workup Yes Optimize_Conditions->Check_Workup Optimize_Purification Optimize recrystallization solvent or column chromatography conditions. [1, 26] Check_Workup->Optimize_Purification No Success Yield Improved Check_Workup->Success Yes Optimize_Purification->Success

Caption: Decision tree for troubleshooting low synthesis yields.

References

  • Wikipedia. (2023, September 26). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Shu, X., et al. (2018). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. Retrieved from [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • ProQuest. (n.d.). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, June 11). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Retrieved from [Link]

  • ResearchGate. (n.d.). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • ACS Publications. (2022, January 5). Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4 Magnetic Nanoparticles: A Nanocatalyst for the Knoevenagel Condensation of Aldehyde with Malononitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Knoevenagel condensation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H10O4). Retrieved from [Link]

  • PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • ACS Publications. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • NIH. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]

  • ResearchGate. (2016, October 25). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]

  • ResearchGate. (2012, November 9). Purification Strategies for Flavones. Retrieved from [Link]

  • NIH. (n.d.). 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate. Retrieved from [Link]

Sources

Chromene Synthesis Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromene synthesis. This guide, structured as a series of frequently asked questions, is designed to assist researchers, chemists, and drug development professionals in navigating the common challenges encountered during the synthesis of chromene derivatives. As Senior Application Scientists, we have compiled our field expertise and data from authoritative literature to provide you with practical, in-depth solutions to overcome experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Chromene Product

Question: I am attempting a chromene synthesis using a phenol and an α,β-unsaturated aldehyde, but I'm consistently getting very low yields or only recovering my starting materials. What are the likely causes and how can I improve the outcome?

Answer: This is a very common issue that can stem from several factors, primarily related to reaction kinetics and catalyst activity. Let's break down the potential causes and solutions.

The reaction between a phenol and an α,β-unsaturated carbonyl compound, often a variation of the von Pechmann condensation or a related cyclization, is highly dependent on the activation of the reactants. The core of the issue often lies in one of these areas:

  • Inadequate Catalyst Activity or Choice: Many chromene syntheses rely on a catalyst to facilitate the crucial cyclization step. The choice and condition of the catalyst are paramount.

    • Lewis vs. Brønsted Acids: Brønsted acids (like H₂SO₄, PTSA) are common, but can sometimes lead to undesired side reactions like polymerization of the unsaturated partner. Lewis acids (e.g., ZnCl₂, InCl₃, Bi(OTf)₃) can be milder and more selective. The choice depends heavily on the specific substrates used. For instance, electron-rich phenols may react well with milder catalysts, while electron-deficient phenols might require stronger activation.

    • Catalyst Deactivation: Catalysts can be deactivated by moisture or impurities in the starting materials or solvent. Ensure all reagents are dry and pure. Using freshly activated molecular sieves can help mitigate moisture issues.

    • Heterogeneous Catalysts: Using a solid-supported catalyst (e.g., Montmorillonite K-10, Amberlyst-15) can simplify purification and sometimes improve yields by preventing side reactions in the bulk solution. These catalysts often require activation by heating under vacuum before use.

  • Sub-optimal Reaction Conditions: Temperature and solvent play a critical role.

    • Temperature: Some cyclizations require significant thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) might be necessary. However, excessive heat can promote the formation of undesired byproducts. It is advisable to monitor the reaction by TLC or LC-MS to find the optimal temperature.

    • Solvent Choice: The solvent polarity can influence the reaction rate and pathway. Aprotic solvents like toluene, acetonitrile, or dichloromethane are often used. In some cases, solvent-free conditions (neat reaction) at an elevated temperature can dramatically increase the reaction rate and yield.

  • Substrate Reactivity: The electronic nature of your phenol is a key determinant of success.

    • Electron-Donating Groups (EDGs): Phenols with EDGs (e.g., -OH, -OCH₃, -alkyl) are more nucleophilic and generally react more readily.

    • Electron-Withdrawing Groups (EWGs): Phenols with EWGs (e.g., -NO₂, -CN, -acyl) are less reactive and may require more forcing conditions—stronger catalysts, higher temperatures, or longer reaction times.

Below is a systematic workflow to diagnose and resolve low-yield issues.

G cluster_start Start: Low/No Product cluster_analysis Initial Analysis cluster_troubleshoot Troubleshooting Paths cluster_end Outcome start Low Yield Observed check_sm Check Starting Materials (SMs) by TLC/LC-MS/NMR start->check_sm sm_ok SMs Consumed? check_sm->sm_ok side_products Side Products Formed? sm_ok->side_products Yes purify_reagents Purify/Dry Reagents & Solvents sm_ok->purify_reagents No optimize_cond Optimize Conditions: 1. Increase Temperature 2. Change Solvent 3. Increase Reaction Time side_products->optimize_cond No change_catalyst Change Catalyst: 1. Switch Acid Type (Lewis/Brønsted) 2. Increase Catalyst Loading 3. Use Heterogeneous Catalyst side_products->change_catalyst Yes success Yield Improved optimize_cond->success change_catalyst->success purify_reagents->optimize_cond

Caption: A workflow for troubleshooting low yields in chromene synthesis.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired chromene, but I am also getting a significant amount of a side product that is difficult to separate. How can I identify this byproduct and suppress its formation?

Answer: Side product formation is a classic challenge in chromene synthesis, often arising from competing reaction pathways. Identifying the structure of the byproduct is the first critical step.

Side Product TypeCommon CauseSpectroscopic Clues (¹H NMR)
Coumarin Oxidation of an intermediate or use of β-ketoesters instead of α,β-unsaturated aldehydes/ketones.Absence of the characteristic chromene C4-protons (CH₂). Appearance of a singlet for the C3-proton and a downfield shift for the C4-proton (alkenic).
Dimer/Polymer Strong acidic conditions or high temperatures, especially with reactive unsaturated partners.Complex, broad, and poorly resolved proton signals in the aliphatic and aromatic regions.
Friedel-Crafts Product Reaction of the phenol with the unsaturated partner at an alternative aromatic position.Complex aromatic splitting patterns that deviate from the expected substitution pattern.
Open-Chain Intermediate Incomplete cyclization due to insufficient heat or catalyst activity.Presence of both phenolic -OH and aldehydic/ketonic proton signals.
  • Mechanism-Based Adjustments: Understanding the mechanism can provide clues. For example, many chromene syntheses proceed via an initial conjugate addition followed by cyclization. A competing reaction might be a direct electrophilic aromatic substitution.

    • Lowering Temperature: This can often increase the selectivity for the desired kinetic product over a thermodynamically favored but undesired byproduct.

    • Changing the Catalyst: As mentioned, a milder catalyst can prevent undesired pathways. For instance, indium(III) chloride is known to be a mild and efficient catalyst for the synthesis of 4-aryl-4H-chromenes, often minimizing side reactions.

    • Order of Addition: In some multi-component reactions, the order in which reagents are mixed can influence the outcome by controlling the concentration of reactive intermediates.

  • Use of Pre-catalysts or Additives: Sometimes, an additive can temper the reactivity of the system. For example, in reactions prone to polymerization, a radical scavenger might be (cautiously) employed.

The diagram below illustrates a generalized pathway for the acid-catalyzed synthesis of a 2,2-dimethyl-2H-chromene from a phenol and acetone, highlighting where side reactions can occur.

G reactants Phenol + α,β-Unsaturated Carbonyl Compound activated Activated Carbonyl (e.g., via protonation) reactants->activated Catalyst (H⁺) intermediate Open-Chain Intermediate (Conjugate Addition Product) activated->intermediate Nucleophilic Attack by Phenol side_product Side Product (e.g., Polymerization, Friedel-Crafts) activated->side_product Undesired Pathway (e.g., high temp/conc.) cyclized Cyclized Intermediate (Carbocation) intermediate->cyclized Intramolecular Cyclization intermediate->side_product Incomplete Cyclization product Desired Chromene Product cyclized->product Dehydration/ Deprotonation

Caption: Generalized reaction pathway highlighting potential points for side product formation.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target chromene, but I am struggling to purify it. Column chromatography gives co-eluting impurities. Are there better methods?

Answer: Purification is often as challenging as the synthesis itself. Chromenes, being moderately polar, can be tricky to separate from structurally similar impurities or unreacted starting materials.

  • Initial Work-up: Before chromatography, a thorough aqueous work-up is essential.

    • Base Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) can remove any unreacted phenol and acidic catalyst. Be cautious, as some chromenes can be sensitive to strong bases.

    • Brine Wash & Drying: A final wash with brine followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) removes water, which can interfere with silica gel chromatography.

  • Chromatography Optimization:

    • Solvent System (Eluent): The standard ethyl acetate/hexane system is a good starting point. If co-elution is an issue, try changing the polarity and nature of the solvents. For instance, using a dichloromethane/methanol or a toluene/acetone gradient can alter the selectivity and improve separation.

    • Silica Gel Treatment: If your compound is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine (by adding ~1% triethylamine to your eluent).

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography, which separates compounds based on different principles.

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Dissolve a small amount of your crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity appears. Let it stand, or cool it, to induce crystallization. A successful crystallization can often remove trace impurities that are difficult to separate by chromatography.

  • Distillation: For low-boiling point, thermally stable liquid chromenes, vacuum distillation (e.g., using a Kugelrohr apparatus) can be an excellent purification method, especially on a larger scale.

References

  • Reddy, B. V. S., Svidzinski, T., & Reddy, Y. T. (2004). Indium(III) Chloride: An Efficient Catalyst for the Synthesis of 4-Aryl-4H-chromenes. Synthetic Communications, 34(20), 3841-3847. [Link]

  • Magesh, C. J., Nagarajan, R., & Perumal, P. T. (2004). Montmorillonite K-10 catalyzed efficient synthesis of 4-aryl-4H-chromenes. Applied Catalysis A: General, 266(1), 1-10. [Link]

  • Khurana, J. M., & Kumar, S. (2009). A facile, one-pot, solvent-free synthesis of 2-amino-4-aryl-4H-chromenes and 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromenes using tetrabutylammonium bromide as a catalyst. Tetrahedron Letters, 50(26), 3539-3541. [Link]

Technical Support Center: Optimization of Rhodium-Catalyzed Annulation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rhodium-catalyzed annulation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions. Our approach is grounded in mechanistic principles to help you understand the "why" behind experimental observations and rationally design solutions to common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during rhodium-catalyzed annulation reactions, providing concise answers and actionable advice.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low reactivity in rhodium-catalyzed annulations often points to issues with the catalyst's active state, substrate quality, or suboptimal reaction conditions. Here’s a systematic approach to diagnosis:

  • Catalyst Activity: Rhodium(III) precatalysts like [Cp*RhCl2]2 often require activation to the catalytically active species. Ensure your reaction includes an appropriate additive to facilitate this. Common activators include acetate salts (e.g., NaOAc, Cu(OAc)₂, AgOAc) which help generate the active cationic Rh(III) complex.[1][2][3] The absence or insufficiency of such an additive can stall the catalytic cycle.[3] Also, verify the integrity of your catalyst; prolonged exposure to air or moisture can lead to decomposition.[4][5] Running a control reaction with a substrate known to perform well can help determine if the catalyst is the issue.[4]

  • Substrate and Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure substrates are purified before use, and use high-purity, dry solvents.[4] Some directing groups or substrates may be inherently less reactive.

  • Reaction Conditions:

    • Temperature: Many rhodium-catalyzed annulations require elevated temperatures (80-140 °C) to proceed efficiently.[2] If your reaction is sluggish at a lower temperature, a systematic increase may be beneficial.[3]

    • Solvent: The choice of solvent is critical. While solvents like DCE, xylenes, or DMF are common, some reactions may benefit from more specialized solvents like trifluoroethanol (TFE) to stabilize key intermediates.[2][6]

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?

A2: Byproduct formation is a frequent challenge and understanding the competing pathways is key to mitigation.

  • Homocoupling of the Coupling Partner: This is common, especially with alkynes. It can sometimes be suppressed by slowly adding the alkyne to the reaction mixture to maintain a low instantaneous concentration.

  • Reductive Elimination from Intermediate Species: In some cases, intermediates may undergo undesired reductive elimination pathways. Fine-tuning the ligand environment or the oxidant can sometimes steer the reaction towards the desired annulation product.

  • Substrate Decomposition: At elevated temperatures, sensitive substrates may decompose. If you suspect this is occurring, try running the reaction at a lower temperature for a longer duration.

Q3: My reaction yield is low despite good conversion. What are the potential reasons?

A3: Low isolated yields with high conversion often indicate product instability or challenges during workup and purification.

  • Product Instability: The annulated product might be sensitive to the reaction conditions (e.g., acid or base sensitivity) or unstable during purification on silica gel. Consider a milder workup procedure or alternative purification methods like crystallization or preparative HPLC.

  • Workup Issues: Ensure that your workup procedure effectively removes all byproducts and unreacted starting materials without degrading the product. For instance, if using a hypervalent iodine reagent as an oxidant, quenching with a saturated solution of sodium thiosulfate (Na₂S₂O₃) is often necessary.[4]

Q4: How do I choose the right oxidant for my reaction?

A4: The oxidant plays a crucial role in regenerating the active Rh(III) catalyst.[7] The choice depends on the specific transformation.

  • Copper and Silver Salts: Cu(OAc)₂ and AgOAc are common stoichiometric oxidants.[1][2] Silver salts with non-coordinating anions like AgSbF₆ or AgBF₄ can enhance the reactivity of the Rh(III) catalyst.[3]

  • Molecular Oxygen (Air): Using air or molecular oxygen as the oxidant is highly desirable from a green chemistry perspective, as it produces water as the only byproduct.[2] This often requires specific additives, such as quaternary ammonium salts, to facilitate the aerobic reoxidation of the rhodium species.[8][9]

  • Internal Oxidants: Some substrates can be designed with an "internal oxidant," such as an N-O bond, which is cleaved during the catalytic cycle.[10]

  • Electrochemistry: Electrochemical methods offer a green alternative to chemical oxidants, using electricity to regenerate the catalyst.[1][11][12]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented guide to systematically address experimental challenges.

Problem 1: Low or No Yield

This is the most common issue. The following flowchart provides a systematic troubleshooting workflow.

troubleshooting_low_yield start Low/No Yield Observed catalyst_check Step 1: Verify Catalyst System start->catalyst_check reagent_check Step 2: Assess Reagents & Substrates catalyst_check->reagent_check Catalyst OK sub_catalyst_1 Is the Rh precatalyst fresh and handled under inert conditions? catalyst_check->sub_catalyst_1 sub_catalyst_2 Is the correct additive/oxidant present (e.g., Cu(OAc)₂, AgOAc, NaOAc)? catalyst_check->sub_catalyst_2 sub_catalyst_3 Run a positive control with a known reactive substrate. catalyst_check->sub_catalyst_3 conditions_check Step 3: Re-evaluate Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent_1 Are substrates and coupling partners pure? (Check by NMR/GC-MS) reagent_check->sub_reagent_1 sub_reagent_2 Is the solvent anhydrous and degassed? reagent_check->sub_reagent_2 sub_reagent_3 Are there potentially inhibiting functional groups on the substrate? reagent_check->sub_reagent_3 workup_check Step 4: Analyze Workup & Purification conditions_check->workup_check Conditions OK sub_conditions_1 Is the temperature optimal? (Screen higher/lower T) conditions_check->sub_conditions_1 sub_conditions_2 Is the solvent choice appropriate? (Screen alternative solvents) conditions_check->sub_conditions_2 sub_conditions_3 Is the reaction concentration suitable? conditions_check->sub_conditions_3 end_node Resolution workup_check->end_node Workup OK sub_workup_1 Is the product degrading on silica gel? (Try neutral alumina or other methods) workup_check->sub_workup_1 sub_workup_2 Are there volatile products being lost during concentration? workup_check->sub_workup_2 catalytic_cycle A [Cp*Rh(III)X₂]₂ Precatalyst B Cp*Rh(III)L₂ Active Catalyst A->B Activation (e.g., +NaOAc) C Cyclometalated Intermediate (Rhodacycle) B->C C-H Activation (CMD Mechanism) D Coordination & Insertion of Coupling Partner C->D + Alkyne/Alkene E Reductive Elimination D->E Forms larger rhodacycle F Cp*Rh(I) Species E->F G Product (Annulated) E->G F->B Re-oxidation (+ Oxidant)

Sources

Technical Support Center: Synthesis of 2H-Chromene-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2H-chromene-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common hurdles and optimize your reaction outcomes.

Section 1: The Knoevenagel Condensation Route

The Knoevenagel condensation is a cornerstone for the synthesis of coumarin-3-carboxylic acids, the oxidized analogues of 2H-chromene-3-carboxylic acids, and a common starting point for their synthesis. This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base.[1][2]

Troubleshooting Guide: Knoevenagel Condensation

This section addresses specific issues you might face during the Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids, which are often precursors to 2H-chromene-3-carboxylic acids.

Issue 1: Low or No Product Yield

Question: My Knoevenagel condensation is giving me a low yield of the desired coumarin-3-carboxylic acid. What are the likely causes and how can I improve it?

Answer: Low yields in this reaction are a common problem and can often be traced back to several key factors related to reaction conditions and reagent choice.

  • Causality: The Knoevenagel condensation is a base-catalyzed reaction. The choice of base is critical. A base that is too strong can lead to the self-condensation of the salicylaldehyde, a common side reaction that consumes your starting material.[2] Conversely, a base that is too weak may not be effective in deprotonating the active methylene compound, leading to an incomplete reaction. The reaction is also an equilibrium process that produces water. The presence of water can inhibit the reaction from proceeding to completion.[3]

  • Troubleshooting Protocol:

    • Catalyst Optimization:

      • If you are using a strong base, switch to a weaker amine base such as piperidine or pyridine.[1] Amino acids have also been used as effective catalysts.[4]

      • Ensure your catalyst is fresh and not degraded.

      • Systematically vary the catalyst loading (e.g., 5, 10, 15 mol%) to find the optimal concentration.

    • Solvent and Temperature:

      • The choice of solvent can influence reaction rates. While ethanol is commonly used, aprotic polar solvents like DMF may also be effective.[3]

      • Gently heating the reaction (e.g., to 40-80°C) can often improve both the rate and the yield.[3] Monitor for potential side reactions at higher temperatures.

    • Water Removal:

      • If the reaction is stalling, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.

Issue 2: Unwanted Decarboxylation of the Product

Question: I am isolating the decarboxylated coumarin instead of the desired coumarin-3-carboxylic acid. Why is this happening and how can I prevent it?

Answer: The decarboxylation of coumarin-3-carboxylic acids is a frequently encountered side reaction, particularly under harsh thermal or hydrolytic conditions.

  • Causality: The carboxylic acid group at the 3-position of the coumarin ring is susceptible to removal as carbon dioxide, especially at elevated temperatures.[5] The presence of certain functional groups on the coumarin ring, such as an electron-donating dimethylamino group, can activate the molecule towards decarboxylation during hydrolysis of an ester precursor.[5]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

    • Hydrolysis Conditions: If you are synthesizing the carboxylic acid by hydrolyzing a coumarin-3-carboxylate ester, use milder hydrolysis conditions. For example, consider using a weaker base or conducting the reaction at a lower temperature for a longer duration.

    • Work-up Procedure: During the work-up, avoid strongly acidic or basic conditions at high temperatures. Neutralize the reaction mixture at a lower temperature.

Purification Strategies for Knoevenagel Products

Question: I have a mixture of my desired coumarin-3-carboxylic acid, unreacted salicylaldehyde, and other byproducts. What is the best way to purify my product?

Answer: A systematic approach to purification is key. The choice of method will depend on the physical properties of your product and the impurities present.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[6][7]

    • Protocol:

      • Choose a suitable solvent or solvent system where the coumarin-3-carboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points.

      • Dissolve the crude product in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[8]

      • Dry the crystals thoroughly and assess purity by melting point determination and spectroscopy.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the components of the mixture.

    • Protocol:

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typical. To improve the separation of carboxylic acids and prevent streaking on the TLC plate and column, a small amount of acetic or formic acid (e.g., 0.1-1%) can be added to the eluent.[9] This ensures the carboxylic acid remains in its protonated, less polar form.

      • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Section 2: Alternative Synthetic Routes and Their Side Reactions

While the Knoevenagel condensation is a workhorse, other methods are employed for the synthesis of 2H-chromenes and their derivatives. Understanding the potential side reactions in these routes is crucial for successful synthesis.

Synthesis from Aryl Propargyl Ethers

The cycloisomerization of aryl propargyl ethers, often catalyzed by transition metals like gold or palladium, is another route to the 2H-chromene core.[10][11]

Issue: Formation of Benzofuran Byproducts

Question: In my gold-catalyzed cycloisomerization of an aryl propargyl ether, I am observing the formation of a benzofuran byproduct along with my desired 2H-chromene. What is causing this and how can I improve the selectivity?

Answer: The formation of five-membered benzofuran rings can compete with the desired six-membered 2H-chromene ring formation in these reactions.

  • Causality: The regioselectivity of the cyclization (6-endo-dig for chromene vs. 5-exo-dig for benzofuran) can be influenced by the catalyst, ligands, and the electronic and steric properties of the substrate. In some cases, a mixture of benzopyrans and benzofurans is observed, which can lower the yield of the desired 2H-chromene.[10][11] The formation of benzofurans can sometimes be promoted by certain reaction conditions or substrate features.[12][13][14][15]

  • Troubleshooting Protocol:

    • Catalyst and Ligand Screening: The choice of the gold catalyst and its associated ligands can significantly impact the selectivity. Experiment with different gold catalysts (e.g., Au(I) vs. Au(III) complexes) and ligands to favor the 6-endo cyclization.

    • Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature, as these parameters can influence the reaction pathway.

    • Substrate Modification: If possible, consider modifying the substituents on the aryl propargyl ether to sterically or electronically favor the formation of the six-membered ring.

Rhodium-Catalyzed C-H Activation/[3+3] Annulation

Modern methods for the synthesis of 2H-chromene-3-carboxylic acids include rhodium-catalyzed C-H activation and annulation strategies.[16]

Issue: Formation of Lactonization Byproducts

Question: I am attempting a rhodium-catalyzed synthesis of a 2H-chromene-3-carboxylic acid and I am observing a lactonization byproduct. What is the cause of this side reaction?

Answer: Lactonization can occur under certain conditions, particularly with the choice of solvent.

  • Causality: In a rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, the use of methanol as a solvent can lead to a lactonization byproduct. This suggests that different ring-opening pathways of the β-lactone intermediate can compete, influenced by the solvent's nucleophilicity.

  • Troubleshooting Protocol:

    • Solvent Selection: The original report on this methodology suggests that changing the solvent from methanol to acetonitrile (MeCN) can suppress the formation of the lactone byproduct and improve the yield of the desired carboxylic acid.[16] Therefore, a thorough solvent screen is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knoevenagel condensation leading to coumarin-3-carboxylic acid?

A1: The reaction proceeds through a series of steps:

  • Deprotonation: A weak base removes a proton from the active methylene compound (e.g., malonic acid) to form a nucleophilic enolate.[17][18]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the salicylaldehyde.[17][18]

  • Dehydration: A molecule of water is eliminated to form an α,β-unsaturated intermediate.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the ester or carboxylic acid carbonyl, leading to the formation of the chromene ring.

Q2: Can I use a strong base like sodium ethoxide for the Knoevenagel condensation?

A2: It is generally not recommended. Strong bases can induce the self-condensation of the aldehyde starting material, leading to undesired side products and a lower yield of your target molecule.[2]

Q3: My 2H-chromene product seems unstable. What are some common degradation pathways?

A3: 2H-chromenes can be susceptible to oxidation to the corresponding coumarin. They can also undergo ring-opening reactions under certain nucleophilic or acidic conditions. Careful handling and storage, such as under an inert atmosphere and protected from light, are advisable.

Visualizing Reaction Pathways

Knoevenagel Condensation and a Key Side Reaction

Knoevenagel_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel Adduct Salicylaldehyde->Intermediate + Malonic Acid (Weak Base) Malonic_Acid Malonic Acid Product 2H-Chromene-3-Carboxylic Acid Intermediate->Product Intramolecular Cyclization Decarboxylation_Product Decarboxylated Product Product->Decarboxylation_Product Heat or Harsh Conditions (-CO2)

Caption: Knoevenagel condensation pathway and the decarboxylation side reaction.

Troubleshooting Logic for Low Yield in Knoevenagel Condensation

Troubleshooting_Knoevenagel Start Low Yield in Knoevenagel Condensation Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temp, time) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Optimize Catalyst: - Use weak base (piperidine) - Check freshness - Vary loading Check_Catalyst->Solution_Catalyst No Check_Water Is water being removed? Check_Conditions->Check_Water Yes Solution_Conditions Optimize Conditions: - Gentle heating (40-80°C) - Monitor by TLC for completion Check_Conditions->Solution_Conditions No Solution_Water Implement Water Removal: - Dean-Stark trap - Azeotropic solvent Check_Water->Solution_Water No End Improved Yield Check_Water->End Yes Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Water Solution_Water->End

Caption: Decision tree for troubleshooting low yields in Knoevenagel condensation.

References

  • BenchChem. (2025). Optimizing Pe-chmann Condensation: A Technical Support Guide. BenchChem.
  • Ghosh, N., & Kumar, A. (2015). Catalytic Synthesis of 2H-Chromenes.
  • SciSpace. (2015).
  • Jadhav, S. D., & Sharma, A. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 136(1), 42.
  • Pawar, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
  • Vavilala, S. L., et al. (2021).
  • ResearchGate. (n.d.). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. Request PDF.
  • Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

  • J&K Scientific. (2025).
  • Ackermann, L. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines.
  • PureChemistry. (2023).
  • The Royal Society of Chemistry. (n.d.). The synthesis and photophysical properties of tris-coumarins.
  • Bergman, R. G., & Ellman, J. A. (2012). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 45(6), 914–925.
  • Shafqat, S. S., et al. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry, 26(23), 8121-8124.
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification.
  • Garcı́a-Garcı́a, P., et al. (2006). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 106(9), 3609-3641.
  • Wang, J., et al. (2023). Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Organic & Biomolecular Chemistry, 21(23), 4843-4849.
  • University of California, Irvine. (n.d.).
  • Toste, F. D., & Michelet, B. (2019). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Chemical Reviews, 119(11), 6961-7027.
  • Ackermann, L. (2024). Electrochemical Enantioselective C–H Annulation by Achiral Rhodium(III)/Chiral Brønsted Base Domino Catalysis. Journal of the American Chemical Society.
  • Kotha, S., & Solanke, B. U. (2022). Modular Approach to Benzofurans, 2H-Chromenes and Benzoxepines via Claisen Rearrangement and Ring-Closing Metathesis: Access to Phenylpropanoids. Chemistry–An Asian Journal, 17(8), e202200084.
  • Kotha, S., & Solanke, B. U. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Ohno, H. (2020). Recent Advances in Gold(I)
  • Kotha, S., & Solanke, B. U. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • SIELC. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Toste, F. D. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(14), 1865-1877.
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
  • California State University, Northridge. (n.d.).
  • Teledyne ISCO. (2012).
  • Yi, W., & Yu, X. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896.
  • The Journal of Organic Chemistry. (2015).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process.
  • ScienceDaily. (2024).
  • Alfa Chemistry. (n.d.).
  • University of Wisconsin-Madison. (n.d.).

Sources

Technical Support Center: Purification of Crude 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of crude 6-Methoxy-2H-chromene-3-carboxylic acid. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered post-synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My final product after initial workup is a dark, viscous oil and refuses to crystallize. What are the likely causes and how can I resolve this?

Answer:

This is a common issue often stemming from two main sources: the presence of persistent, non-polar impurities or residual solvent. These impurities can inhibit the formation of a stable crystal lattice.

Likely Causes:

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials like substituted phenols or aldehydes may remain.

  • Polymeric Byproducts: Side reactions can lead to the formation of higher molecular weight, non-crystalline oligomers.

  • Oxidation: The chromene ring system can be susceptible to oxidation, leading to colored, often tarry, byproducts.[1]

  • Residual Solvent: Trapped high-boiling point solvents (e.g., DMF, DMSO) can prevent solidification.

Troubleshooting Workflow:

  • Initial Analysis: Before attempting large-scale purification, analyze a small aliquot of the crude oil by Thin Layer Chromatography (TLC) and ¹H NMR to identify the complexity of the mixture.

  • Trituration: This is the first and simplest method to attempt. It involves stirring the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents for Trituration: Hexanes, Diethyl Ether, or a mixture of Hexane/Ethyl Acetate (e.g., 9:1).

  • Acid-Base Extraction: As a carboxylic acid, your target compound's solubility is pH-dependent. This can be exploited to separate it from neutral or basic impurities. This is particularly effective for removing unreacted phenolic or aldehydic precursors.

  • Column Chromatography: If simpler methods fail, flash column chromatography is the most robust solution.[1][2]

Experimental Protocol: Purification via Acid-Base Extraction
  • Dissolve the crude oil in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL for every 100 mL of organic phase). The target carboxylic acid will move to the aqueous phase as its sodium salt.

  • Combine the aqueous layers. Any neutral or acidic-but-not-phenolic impurities will remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2-3. Your product should precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

Question 2: My NMR spectrum shows a clean product, but I have a low yield and the material is still slightly colored. How can I improve recovery and purity?

Answer:

Low yield with high purity by NMR suggests material loss during purification and the presence of minor, highly colored impurities that may not be NMR-active.

Likely Causes:

  • Material Loss: Adsorption of the polar carboxylic acid onto silica gel during chromatography or premature precipitation during extraction can reduce yield.

  • Baseline Impurities: Highly conjugated or trace metal impurities can impart color without being easily detectable by NMR at low concentrations.

Troubleshooting Workflow:

  • Minimize Chromatography: If possible, rely on recrystallization, which often provides higher recovery for crystalline solids.

  • Activated Charcoal Treatment: To remove colored impurities, a charcoal treatment during recrystallization is highly effective.

Experimental Protocol: Recrystallization with Activated Charcoal
  • Select an appropriate solvent system. For chromene-3-carboxylic acids, polar solvents are a good starting point. Methanol/water or Ethanol are often effective.[3]

  • Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a binary pair).

  • Add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Section 2: Purification Strategy Overview

Choosing the correct purification strategy depends on the nature of the impurities present in the crude material. The following diagram outlines a general workflow for decision-making.

G cluster_0 Purification Workflow for this compound Start Crude Product (Post-Synthesis Workup) Analysis Analyze by TLC/¹H NMR Start->Analysis Decision1 Is the main impurity non-polar/neutral? Analysis->Decision1 Decision2 Is the product mostly pure but colored? Decision1->Decision2 No AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Decision3 Are there multiple polar impurities? Decision2->Decision3 No Recrystal Recrystallize (with charcoal if needed) Decision2->Recrystal Yes Chromatography Flash Column Chromatography Decision3->Chromatography Yes AcidBase->Recrystal Final Pure Crystalline Product Recrystal->Final Chromatography->Final

Caption: Decision workflow for purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from the synthesis?

The impurity profile is highly dependent on the synthetic route. For common syntheses like Knoevenagel condensation or Rhodium-catalyzed C-H activation:[3][4]

  • Unreacted Starting Materials: Salicylaldehyde derivatives, malonic acid or its esters.[5]

  • Catalysts: Amine catalysts like piperidine or aniline may be present.[5]

  • Side-Products: Decarboxylated analogues or products from self-condensation of starting materials.

  • Oxidation Products: Quinone-type structures can form if the reaction is exposed to air for extended periods at high temperatures.[1]

Q2: What are the recommended solvent systems for flash column chromatography?

For moderately polar compounds like this compound, a gradient elution on silica gel is typically most effective. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

Solvent System Typical Gradient Notes
Hexane / Ethyl Acetate10% to 70% Ethyl AcetateA standard system for compounds of moderate polarity. Add 0.5% acetic acid to the mobile phase.[2]
Dichloromethane / Methanol1% to 10% MethanolA more polar system suitable for separating closely related polar compounds. Add 0.5% acetic acid.[6]
Q3: What analytical techniques are best for assessing final purity?

No single technique is sufficient. A combination of methods is required for a comprehensive assessment.

Technique Primary Use Key Information Provided
¹H and ¹³C NMR Structural confirmation and purityConfirms the chemical structure and detects proton- or carbon-bearing impurities.
LC-MS Purity assessment and mass confirmationProvides purity percentage (by UV trace) and confirms the molecular weight of the product and any impurities.
Melting Point Purity indicatorA sharp melting range close to the literature value indicates high purity. A broad or depressed range suggests impurities.
FTIR Functional group confirmationConfirms the presence of key functional groups like C=O (acid and lactone) and C-O (methoxy).[7]
Q4: What are the known properties of this compound?

While specific experimental data for this exact compound is not always compiled in a single source, we can infer properties from its structure and related analogues.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₀O₄[8][9]
Molecular Weight 206.19 g/mol [8][10]
Appearance Expected to be a solid at room temperature.[8]
¹H NMR Expect signals for a methoxy group (~3.8-4.0 ppm), aromatic protons, and protons on the chromene ring.[1]
IR Spectroscopy Expect strong carbonyl stretches for the carboxylic acid (~1680-1710 cm⁻¹) and C=C bonds in the rings.[7]

References

  • ResearchGate. A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones | Request PDF. Available from: [Link]

  • MDPI. Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Available from: [Link]

  • Google Patents. US2338569A - Preparation of coumarin-3-carboxylic acid.
  • PubMed Central. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Available from: [Link]

  • Bentham Science. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available from: [Link]

  • Royal Society of Chemistry. Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Available from: [Link]

  • ResearchGate. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available from: [Link]

  • ResearchGate. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Request PDF. Available from: [Link]

  • MDPI. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Available from: [Link]

  • PubChemLite. This compound (C11H10O4). Available from: [Link]

  • Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available from: [Link]

  • ACS Publications. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters. Available from: [Link]

  • PMC - NIH. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Available from: [Link]

  • ResearchGate. Purification Strategies for Flavones. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methoxy-2H-chromene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and practical troubleshooting advice for handling and analyzing this compound. We will explore its inherent stability, potential degradation pathways, and the methodologies required to ensure its integrity throughout your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and characteristics of this compound.

Q1: What are the fundamental chemical properties of this compound?

A1: this compound is an organic compound belonging to the chromene class.[1] Its key properties are summarized below. Understanding these is the first step in designing stable formulations and analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[2][3]
Molecular Weight 206.19 g/mol [2][3]
Appearance Solid[2]
Melting Point 184-186 °C[3]
Key Functional Groups Chromene core, Carboxylic acid, Methoxy group, Alkene (C=C double bond)[4]

Q2: What structural features of this molecule are most likely to influence its stability?

A2: The stability of this compound is dictated by the interplay of its functional groups. The primary sites susceptible to degradation are:

  • The 2H-Chromene Ring: The dihydropyran ring contains an ether linkage and a double bond. The ether can be susceptible to acidic conditions, while the double bond is a prime target for oxidation.[5]

  • The Carboxylic Acid Group: This group can undergo decarboxylation, especially under thermal stress or photolytic conditions.[6][7]

  • The Alkene Double Bond (C2-C3): This is a site of potential oxidation, which can lead to the formation of epoxides or cleavage of the ring.[5]

  • The Methoxy-Substituted Benzene Ring: The electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack and oxidation compared to an unsubstituted ring.[4]

Part 2: Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9] This section provides a troubleshooting guide for common issues encountered during these studies.

Hydrolytic Degradation

Q3: I'm observing significant degradation under strongly basic conditions (e.g., 0.1 N NaOH). What is the likely degradation pathway?

A3: The primary suspect for degradation under basic conditions is the hydrolysis of the lactone (cyclic ester) moiety within the chromene ring system. This is a classic ester hydrolysis reaction, which would result in the opening of the dihydropyran ring to form a sodium carboxylate and a phenolate.

Below is a hypothesized pathway for this transformation. The resulting ring-opened product will be significantly more polar, leading to a much earlier retention time in a reverse-phase HPLC analysis.

G parent This compound intermediate Ring-Opened Intermediate (Phenolate/Carboxylate) parent->intermediate OH⁻ (strong base) product Final Hydrolysis Product (After Acidic Workup) intermediate->product H₃O⁺ (acidification)

Caption: Hypothesized pathway for base-catalyzed hydrolysis.

Q4: My compound seems stable in acidic solution (e.g., 0.1 N HCl). Is this expected?

A4: Yes, this is generally expected. While ethers can be cleaved under harsh acidic conditions, the cyclic ether in the chromene ring is relatively stable. The carboxylic acid and the benzene ring are also typically resilient to mild acidic hydrolysis. However, prolonged exposure to high temperatures in conjunction with strong acid could potentially lead to minor degradation. Always compare with a control sample at the same temperature to confirm that any observed degradation is due to the acidic conditions.

Oxidative Degradation

Q5: After treatment with hydrogen peroxide (H₂O₂), I see several new peaks in my HPLC chromatogram. What are the potential degradation products?

A5: Oxidative stress targets the most electron-rich sites in the molecule. For this compound, there are two primary sites of oxidative attack:

  • Alkene Double Bond: The C2-C3 double bond can be oxidized to form an epoxide. This epoxide could be stable or could undergo further reactions, such as hydrolysis to a diol, especially if water is present. A more aggressive oxidation could cleave the double bond entirely.[5]

  • Aromatic Ring: The benzene ring, activated by the electron-donating methoxy group, is susceptible to oxidation. This can lead to the formation of phenols or even progress to quinone-type structures, which are often colored.[4]

G cluster_parent Parent Compound cluster_products Potential Oxidation Products parent This compound epoxide Epoxide Derivative parent->epoxide H₂O₂ (Oxidation of C=C) quinone Quinone-like Species parent->quinone H₂O₂ (Ring Oxidation) cleavage Ring Cleavage Product epoxide->cleavage Further Oxidation

Caption: Potential oxidative degradation pathways.

Troubleshooting Tip: If you suspect multiple oxidative products, using a mass spectrometer (LC-MS) is the most effective way to get preliminary identification of the degradants by comparing their molecular weights to the hypothesized structures.

Photolytic Degradation

Q6: My compound solution is turning yellow and showing degradation when left on the benchtop. What's happening?

A6: This suggests your compound is photolabile. Aromatic carboxylic acids are known to undergo photodecarboxylation upon exposure to UV light.[7] The chromene ring system, with its conjugated pi system, is a chromophore that absorbs UV light, which can initiate degradation reactions.[10] The yellowing may indicate the formation of colored polymeric or quinone-like products.

Q7: How do I properly conduct a photostability study?

A7: A formal photostability study should follow ICH Q1B guidelines. The core principle is to expose the drug substance (in solid state and in solution) to a controlled source of light that mimics sunlight (both UV and visible spectrum).

  • Exposure: The standard exposure is not less than 1.2 million lux hours of visible light and an integrated near-UV energy of not less than 200 watt hours per square meter.

  • Control: A dark control sample, protected from light but stored at the same temperature and humidity, is crucial to differentiate between photolytic and thermal degradation.

  • Analysis: Samples should be analyzed at various time points to determine the rate of degradation.

Thermal Degradation

Q8: What is the most likely degradation pathway under thermal stress (dry heat)?

A8: The most common thermal degradation pathway for a carboxylic acid is decarboxylation—the loss of CO₂.[11] This would result in the formation of 6-methoxy-2H-chromene. This degradant would be less polar than the parent compound and would have a longer retention time in reverse-phase HPLC.

G parent This compound product 6-Methoxy-2H-chromene parent->product Δ (Heat) co2 CO₂ (gas) parent->co2 Δ (Heat)

Caption: General workflow for a forced degradation study.

Q9: I'm developing an HPLC method. What are some good starting conditions for separating the parent compound from its potential degradants?

A9: A reverse-phase HPLC method with UV detection is the standard approach.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.

  • Mobile Phase: A gradient elution is highly recommended to resolve both polar and non-polar degradants.

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (an acidic modifier sharpens the peak shape of the carboxylic acid).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of aqueous phase (e.g., 95% A) to retain highly polar degradants (like the ring-opened hydrolysis product) and gradually increase the organic phase (e.g., to 95% B) to elute non-polar degradants (like the decarboxylated product).

  • Detection: The chromene structure has a strong UV chromophore. Monitor at a wavelength of maximum absorbance, which can be determined using a photodiode array (PDA) detector (e.g., scan from 200-400 nm). A wavelength around 254 nm or 320 nm is often a good starting point for such structures.

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible retention times.

Troubleshooting Tip: If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) as this alters the selectivity of the separation. Adjusting the pH of the mobile phase can also significantly impact the retention of acidic or basic degradants.

References

  • Benchchem. This compound | 57543-62-1.

  • CymitQuimica. This compound.

  • Huynh-Ba, K. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).

  • Echemi. 6-methoxy-2h-chromene-3-carboxylicacid.

  • ResearchGate. Degradation Pathways | Request PDF.

  • EvitaChem. 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

  • PubChem. 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1).

  • Santa Cruz Biotechnology. This compound methyl ester.

  • GxP-CC. Forced degradation studies: A critical lens into pharmaceutical stability.

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 361.

  • Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis.

  • Organic Preparations and Procedures Daily. (S)-6-methoxychromane-3-carboxylic acid by asymmetric hydrogenation.

  • Tonnesen, H. H. (2004). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2004, 1-10.

  • Moctezuma, E., et al. (2019). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Catalysts, 9(10), 833.

  • Evano, G. (2014). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis, 20.2.1.6.

  • U.S. Patent No. 11,555,023 B2. (2023). Google Patents.

  • OUCI. Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).

  • Sigma-Aldrich. A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid.

Sources

Technical Support Center: Enhancing Regioselectivity in 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2H-chromene synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. As a core structural motif in a vast array of natural products and pharmacologically active compounds, the precise synthesis of 2H-chromenes is of paramount importance.[1][2] This document provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate the complexities of regiochemical control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding regioselectivity in the synthesis of 2H-chromenes.

Q1: What is regioselectivity in the context of 2H-chromene synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In 2H-chromene synthesis, this challenge most often manifests in two ways:

  • Competition between 2H- and 4H-chromene isomers: Depending on the reaction pathway, cyclization can lead to isomers where the sp³-hybridized carbon is at position 2 (2H-chromene) or position 4 (4H-chromene).[3]

  • Control of cyclization mode (6-endo vs. 5-exo): In reactions involving the cyclization of precursors like aryl propargyl ethers, the reaction can proceed via a 6-endo-dig pathway to form the desired six-membered pyran ring of the chromene, or a competing 5-exo-dig pathway to form a five-membered furan ring.[1]

Q2: Why is controlling regioselectivity so critical for my research?

A2: The biological activity and material properties of chromene derivatives are exquisitely dependent on their specific structure. The incorrect regioisomer can exhibit drastically different, reduced, or even undesirable pharmacological effects.[4] For drug development and materials science, achieving high regioselectivity is essential for:

  • Biological Efficacy: Ensuring the final compound has the correct geometry to interact with its biological target.

  • Yield and Purity: Maximizing the yield of the desired product, which simplifies purification, reduces waste, and lowers production costs.

  • Regulatory Compliance: For pharmaceutical applications, demonstrating precise control over the isomeric purity of an active pharmaceutical ingredient (API) is a strict regulatory requirement.

Q3: What are the primary drivers that determine the regiochemical outcome?

A3: The regioselectivity of 2H-chromene synthesis is not governed by a single factor but is rather a delicate interplay of several parameters. The three pillars of control are:

  • Catalyst System: The choice of catalyst is arguably the most powerful tool for directing regioselectivity. Transition metals (Au, Pd, Ru, Fe), Lewis acids (BF₃·OEt₂, TMSOTf), and organocatalysts can each favor distinct mechanistic pathways, leading to different regioisomers from the same starting material.[1][5][6]

  • Substrate Electronics and Sterics: The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on both the phenolic precursor and the coupling partner profoundly influence the reaction pathway.[7][8][9]

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can tip the balance between competing transition states, thereby altering the ratio of isomeric products.[1]

Part 2: Troubleshooting Guide for Common Regioselectivity Issues

This section provides a structured approach to diagnosing and solving common problems encountered during 2H-chromene synthesis.

Problem 1: My reaction yields a significant amount of the undesired 4H-chromene isomer.

  • Probable Cause: This issue is common in syntheses that proceed through a Michael-type addition mechanism, such as the Rauhut–Currier reaction. The regioselectivity is determined by which double bond in the precursor acts as the more effective Michael acceptor.[7]

  • Troubleshooting Steps:

    • Analyze Substrate Electronics: The nucleophilic attack (often from the phenolic oxygen or a catalyst-activated intermediate) will preferentially target the more electron-deficient position. If your precursor contains multiple enone-type fragments, the one with stronger electron-withdrawing groups will be more reactive.

    • Modify Substituents: If possible, modify the substituents on your starting material. For instance, in certain lithium selenolate-catalyzed reactions, installing an ethoxy group on one of the potential reactive sites directs the reaction to form 2H-chromenes, whereas having two enone fragments favors the 4H-isomer.[7][9]

    • Change the Catalyst: Switch from a base- or nucleophile-catalyzed reaction to a Lewis acid- or transition metal-catalyzed pathway that does not proceed via the same mechanism. For example, an intramolecular alkyne-carbonyl metathesis catalyzed by FeCl₃ is specifically designed to produce 2H-chromenes.[1]

Problem 2: The primary product is a five-membered furan derivative instead of the six-membered 2H-chromene.

  • Probable Cause: This indicates that the reaction is proceeding via a 5-exo-dig cyclization instead of the desired 6-endo-dig pathway. According to Baldwin's rules, both pathways can be viable for precursors like 2-propargyl phenols.[1]

  • Troubleshooting Steps:

    • Implement a 6-Endo-Selective Catalyst: This is the most effective solution. While some metals can produce mixtures, many transition metal catalysts are known to strongly favor the 6-endo-dig cyclization. Gold catalysts, such as Ph₃PAuNTf₂, are particularly effective for this transformation.[1] Iron(III) chloride has also been shown to consistently favor the 6-endo-dig mode.[1]

    • Evaluate Substrate Geometry: The substitution on the alkyne can influence the cyclization preference. Terminal alkynes might behave differently than internal alkynes. Consider if steric hindrance on your substrate is disfavoring the transition state for the six-membered ring formation.

    • Adjust Reaction Conditions: While less impactful than catalyst choice, screening different solvents and temperatures may slightly alter the product ratio. Non-coordinating solvents are often preferred in gold-catalyzed reactions to maintain high catalyst activity.

Problem 3: The regioselectivity of my reaction is inconsistent and not reproducible.

  • Probable Cause: Poor reproducibility often points to sensitivity to subtle variations in reaction setup and reagents.

  • Troubleshooting Steps:

    • Verify Catalyst Purity and Activity: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Use a freshly opened bottle or purify the catalyst if necessary.

    • Strictly Control Temperature: Use an oil bath or cryostat for precise temperature control. Even small fluctuations can affect the energy difference between competing reaction pathways.

    • Ensure Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water or other impurities can deactivate the catalyst or promote side reactions.

    • Standardize Reagent Addition: Use a syringe pump for slow and consistent addition of key reagents. The rate of addition can influence local concentrations and affect selectivity.

Troubleshooting Decision Workflow

G start Poor Regioselectivity Observed issue Identify Isomeric Byproduct start->issue isomer_4h 4H-Chromene Formation issue->isomer_4h Isomer at C4? isomer_furan 5-Membered Ring (Furan) Formation issue->isomer_furan 5-exo product? action_4h1 Modify Substrate Electronics: Increase steric hindrance near C4 or add EWG to favor 2H pathway. isomer_4h->action_4h1 action_furan1 Change Catalyst: Employ a 6-endo selective catalyst (e.g., Au(I), Fe(III)). isomer_furan->action_furan1 action_4h2 Change Reaction Mechanism: Switch to a catalyst system that does not favor Michael addition. action_4h1->action_4h2 end Regioselectivity Improved action_4h2->end action_furan2 Screen Reaction Conditions: Optimize solvent and temperature. action_furan1->action_furan2 action_furan2->end

Caption: Troubleshooting decision tree for poor regioselectivity.

Part 3: Protocols for Enhanced Regioselectivity

The following protocols describe methodologies known to provide high regioselectivity in 2H-chromene synthesis.

Protocol 1: Gold(I)-Catalyzed 6-endo-dig Cycloisomerization of Aryl Propargyl Ethers

This protocol is highly effective for selectively synthesizing 2H-chromenes while avoiding the formation of five-membered furan rings. The carbophilic nature of the gold catalyst activates the alkyne for intramolecular attack by the phenol.[1]

Materials:

  • Aryl propargyl ether substrate (1.0 eq)

  • Gold(I) catalyst, e.g., Ph₃PAuNTf₂ (1-5 mol%)

  • Anhydrous, non-coordinating solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (Schlenk flask, condenser)

Experimental Workflow:

G sub Substrate & Solvent in Schlenk Flask inert Purge with Inert Gas (N2/Ar) sub->inert cat Add Au(I) Catalyst (e.g., Ph3PAuNTf2) inert->cat react Stir at RT to 40°C Monitor by TLC/GC-MS cat->react workup Quench & Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure 2H-Chromene purify->product

Caption: Workflow for Au(I)-catalyzed 2H-chromene synthesis.

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl propargyl ether substrate (e.g., 0.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (2.5 mL, 0.2 M). Stir the solution until the substrate is fully dissolved.

  • Catalyst Addition: Add the gold(I) catalyst (e.g., Ph₃PAuNTf₂, 0.005 mmol, 1 mol%) to the flask in one portion.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40 °C if the reaction is sluggish).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2H-chromene.

Self-Validation: The success of this protocol is validated by the high regiochemical purity of the product, which should be confirmed by ¹H NMR spectroscopy, showing the characteristic signals for the 2H-chromene scaffold and the absence of signals corresponding to the 5-exo cyclization product.

Part 4: Key Influencing Factors on Regioselectivity

The table below summarizes the impact of various experimental parameters on the regiochemical outcome of 2H-chromene synthesis.

ParameterEffect on RegioselectivityExamples & Remarks
Catalyst High Impact. The choice of catalyst is a primary determinant of the reaction mechanism and, therefore, the regiochemical outcome.Au(I), Fe(III): Strongly favor 6-endo-dig cyclization over 5-exo-dig.[1]Ru(II) vs. Boron: Can produce different regioisomers (e.g., 2H-chromene-2- vs. -4-carboxylates) from the same ylide and quinone precursors.[5]Lewis Acids (TMSOTf): Promote intramolecular alkyne-carbonyl metathesis.[6]
Substrate Substituents High Impact. Electronic and steric properties of substituents dictate the reactivity of potential cyclization sites.EWG vs. EDG: Electron-withdrawing groups (EWGs) on a Michael acceptor increase its reactivity. The position of EWGs can direct the initial nucleophilic attack in reactions forming 2H/4H-isomers.[7]Steric Hindrance: Bulky groups near a potential reaction site can disfavor that pathway, promoting an alternative cyclization. This is crucial in ring-closing metathesis.[8]
Solvent Moderate Impact. The solvent can influence catalyst activity and the stability of charged intermediates or transition states.Coordinating vs. Non-coordinating: Non-coordinating solvents (e.g., DCM, Toluene) are often preferred for metal-catalyzed reactions to prevent catalyst inhibition.[1]Polarity: Solvent polarity can influence the rates of competing pathways, especially if they involve intermediates of different polarity.
Temperature Moderate Impact. Can be used to overcome activation barriers, but higher temperatures can sometimes reduce selectivity by providing enough energy for less-favored pathways to occur.Under thermal conditions without a catalyst, a reaction might yield a 1:1 mixture of regioisomers, whereas the catalyzed version at a lower temperature is highly selective.[1]
Part 5: Mechanistic Insights

Understanding the underlying mechanisms is key to controlling regioselectivity.

Mechanism: 6-endo-dig vs. 5-exo-dig Cyclization

The diagram below illustrates the competing pathways in the metal-catalyzed cyclization of an aryl propargyl ether. The catalyst (M) activates the alkyne, making it susceptible to nucleophilic attack from the phenolic oxygen. The regiochemical outcome depends on whether the attack occurs at the internal or terminal carbon of the activated alkyne.

G sub Aryl Propargyl Ether + Metal Catalyst (M) activated π-Alkyne Complex sub->activated path_6_endo 6-endo-dig Attack activated->path_6_endo Favored by Au(I), Fe(III) path_5_exo 5-exo-dig Attack activated->path_5_exo Competing Pathway product_6 2H-Chromene (Desired Product) path_6_endo->product_6 product_5 Furan Derivative (Byproduct) path_5_exo->product_5

Caption: Competing 6-endo vs. 5-exo cyclization pathways.

Gold and other π-acidic metals typically favor the 6-endo-dig pathway, leading to the thermodynamically more stable six-membered ring.[1] This preference is a key principle to exploit for achieving high regioselectivity.

References
  • Żubrowski, S., Krzysztofik, D., Buda, S., & Młynarski, J. (2022). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]

  • Saleem, M., et al. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

  • Deshwal, S., Davas, D. S., Bhardwaj, S., & Ramasastry, S. S. V. (2023). Catalyst-Controlled Divergent Synthesis of 2H-Chromenes via [3 + 3] Annulation of Vinyl Sulfoxonium Ylides with Quinones. Organic Letters. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2H-chromenes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Alkyne carbonyl metathesis reaction for the synthesis of 2H-chromene derivatives. ResearchGate. [Link]

  • Force, A. C., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ACS Catalysis. [Link]

  • Sha, S. C., & Ramana, C. V. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. [Link]

  • Żubrowski, S., Krzysztofik, D., Buda, S., & Młynarski, J. (2022). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. National Institutes of Health. [Link]

  • Wang, Z., et al. (2020). Synthesis of 2H-Chromenes via Unexpected [4 + 2] Annulation of Alkynyl Thioethers with o-Hydroxybenzyl Alcohols. Organic Letters. [Link]

  • Graham, T. J. A., & Doyle, A. G. (2012). Catalytic enantioselective synthesis of 2-aryl-chromenes. National Institutes of Health. [Link]

  • Gandeepan, P., & Cheng, C. H. (2015). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. National Institutes of Health. [Link]

  • Wang, Q., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Selective 2H-chromene-derived significant natural product and bioactive molecules. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Pinto, A. C., et al. (2021). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]

  • Jasiński, R. (2022). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. [Link]

  • Ghorab, M. M., et al. (2014). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt. SciSpace. [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. [Link]

Sources

Overcoming solubility issues of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methoxy-2H-chromene-3-carboxylic acid (CAS No. 57543-62-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of this compound's limited aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure consistent and successful experimental outcomes.

Understanding the Molecule: A Duality of Properties

The solubility behavior of this compound is governed by its distinct structural features.[1] It possesses a large, rigid, and hydrophobic 2H-chromene core, which inherently limits its ability to dissolve in aqueous media.[2][3] Conversely, the presence of a carboxylic acid group at the 3-position introduces a polar, ionizable handle that is the key to manipulating its solubility.[1] The strategic approach to solubilizing this molecule involves minimizing the impact of the hydrophobic core while maximizing the potential of the acidic functional group.

Physicochemical Properties Summary

For effective troubleshooting, a clear understanding of the compound's basic properties is essential.

PropertyValueSource(s)
CAS Number 57543-62-1[1][4][5]
Molecular Formula C₁₁H₁₀O₄[4][5]
Molecular Weight ~206.19 g/mol [1][4][5]
Physical Form Solid[4]
Melting Point 184-186 °C[5]
Key Functional Groups Carboxylic Acid, Methoxy, Benzopyran (Chromene) Core[1]

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the handling and solubilization of this compound.

Q1: My compound won't dissolve in water or simple aqueous buffers (e.g., PBS pH 7.4). Why is this happening?

Answer: This is the expected behavior due to the molecule's dominant hydrophobic chromene structure. At neutral pH, the carboxylic acid group remains largely in its protonated, un-ionized form (-COOH). In this state, it has limited ability to form the strong hydrogen bonds with water necessary for dissolution, and the nonpolar character of the rest of the molecule prevails.

Q2: How does pH dramatically influence the solubility of this compound?

Answer: The carboxylic acid group is the critical leverage point for solubility enhancement. By raising the pH of the aqueous medium to a level above the compound's acid dissociation constant (pKa), the carboxylic acid group (-COOH) is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This process is a cornerstone of solubilizing acidic compounds.[6][7]

  • Causality: The introduction of a negative charge on the molecule dramatically increases its polarity. This ionized form can now participate in strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.

The relationship can be visualized as an equilibrium:

G cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) Insoluble R-COOH (Insoluble, Protonated Form) Soluble R-COO⁻ + H⁺ (Soluble, Deprotonated Form) Insoluble->Soluble + OH⁻ Soluble->Insoluble + H⁺

Caption: pH-dependent equilibrium of the carboxylic acid.

Q3: What are the recommended starting organic solvents for creating stock solutions?

Answer: For creating concentrated stock solutions, it is standard practice to use a polar, aprotic organic solvent. We recommend the following:

  • Dimethyl Sulfoxide (DMSO): The most common and highly effective choice.

  • N,N-Dimethylformamide (DMF): A suitable alternative to DMSO.

  • Ethanol or Methanol: While potentially effective, solubility may be lower than in DMSO or DMF. For related chromene derivatives, ethanol and methanol have been used.[8]

Expert Tip: Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous experimental medium. Critically, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: I need to use a co-solvent system. What is the best practice for this?

Answer: Co-solvency is a powerful technique for compounds that are difficult to dissolve directly in aqueous solutions, even with pH adjustment.[6][9] The strategy involves using a water-miscible organic solvent to disrupt the hydrophobic interactions that prevent dissolution.

  • Mechanism: The organic co-solvent (e.g., DMSO, ethanol) acts as a bridge. It dissolves the hydrophobic part of the molecule while being miscible with the water phase. This reduces the overall polarity of the solvent system, allowing the compound to remain in solution.

For a detailed workflow, please see Protocol 2 in the Experimental Protocols section.

Q5: Is it possible to prepare a water-soluble salt form of the compound?

Answer: Absolutely. This is one of the most robust and effective strategies for significantly improving the aqueous solubility of acidic compounds.[7][10] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide or sodium bicarbonate), you form the corresponding sodium salt. This salt is often a stable, isolatable solid that can be weighed and dissolved directly into neutral aqueous buffers.

For a detailed workflow, please see Protocol 3 in the Experimental Protocols section.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a logical workflow for diagnosing and resolving solubility challenges during your experiments.

G start Problem: Compound will not dissolve or precipitates. check_solvent Is the solvent 100% aqueous? start->check_solvent check_ph Is the aqueous solution buffered to pH > 8? check_solvent->check_ph Yes use_cosolvent Action: Use a co-solvent (DMSO/Buffer). See Protocol 2. check_solvent->use_cosolvent No (Using organic solvent) adjust_ph Action: Increase pH with dilute NaOH or use a basic buffer. See Protocol 1. check_ph->adjust_ph No precip_check Problem: Precipitation occurs after diluting organic stock into aqueous buffer. check_ph->precip_check Yes concentration_check Is the final concentration too high? precip_check->concentration_check reduce_conc Action: Lower the final concentration. concentration_check->reduce_conc Yes use_salt Action: Prepare a salt form for direct aqueous dissolution. See Protocol 3. concentration_check->use_salt No (Precipitates even at low conc.)

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

These protocols provide validated, step-by-step methodologies for common solubilization workflows. Always start with a small amount of material to test the chosen method before committing your entire batch.

Protocol 1: pH-Mediated Solubilization in Aqueous Buffers

This protocol leverages deprotonation to achieve solubility directly in an aqueous medium.

  • Preparation: Weigh the desired amount of this compound into a sterile container.

  • Solvent Addition: Add a small volume of a basic buffer (e.g., 50 mM Tris, pH 8.5 or 50 mM Carbonate-Bicarbonate, pH 9.0).

  • Titration (if needed): If using an unbuffered solution or if the compound does not dissolve, add 0.1 M NaOH dropwise while vortexing or stirring. The solution should clarify as the pH increases and the compound deprotonates.

  • Sonication: Gentle sonication in a water bath can help break up solid aggregates and accelerate dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, adjust to the final desired volume with your chosen buffer.

  • Final pH Check: Verify the final pH of the solution. If necessary for your experiment, you can carefully back-titrate with dilute HCl, but be aware that precipitation may occur if the pH drops significantly.

Protocol 2: Using a DMSO/Aqueous Buffer Co-solvent System

This is the standard method for preparing working solutions from a DMSO stock.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 20 mM) of the compound in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Aliquot Buffer: In a separate tube, add the volume of your final aqueous buffer (e.g., PBS, pH 7.4) required for your working solution.

  • Dilution (Crucial Step): While vortexing the aqueous buffer, add the required small volume of the DMSO stock solution directly into the buffer. Do not add the buffer to the DMSO stock. This rapid dilution into a large volume of the aqueous phase helps prevent immediate precipitation.

  • Final Concentration Check: Ensure the final percentage of DMSO in the solution is compatible with your experimental system (typically <0.5%).

Protocol 3: Preparation of a Sodium Salt for Enhanced Aqueous Solubility

This protocol creates a more water-soluble form of the compound for direct use.

  • Dissolution: Dissolve a known mass of this compound (e.g., 100 mg, 0.485 mmol) in a minimal amount of a suitable solvent like ethanol or methanol.

  • Base Addition: Add exactly one molar equivalent of 1.0 M Sodium Hydroxide (NaOH) solution (in this example, 0.485 mL) dropwise while stirring.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). This will yield the sodium salt of the compound as a solid.

  • Drying: Dry the resulting solid thoroughly under a high vacuum to remove any residual solvent and water.

  • Direct Use: The resulting sodium salt can now be weighed and dissolved directly in neutral aqueous buffers like PBS (pH 7.4) at your desired concentration.

References

  • Solubilities of Some 2H-Chromene Derivatives in Supercritical Carbon Dioxide. American Chemical Society.
  • This compound | 57543-62-1. Benchchem.
  • This compound | CymitQuimica. CymitQuimica.
  • 6-methoxy-2h-chromene-3-carboxylicacid - Echemi. Echemi.com.
  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights.
  • Coumarin | Solubility of Things. Solubilityofthings.com.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

Sources

Technical Support Center: Optimizing Knoevenagel Condensation & Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and maximize the yield and purity of your desired α,β-unsaturated products.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments in a question-and-answer format.

Issue 1: Significant formation of a Michael adduct byproduct.

Q: My reaction is producing a substantial amount of a secondary product, which I've identified as the Michael adduct. How can I suppress this side reaction?

A: The formation of a Michael adduct is a common byproduct in Knoevenagel condensations, arising from the nucleophilic attack of a second molecule of the active methylene compound on the initially formed α,β-unsaturated product.[1][2] Here’s how to address it:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the carbonyl compound can help ensure that the active methylene compound is consumed in the primary condensation reaction, leaving less available for the subsequent Michael addition.[2]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Prolonged reaction times can increase the likelihood of Michael addition.[2] Quench the reaction as soon as the starting material is consumed to the desired extent.

  • Catalyst Choice: While a base is necessary, its strength can be a factor. A very strong base or high catalyst loading can lead to a higher concentration of the deprotonated active methylene compound, which can favor the Michael addition. Consider using a weaker base or optimizing the catalyst loading.[1][2]

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of the Michael addition more significantly than the Knoevenagel condensation, thus improving selectivity for the desired product.

Issue 2: Self-condensation of the aldehyde or ketone starting material.

Q: I'm observing byproducts that appear to be from the self-condensation of my aldehyde/ketone. What is causing this and how can I prevent it?

A: Self-condensation, an aldol condensation reaction, is a frequent side reaction, particularly with enolizable aldehydes and ketones, and is often promoted by the use of a base that is too strong.[1][3]

  • Use a Weaker Base: This is the most critical parameter to adjust. Strong bases like sodium hydroxide or alkoxides should be avoided. Instead, opt for milder bases such as piperidine, pyridine, ammonium acetate, or L-proline.[1][2][4] The catalyst must be basic enough to deprotonate the active methylene compound but not so basic as to promote the self-condensation of the carbonyl reactant.[5]

  • Catalyst Screening: The choice of catalyst is crucial. For instance, catalysts like boric acid have been shown to be effective and can be a milder alternative.[6][7] Heterogeneous catalysts can also offer greater selectivity and are easily removed from the reaction mixture.[8][9]

Issue 3: Low or no yield of the desired product.

Q: My Knoevenagel condensation is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield can be attributed to several factors, from the reactivity of your starting materials to suboptimal reaction conditions.[1][5]

  • Acidity of the Methylene Compound: The active methylene compound must be sufficiently acidic for deprotonation by a weak base. Ensure your methylene compound has strong electron-withdrawing groups (e.g., -CN, -COOR, -COR).[1][10] Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1]

  • Catalyst Inefficiency: Your chosen catalyst may not be effective for your specific substrates. Consider screening a variety of weak bases. Also, ensure your catalyst has not degraded.[1]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[2][11] To drive the reaction forward, consider removing water using a Dean-Stark apparatus for azeotropic distillation or by adding molecular sieves.[1][2][11]

  • Reaction Conditions:

    • Temperature: While many reactions proceed at room temperature, some may require heating to reach completion.[2]

    • Solvent: The polarity of the solvent can significantly impact the reaction rate.[12][13][14] Protic polar solvents like ethanol are often effective.[1] In some cases, solvent-free conditions can lead to higher yields and purity.[15][16] Aprotic polar solvents like DMF and acetonitrile have also been shown to give high conversions in short reaction times.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Knoevenagel condensation?

A1: The two most prevalent byproducts are the result of Michael addition and the self-condensation of the carbonyl compound.[1] The Michael adduct is formed when a second molecule of the active methylene compound adds to the α,β-unsaturated product.[2] Self-condensation is an aldol reaction of the aldehyde or ketone with itself, which is more likely with stronger bases.[1][3]

Q2: How does the choice of catalyst influence byproduct formation?

A2: The catalyst is a critical factor in controlling selectivity. A weak base is generally preferred to prevent the self-condensation of the aldehyde or ketone.[1][3] The catalyst's role is to deprotonate the active methylene compound to form a carbanion/enolate, which then acts as the nucleophile.[17][18] Using too strong a base can lead to a high concentration of the enolate of the carbonyl compound, favoring self-condensation. The type of amine catalyst (primary, secondary, or tertiary) can also influence the reaction mechanism and outcome.[19]

Q3: Can the solvent affect the formation of byproducts?

A3: Yes, the solvent plays a significant role. The polarity of the solvent can influence the rates of both the desired reaction and side reactions.[2][12] Protic solvents can participate in hydrogen bonding and influence the stability of intermediates and transition states. Aprotic polar solvents can accelerate the reaction by effectively solvating the cationic species.[12] In some instances, solvent-free conditions have been shown to be highly effective, reducing waste and sometimes improving yields.[15]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Knoevenagel condensation pathway and the formation of common byproducts.

G cluster_0 Desired Knoevenagel Pathway cluster_1 Byproduct Pathway 1: Michael Addition cluster_2 Byproduct Pathway 2: Self-Condensation Reactants Aldehyde/Ketone + Active Methylene Compound Intermediate Aldol-type Adduct Reactants->Intermediate Base-catalyzed Nucleophilic Addition Product α,β-Unsaturated Product (Knoevenagel Product) Intermediate->Product Dehydration Product_ref α,β-Unsaturated Product Michael_Adduct Michael Adduct Product_ref->Michael_Adduct + Active_Methylene Active Methylene Compound Active_Methylene->Michael_Adduct Aldehyde_Ketone Aldehyde/Ketone Self_Condensation Self-Condensation Product (Aldol Adduct) Aldehyde_Ketone->Self_Condensation Strong Base

Caption: Competing reaction pathways in Knoevenagel condensation.

Comparative Data on Reaction Conditions

The choice of catalyst and solvent significantly impacts the outcome of the Knoevenagel condensation. The following table summarizes the performance of different catalytic systems for the reaction between an aromatic aldehyde and an active methylene compound.

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
PiperidineDiethyl MalonateEthanolRefluxVariesModerate to High[19][20]
L-prolineMalononitrileEthanolRoom TempVariesHigh[4]
Boric AcidMalononitrileAq. EthanolRoom TempVariesHigh[6][7]
ZnOEthyl CyanoacetateSolvent-freeRoom Temp6 h>95[7]
DBU/WaterMalononitrileWaterRoom TempVariesExcellent[21]
AlumMalononitrileSolvent-free80MinutesExcellent[16]

Experimental Protocols

Here are detailed, step-by-step methodologies for performing a Knoevenagel condensation while minimizing byproduct formation.

Protocol 1: Knoevenagel Condensation using a Weak Base Catalyst

This protocol is a general method suitable for many aromatic aldehydes and active methylene compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq) and the active methylene compound (1.0-1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration and washed with a cold solvent (e.g., ethanol).[2] If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This method is particularly useful when the reaction equilibrium is unfavorable.

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reagents: To the flask, add the aromatic aldehyde (1.0 eq), the active methylene compound (1.0-1.1 eq), a catalytic amount of a suitable catalyst (e.g., ammonium acetate), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC and by observing the amount of water collected.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the product as described in Protocol 1.

G cluster_protocol1 Protocol 1: Weak Base Catalysis cluster_protocol2 Protocol 2: Azeotropic Water Removal P1_Setup 1. Setup: Aldehyde, Active Methylene, Solvent (Ethanol) P1_Cat 2. Add Catalyst: Weak Base (e.g., Piperidine) P1_Setup->P1_Cat P1_React 3. React: Stir at RT or Reflux P1_Cat->P1_React P1_Monitor 4. Monitor: TLC P1_React->P1_Monitor P1_Workup 5. Work-up: Cool, Filter/Evaporate P1_Monitor->P1_Workup P1_Purify 6. Purify: Recrystallize/Chromatography P1_Workup->P1_Purify P2_Setup 1. Setup: Dean-Stark Apparatus P2_Reagents 2. Add Reagents: Reactants, Catalyst, Azeotropic Solvent (Toluene) P2_Setup->P2_Reagents P2_React 3. React: Heat to Reflux P2_Reagents->P2_React P2_Monitor 4. Monitor: TLC, Water Collection P2_React->P2_Monitor P2_Workup 5. Work-up & Purify: Cool, Evaporate, Purify P2_Monitor->P2_Workup

Caption: Experimental workflows for Knoevenagel condensation.

References

  • Kumar, A., & Singh, V. K. (2022). recent developments in knoevenagel condensation reaction: a review. Journal of Advanced Scientific Research, 13(5), 17-25.
  • BenchChem. (2025).
  • van Beurden, M. C., & Vankelecom, I. F. J. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 921-936. [Link]

  • BenchChem. (2025).
  • Kumar, A., & Singh, V. K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Sarmah, B., & Srivastava, R. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(10), 3349-3371. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. [Link]

  • Sarmah, B., & Srivastava, R. (2021).
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. [Link]

  • BenchChem. (2025).
  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Hussen, S. A. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135. [Link]

  • BenchChem. (2025).
  • Li, J., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(5), 1773-1776. [Link]

  • Ranu, B. C., et al. (2007). Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. Synthetic Communications, 37(18), 3217-3222. [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. [Link]

  • ResearchGate. (n.d.). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. [Link]

  • YouTube. (2023). Knoevenagel condensation. [Link]

  • SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde...[Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • Taylor & Francis Online. (2012). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. [Link]

  • ResearchGate. (2025). Simplified Approach to the Uncatalyzed Knoevenagel Condensation and Michael Addition Reactions in Water using Microwave Irradiation. [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction a. [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). MDPI. [Link]

  • ResearchGate. (2024). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methoxy-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and scalable method for synthesizing this and related chromene-3-carboxylic acids is the Knoevenagel condensation .[1][2] This reaction typically involves the condensation of a substituted salicylaldehyde—in this case, 4-methoxysalicylaldehyde—with a compound containing an active methylene group, such as malonic acid or its esters.[2][3] The reaction is generally catalyzed by a weak base, like piperidine, and often involves the removal of water to drive the reaction to completion.[4][5]

Q2: What are the critical starting materials and reagents I need to have on hand?

For the standard Knoevenagel route, you will need:

  • 4-Methoxysalicylaldehyde: The core aromatic aldehyde.

  • Malonic Acid: The active methylene component that provides the carboxylic acid functionality. Diethyl malonate can also be used, but this would require a subsequent hydrolysis step.[3]

  • Piperidine: A common and effective weak base catalyst.[2]

  • Toluene or Ethanol: Reaction solvents. Toluene is often preferred for larger scales as it allows for the azeotropic removal of water using a Dean-Stark apparatus.[4][5]

  • Appropriate solvents for purification: Such as ethyl acetate, hexane, dichloromethane, and methanol for chromatography or recrystallization.[6][7]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. You should monitor the consumption of the starting 4-methoxysalicylaldehyde. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), with visualization under UV light (254 nm). The product, being more polar, will have a lower Rf value than the starting aldehyde.

Q4: What kind of yield should I realistically expect on a lab scale?

For a well-optimized Knoevenagel condensation, yields can range from good to excellent, typically between 70% and 95%, depending on the purity of reagents, reaction conditions, and effectiveness of the workup and purification.[1][3]

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific problems that can arise during the synthesis. Each issue is analyzed from a mechanistic and practical standpoint to provide robust solutions.

Workflow Overview: Knoevenagel Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with: - 4-Methoxysalicylaldehyde - Malonic Acid - Toluene B Add Piperidine (catalyst) A->B 1. C Heat to Reflux with Dean-Stark Trap B->C 2. D Monitor by TLC for Aldehyde Consumption C->D 3. E Cool Reaction Mixture D->E 4. (Reaction Complete) F Acidify with HCl (aq) to Precipitate Product E->F 5. G Filter Crude Solid F->G 6. H Recrystallization or Column Chromatography G->H 7. I Dry Final Product (6-Methoxy-2H-chromene- 3-carboxylic acid) H->I 8.

Caption: General workflow for the synthesis of this compound.

Q5: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?

Low yield is a common issue, especially during initial attempts or scale-up. The root causes can be systematically investigated.

Probable Causes & Solutions:

  • Inefficient Water Removal: The Knoevenagel condensation is a reversible reaction that produces water.[2] If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution (Lab Scale): Ensure your glassware is perfectly dry. Use a Dean-Stark apparatus when reacting in toluene to physically remove water as it forms.[5]

    • Solution (Scale-Up): Ensure the reactor's condenser is efficient. The rate of water collection in the trap is a good indicator of reaction progress. If it slows or stops before the reaction is complete, it may indicate a problem.

  • Catalyst Inactivity or Incorrect Amount: Piperidine is hygroscopic and can degrade over time. Using too little catalyst will result in a slow reaction, while using too much can sometimes promote side reactions.

    • Solution: Use a fresh bottle of piperidine or distill it before use. For a typical reaction, 0.1 to 0.2 equivalents are sufficient.

  • Suboptimal Temperature: The reaction requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. On a larger scale, this requires careful monitoring of the reactor jacket temperature to ensure the internal temperature is at the solvent's boiling point.

  • Impure Starting Materials: Impurities in the 4-methoxysalicylaldehyde or malonic acid can inhibit the catalyst or lead to side products.

    • Solution: Verify the purity of your starting materials by NMR or melting point analysis. If necessary, recrystallize the salicylaldehyde before use.

ProblemProbable CauseRecommended Action
Low Yield Inefficient water removalUse a Dean-Stark trap; ensure glassware is dry.
Inactive catalystUse fresh or distilled piperidine.
Suboptimal temperatureMaintain a consistent reflux temperature.
Impure reagentsVerify purity of starting materials (NMR, MP).

Q6: I'm observing a significant impurity that I suspect is a coumarin derivative. Why is this happening and how can I prevent it?

This is an excellent observation and points to a known competing reaction pathway. The reaction of salicylaldehyde with active methylene compounds can lead to either 2H-chromenes or coumarins. The formation of a coumarin (specifically, 6-methoxycoumarin-3-carboxylic acid) involves an intramolecular cyclization followed by oxidation, which can sometimes be favored under certain conditions.

Mechanistic Insight:

The key intermediate after the initial condensation can undergo two different intramolecular cyclizations:

  • Oxa-Michael Addition: The phenolic hydroxyl group attacks the β-carbon of the α,β-unsaturated system, leading to the desired 2H-chromene ring.

  • Lactonization: If the active methylene compound was an ester (e.g., diethyl malonate), intramolecular transesterification can occur, leading to a coumarin scaffold, especially after hydrolysis and decarboxylation.

Solutions to Favor 2H-Chromene Formation:

  • Use Malonic Acid Directly: Using malonic acid instead of its esters (like diethyl malonate) strongly favors the chromene pathway. The Doebner modification of the Knoevenagel condensation uses malonic acid in pyridine, which is known to produce cinnamic acid derivatives that can cyclize to chromenes.[2]

  • Control the Base: Weakly basic amines like piperidine are generally preferred as they facilitate the initial condensation without strongly promoting the alternative cyclization pathways.[3][4]

  • Avoid Oxidizing Conditions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) if coumarin formation is persistent, as the final step to the stable coumarin ring often involves oxidation.

Visualizing the Key Mechanistic Branch Point

G cluster_pathways Intramolecular Cyclization Start 4-Methoxysalicylaldehyde + Malonic Acid Intermediate Knoevenagel Adduct (α,β-unsaturated acid) Start->Intermediate Piperidine Chromene Oxa-Michael Addition Intermediate->Chromene Favorable Coumarin Lactonization Pathway Intermediate->Coumarin Unfavorable Final_Chromene 6-Methoxy-2H-chromene- 3-carboxylic acid Chromene->Final_Chromene Final_Coumarin Side Product: Coumarin Derivative Coumarin->Final_Coumarin

Caption: Competing pathways in the synthesis of chromene-3-carboxylic acids.

Q7: When scaling up from 10g to 1kg, my yield dropped and the product was darker. What factors are critical during scale-up?

Scaling up introduces challenges related to mass and heat transfer that are often negligible on a small scale.

Key Scale-Up Considerations:

  • Heat Transfer: A 1 kg reaction has a much smaller surface-area-to-volume ratio than a 10 g reaction. This makes it harder to heat evenly and, more importantly, to cool down quickly.

    • Solution: Use a jacketed reactor with controlled heating and cooling. Monitor both the jacket temperature and the internal batch temperature. Localized overheating can cause decomposition and lead to darker-colored products.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure the entire batch is homogeneous. The vortex should be visible but not so deep that it introduces air into the mixture.

  • Rate of Reagent Addition: Adding the catalyst all at once to a large batch can cause an uncontrolled exotherm.

    • Solution: Add the piperidine catalyst slowly, subsurface if possible, while monitoring the internal temperature.

  • Workup and Isolation: Precipitating and filtering 1 kg of product is very different from 10 g.

    • Solution: Ensure you have a large enough filter funnel (e.g., a Nutsche filter) for the filtration step. The acidification step should be done slowly with good stirring to control the particle size of the precipitate, which will affect filtration speed and purity.

Detailed Experimental Protocol (Optimized for Lab Scale)

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Methoxysalicylaldehyde (12.2 g, 80 mmol)

  • Malonic Acid (10.4 g, 100 mmol)

  • Piperidine (1.6 mL, ~16 mmol)

  • Toluene (200 mL)

  • 2M Hydrochloric Acid (approx. 150 mL)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a stopper.

  • Charging: Charge the flask with 4-methoxysalicylaldehyde (12.2 g), malonic acid (10.4 g), and toluene (200 mL).

  • Catalyst Addition: Begin stirring and add piperidine (1.6 mL) to the suspension.

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until no more water is collected and TLC analysis (7:3 Hexane:Ethyl Acetate) shows complete consumption of the starting aldehyde.

  • Workup - Precipitation: Cool the reaction mixture to room temperature. A solid may precipitate. Transfer the mixture to a beaker and slowly add 2M HCl with vigorous stirring until the pH is ~1-2. This will precipitate the carboxylic acid product.

  • Workup - Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Purification: Air-dry the crude solid. The product can be further purified by recrystallization from hot ethanol to yield a fine, off-white to pale yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 13.2 - 14.7 g (80-90%).

References

  • MDPI. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Available from: [Link]

  • JETIR Research Journal. Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Available from: [Link]

  • ProQuest. Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. Available from: [Link]

  • Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available from: [Link]

  • ResearchGate. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Available from: [Link]

  • ACS Publications. Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4 Magnetic Nanoparticles: A Nanocatalyst for the Knoevenagel Condensation of Aldehyde with Malononitrile. Available from: [Link]

  • NIH. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Beilstein Journals. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available from: [Link]

  • ResearchGate. Synthesis of chromene and its derivatives. Available from: [Link]

  • PubMed. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available from: [Link]

  • ACS Publications. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link]

  • RSC Publishing. Synthesis of 2H-chromenes: recent advances and perspectives. Available from: [Link]

  • MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available from: [Link]

  • ResearchGate. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

  • ResearchGate. Purification Strategies for Flavones. Available from: [Link]

  • ResearchGate. Synthesis of the 2,3-, 2α,3-, 2,3α- and 2α,3α-isomers of 6-hydroxy-3-(p-tolyl)tropane-2-carboxylic acid methyl ester. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound of interest for its potential biological activities.[1] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: Synthesis Overview of this compound

The synthesis of the target compound is a critical first step. A common and effective laboratory-scale method involves the base-catalyzed carboxylation of 6-methoxy-2H-chromene.[1] This reaction typically involves bubbling carbon dioxide through a solution of the chromene precursor in the presence of a suitable base.[1] Understanding the reaction pathway is crucial as it informs the potential byproducts and impurities that may need to be identified or ruled out during structural analysis.

Synthesis_Workflow Precursor 6-Methoxy-2H-chromene Product 6-Methoxy-2H-chromene- 3-carboxylic acid Precursor->Product Carboxylation Reagents 1. Base (e.g., DABCO) 2. CO₂ Reagents->Product

Caption: A simplified workflow for the synthesis of the target compound.

Part 2: A Multi-Pronged Approach to Structural Confirmation

No single technique can provide a complete structural picture with absolute certainty. A synergistic approach, leveraging the strengths of multiple analytical methods, is the gold standard. The choice of techniques is driven by the specific questions we need to answer: What are the functional groups? What is the carbon-hydrogen framework? What is the exact molecular weight? And what is the three-dimensional arrangement of the atoms?

Below is a logical workflow for the structural confirmation process.

Analytical_Workflow cluster_initial Initial Checks cluster_spectroscopy Spectroscopic Analysis cluster_definitive Definitive Confirmation Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR 1H & 13C NMR (Structural Backbone) Purification->NMR Final_Structure Confirmed Structure FTIR->Final_Structure MS->Final_Structure XRay Single-Crystal X-ray Crystallography (Absolute 3D Structure) NMR->XRay If crystal available NMR->Final_Structure XRay->Final_Structure

Caption: Logical workflow for the structural confirmation of the target compound.

Comparison of Core Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR experiments are non-negotiable. They provide information on the chemical environment, connectivity, and number of different types of protons and carbons.[2]

Experimental Protocol (¹H NMR):

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 300 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine chemical shifts (δ) relative to a reference standard (e.g., TMS).

Trustworthiness (Expected Results):

  • Methoxy Group (-OCH₃): A sharp singlet at ~δ 3.8-4.0 ppm, integrating to 3 protons.[1]

  • Aromatic Protons: Signals in the aromatic region (~δ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm their relative positions.

  • Chromene Protons: Protons on the dihydropyran ring will have characteristic shifts. The vinylic proton will be a singlet downfield, and the CH₂ protons will appear as a singlet further upfield.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR provides complementary data, confirming the number of unique carbon atoms and their types (e.g., C=O, aromatic C-H, quaternary carbons).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and highly effective technique for identifying the functional groups present in a molecule. Its value lies in quickly confirming the success of key reaction steps, such as the introduction of the carboxylic acid group.

Experimental Protocol (ATR-FTIR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by taking a background spectrum.

  • Place a small amount (1-2 mg) of the solid purified product directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Trustworthiness (Expected Results): The spectrum should exhibit characteristic absorption bands confirming the key functional moieties of the molecule:

  • Carboxylic Acid O-H Stretch: A very broad band from ~3300 to 2500 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Carboxylic Acid C=O Stretch: A strong, sharp peak around 1700 cm⁻¹.[1][4]

  • C=C Stretches: Peaks in the ~1600-1450 cm⁻¹ region, corresponding to the aromatic ring and the chromene double bond.

  • C-O Stretches: Strong bands in the fingerprint region (~1250-1050 cm⁻¹) for the ether and carboxylic acid C-O bonds.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, detecting the [M-H]⁻ ion.

  • The expected molecular weight for C₁₁H₁₀O₄ is 206.19 g/mol .[5]

Trustworthiness (Expected Results):

  • Molecular Ion Peak: A peak at m/z 207.06 [M+H]⁺ in positive mode or 205.05 [M-H]⁻ in negative mode.

  • Fragmentation Pattern: Tandem MS (MS/MS) can provide structural information. Expected fragments might include the loss of CO₂ (44 Da) or the methoxy group (31 Da), which would further support the proposed structure.[6]

Single-Crystal X-ray Crystallography

Expertise & Experience: This is the unequivocal "gold standard" for structural determination. It provides a definitive 3D map of the electron density of the molecule, revealing the precise spatial arrangement of every atom and confirming connectivity, configuration, and conformation.[7][8]

Experimental Protocol:

  • Grow a single, high-quality crystal of the compound. This is often the most challenging step and can involve slow evaporation from various solvents or solvent/anti-solvent systems.

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (~100 K) in the diffractometer.

  • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Solve and refine the crystal structure using specialized software (e.g., SHELX).[1][7]

Trustworthiness (Expected Results): The output is a complete 3D structural model. This confirms the planar chromene ring system, the positions of the methoxy and carboxylic acid substituents, and all bond lengths and angles, leaving no ambiguity.[9][10][11]

Comparative Summary of Analytical Techniques

Technique Type of Information Provided Sample Requirements Destructive? Key Advantage Limitation
¹H & ¹³C NMR Detailed C-H framework, connectivity, stereochemistry.5-10 mg, solubleNoProvides the most comprehensive structural detail short of X-ray.Can be complex to interpret fully; less sensitive than MS.
FTIR Identification of functional groups.<2 mg, solid or liquidNoFast, simple, and excellent for reaction monitoring.Provides no information on molecular connectivity or framework.
Mass Spectrometry Molecular weight and molecular formula (HRMS).<1 mg, solubleYesExtremely sensitive, provides exact mass.Fragmentation can be complex; provides little stereochemical info.
X-ray Crystallography Absolute 3D structure, bond lengths, and angles.Single, high-quality crystalNoUnambiguous and definitive structural proof.Growing a suitable crystal can be difficult or impossible.

Conclusion

Confirming the structure of a synthesized molecule like this compound requires a judiciously chosen set of complementary analytical techniques. The process begins with rapid checks for functional groups and molecular weight using FTIR and Mass Spectrometry , respectively. The core of the structural proof is then built upon detailed ¹H and ¹³C NMR data, which elucidates the molecular backbone. For absolute, undeniable confirmation, particularly for novel compounds or those intended for clinical development, Single-Crystal X-ray Crystallography is the ultimate goal. By integrating the data from these methods, researchers can establish the structure of their synthesized compound with the highest degree of scientific confidence.

References

  • da Silva, G. M. F., et al. (2020). Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Journal of Molecular Structure, 1223, 129226. Available from: [Link]

  • SpectraBase. 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Manikandan, A., et al. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. Available from: [Link]

  • SpectraBase. 6-Methoxy-2-oxo-N-(2-pyridinyl)-2H-chromene-3-carboxamide - Optional[FTIR] - Spectrum. Available from: [Link]

  • Synthesis and Structural Characterization of Two Types of Chromene Derivatives Containing Pyrazolone or Indol-2-one: Reaction and Chemoselectivity of Carbonyl and Aldehyde Groups. University Chemistry. Available from: [Link]

  • Al-Mokhtar, M. A. (2016). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available from: [Link]

  • ResearchGate. X-ray crystal structure of chromene-3-carbonitrile derivative 2. Available from: [Link]

  • ResearchGate. Structure and biological activity of selected chromene derivatives isolated from natural sources. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7776. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates.... ResearchGate. Available from: [Link]

  • ResearchGate. The single crystal X-ray analysis derived molecular structure of a 6m.... Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 181620, Chromone-3-carboxylic acid. Available from: [Link]

  • Singh, A., et al. (2021). A comparative analysis of x-ray crystallization of some polyfunctionalized 4H-pyran derivatives. AIP Conference Proceedings, 2352(1), 020010. Available from: [Link]

  • ResearchGate. FTIR spectra of the reaction products in three solvents.... Available from: [Link]

  • Stein, S. (2020). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. NIST. Available from: [Link]

Sources

1H and 13C NMR spectral analysis of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Methoxy-2H-chromene-3-carboxylic acid

Introduction

This compound is a heterocyclic compound belonging to the chromene family. Chromenes are a significant class of oxygen-containing heterocycles, with derivatives that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1] Accurate structural elucidation is the cornerstone of understanding a molecule's function and potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining the precise molecular structure of organic compounds in solution.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causality behind experimental choices, offer a detailed interpretation of the spectral data, and compare the utility of NMR with other common analytical techniques.

Experimental Design and Rationale

The acquisition of high-quality, interpretable NMR spectra is fundamentally dependent on a well-designed experimental protocol. The choices made during sample preparation and instrument setup directly impact the final data.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Rationale for Solvent Selection :

    • DMSO-d₆ is the solvent of choice for this analysis. Its high polarity effectively dissolves the carboxylic acid, while its aprotic nature is crucial for observing the labile carboxylic acid proton. In protic deuterated solvents like D₂O or methanol-d₄, this acidic proton would rapidly exchange with deuterium, causing the signal to broaden significantly or disappear entirely from the ¹H NMR spectrum.[2][3][4]

  • Instrumentation and Data Acquisition :

    • Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.[5][6]

    • ¹H NMR : A standard one-dimensional proton experiment is run to determine chemical shifts, coupling constants, multiplicities, and integrations of all protons.

    • ¹³C NMR : A proton-decoupled ¹³C experiment is performed to identify the chemical shifts of all unique carbon atoms in the molecule.

    • 2D NMR (Optional but Recommended) : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[7][8] These techniques reveal proton-proton coupling networks and short-range/long-range proton-carbon correlations, respectively.

Spectral Data and Interpretation

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure.

Molecular Structure with Atom Numbering

To facilitate a clear discussion of the spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound.

¹H NMR Spectral Data (Predicted, in DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH~12.5br s1H-
H4~7.8s1H-
H5~7.2d1HJ = 2.8 Hz
H7~6.9dd1HJ = 8.8, 2.8 Hz
H8~6.8d1HJ = 8.8 Hz
H2~4.8s2H-
OCH₃~3.75s3H-
¹³C NMR Spectral Data (Predicted, in DMSO-d₆)
Carbon AssignmentChemical Shift (δ, ppm)
C11 (COOH)~168
C6~155
C8a~148
C4~135
C3~128
C4a~120
C8~118
C7~116
C5~112
C2~65
C12 (OCH₃)~56
Detailed ¹H NMR Interpretation
  • Carboxylic Acid Proton (COOH, ~12.5 ppm): This proton is highly deshielded and appears as a broad singlet at a very low field, characteristic of carboxylic acids.[3] Its broadness is due to hydrogen bonding and its chemical shift is sensitive to concentration and temperature.

  • Vinylic Proton (H4, ~7.8 ppm): This proton is on a double bond (C4) adjacent to the carboxylic acid group. It appears as a sharp singlet because it has no adjacent protons within a three-bond coupling distance.

  • Aromatic Protons (H5, H7, H8, ~6.8-7.2 ppm): These three protons on the benzene ring form a coupled spin system.

    • H8 (~6.8 ppm): Appears as a doublet, coupled only to H7 (³J ≈ 8.8 Hz).

    • H7 (~6.9 ppm): Appears as a doublet of doublets, being coupled to both H8 (³J ≈ 8.8 Hz) and H5 (⁴J ≈ 2.8 Hz, a meta-coupling).

    • H5 (~7.2 ppm): Appears as a doublet due to the smaller meta-coupling with H7 (⁴J ≈ 2.8 Hz). Its downfield shift relative to H7 and H8 is due to its ortho position to the electron-withdrawing ether oxygen (O1).

  • Methylene Protons (H2, ~4.8 ppm): These protons are on a carbon (C2) adjacent to both an ether oxygen and a double bond. This environment deshields them significantly. They appear as a singlet, indicating free rotation and chemical equivalence.

  • Methoxy Protons (OCH₃, ~3.75 ppm): This signal is a sharp singlet integrating to three protons, a classic signature for a methoxy group on an aromatic ring.[9]

Detailed ¹³C NMR Interpretation
  • Carbonyl Carbon (C11, ~168 ppm): The carbon of the carboxylic acid group appears at a very low field, which is typical for carbonyl carbons.[3]

  • Aromatic & Vinylic Carbons (C3-C8a, ~112-155 ppm):

    • The two oxygen-substituted carbons, C6 and C8a , are the most deshielded in this region due to the electron-withdrawing nature of oxygen.

    • C4 and C3 are part of the α,β-unsaturated carboxylic acid system.

    • The remaining aromatic carbons (C4a, C5, C7, C8 ) appear at higher fields, with their specific shifts influenced by the electronic effects of the methoxy and ring ether substituents.

  • Methylene Carbon (C2, ~65 ppm): The C2 carbon is shielded relative to the aromatic carbons but is deshielded compared to a typical aliphatic CH₂ group due to its attachment to the ether oxygen.

  • Methoxy Carbon (C12, ~56 ppm): This signal is found in the characteristic region for methoxy carbons attached to an aromatic ring.[9][10]

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for complete structure determination, other techniques provide complementary and confirmatory data.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete molecular structure, connectivity, stereochemistry, purity.Unambiguous structural elucidation, non-destructive.Lower sensitivity, requires more sample, expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and molecular formula (with high resolution).Extremely high sensitivity, provides fragmentation patterns for substructure clues.Does not provide stereochemical or isomeric information.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., -OH, C=O, C-O, C=C).[5][11]Fast, inexpensive, good for identifying functional groups.Provides limited information on the overall carbon skeleton and connectivity.
UV-Vis Spectroscopy Information about the conjugated π-electron system.Simple, quantitative for concentration measurements.Provides limited structural information, spectra can be broad and non-specific.

Analytical Workflow

The process from sample to finalized structure follows a logical progression, often integrating multiple techniques for full validation.

G cluster_0 Preparation & Initial Analysis cluster_1 NMR Data Acquisition cluster_2 Advanced Analysis & Elucidation Sample Sample of This compound Prep Dissolve in DMSO-d6 Transfer to NMR Tube Sample->Prep MS Mass Spectrometry (Verify Molecular Weight) Sample->MS IR IR Spectroscopy (Confirm Functional Groups) Sample->IR H1_NMR 1D ¹H NMR (Proton Environment) Prep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR D2_Ex D₂O Shake (Confirm -COOH proton) H1_NMR->D2_Ex TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) C13_NMR->TwoD_NMR Assign Full Spectral Assignment (Assign all ¹H and ¹³C signals) D2_Ex->Assign TwoD_NMR->Assign Structure Final Structure Confirmation Assign->Structure

Caption: Workflow for the structural elucidation of an organic compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal determination of the structure of this compound. One-dimensional spectra offer critical insights into the types and environments of protons and carbons, while two-dimensional techniques definitively establish the connectivity between them. When supported by complementary data from mass spectrometry and IR spectroscopy, NMR serves as the authoritative tool for structural verification, an essential step in the fields of chemical research and drug discovery.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Limbach, H.-H., et al. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molecules. Retrieved from [Link]

  • PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic part of ¹H NMR spectra of a) chromene 1.... Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and... Retrieved from [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Experimental and Calculated 13 C NMR Chemical Shifts.... Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an.... Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to Chromene-3-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Chromene-3-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their synthesis has been a subject of intense research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of the principal synthetic routes to this valuable scaffold, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable method for their specific needs.

The Knoevenagel Condensation: A Classic and Versatile Approach

The Knoevenagel condensation is a cornerstone in the synthesis of coumarin-3-carboxylic acids, a prominent subset of chromene-3-carboxylic acids. This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid or its esters (e.g., diethyl malonate), or Meldrum's acid.[1][2][3] The reaction is generally catalyzed by a weak base, such as piperidine or pyridine.[1][4]

Mechanism of Action

The reaction proceeds through a well-established mechanism. The basic catalyst deprotonates the active methylene compound to form a carbanion. This nucleophile then attacks the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization (lactonization) and dehydration lead to the formation of the chromene ring.[3][5] When malonic acid is used, the condensation is often accompanied by decarboxylation.[4]

G cluster_0 Knoevenagel Condensation Mechanism Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate ActiveMethylene Active Methylene (e.g., Malonic Acid) Carbanion Carbanion ActiveMethylene->Carbanion Base Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Carbanion->Salicylaldehyde Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Chromene-3-carboxylic acid Dehydration->Product

Caption: Knoevenagel condensation pathway to chromene-3-carboxylic acids.

Advantages and Disadvantages
AdvantagesDisadvantages
Versatility: Wide range of substituted salicylaldehydes and active methylene compounds can be used.[1][6]Reaction Conditions: Can require elevated temperatures and prolonged reaction times.[2]
High Yields: Often provides good to excellent yields.[7][8]Catalyst Removal: The basic catalyst may need to be removed during workup.
Well-established: A reliable and well-understood reaction.[3]Substrate Limitations: Less reactive ketones may require harsher conditions or prior activation.[9]
Experimental Data
Starting MaterialsCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Salicylaldehyde, Diethyl malonatePiperidine, Acetic acid / EthanolReflux1-[2]
o-Vanillin, Dimethyl malonatePiperidine acetate, Lithium sulfate / Ultrasound500.2597[7]
Substituted Salicylaldehydes, Meldrum's acidYtterbium triflate / Solvent-free, Microwave--93-98[8]
Salicylaldehyde, Meldrum's acidSodium azide / WaterRT-99[1]
Detailed Experimental Protocol: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate[2]
  • To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), pure ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.

  • Add one or two boiling stones and attach a reflux condenser.

  • Heat the reaction mixture under reflux for 1 hour.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

  • For the synthesis of the corresponding carboxylic acid, the resulting ester (1.0 g, 4.6 mmol) is hydrolyzed by refluxing with KOH (1.0 g, 17.8 mmol) in a mixture of ethanol (10 mL) and water (4 mL) for approximately 30 minutes.[2]

  • The acid is precipitated by the slow addition of the hot reaction mixture to 2 M HCl (10 mL) with vigorous stirring.[2]

The Perkin Reaction: A Classic Route to Cinnamic and Coumarinic Acids

The Perkin reaction is another classical method that can be adapted for the synthesis of coumarins, which are isomers of certain chromene-3-carboxylic acids.[10] It involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an aliphatic acid anhydride (such as acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate).[11][12]

Mechanism of Action

The reaction is initiated by the formation of a carbanion from the acid anhydride through deprotonation by the basic salt. This carbanion then acts as a nucleophile, attacking the carbonyl group of the salicylaldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization to yield the coumarin product.[10][11]

G cluster_1 Perkin Reaction Mechanism Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate AcidAnhydride Acid Anhydride (e.g., Acetic Anhydride) Carbanion Carbanion AcidAnhydride->Carbanion Base Base (e.g., Sodium Acetate) Base->AcidAnhydride Deprotonation Carbanion->Salicylaldehyde Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Coumarin Cyclization->Product

Caption: Perkin reaction pathway to coumarin derivatives.

Advantages and Disadvantages
AdvantagesDisadvantages
Historical Significance: A well-established and historically important reaction.[10]Harsh Conditions: Often requires high temperatures (120-180 °C).[1]
Direct to Coumarins: Directly yields the coumarin core structure.[11]Limited Scope: Primarily applicable to aromatic aldehydes.
Availability of Reagents: Uses readily available and inexpensive starting materials.Byproducts: Can produce side products, complicating purification.
Experimental Data
Starting MaterialsCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Salicylaldehydes, Phenylacetic acidsAcetic anhydride, Triethylamine120-46-74[1][8]

Vilsmeier-Haack Formylation Followed by Oxidation: A Two-Step Route

This synthetic strategy provides access to 4-oxo-4H-chromene-3-carboxylic acids. The process involves two distinct steps: the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone derivative, followed by the oxidation of the resulting 3-carbaldehyde intermediate.[13][14]

Mechanism of Action

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][15] This electrophilic species formylates the activated aromatic ring of the 2-hydroxyacetophenone, which is followed by cyclization to form the chromone-3-carbaldehyde. The subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, such as Jones reagent or sodium chlorite.[13][14][16]

G cluster_2 Vilsmeier-Haack and Oxidation Pathway Start 2-Hydroxyacetophenone Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Start->Vilsmeier Intermediate 4-Oxo-4H-chromene-3-carbaldehyde Vilsmeier->Intermediate Oxidation Oxidation (e.g., Jones Reagent) Intermediate->Oxidation Product 4-Oxo-4H-chromene-3-carboxylic acid Oxidation->Product

Caption: Two-step synthesis via Vilsmeier-Haack and oxidation.

Advantages and Disadvantages
AdvantagesDisadvantages
Access to 4-Oxo-chromenes: Specifically targets the synthesis of 4-oxo-4H-chromene derivatives.[14]Multi-step Process: Requires two separate reaction steps.
Good Yields: The oxidation step, in particular, can proceed with good yields.[16]Harsh Reagents: Utilizes reagents like POCl₃ and strong oxidizing agents.[13]
Versatile Intermediate: The 3-carbaldehyde intermediate is a versatile precursor for other derivatives.[13]Substrate Sensitivity: The starting materials must be stable to the reaction conditions.
Experimental Data
StepStarting MaterialReagentsYield (%)Reference
Oxidation6-Bromo-4-oxo-4H-chromene-3-carbaldehydeJones Reagent-[13]
Oxidation4-Oxo-4H-chromene-3-carbaldehydesSodium chlorite, Sulfamic acid53-61[16]
Detailed Experimental Protocol: Oxidation to 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid[13]

A general protocol adapted for this specific transformation:

  • Dissolve the 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent like acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with isopropanol.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product, typically by recrystallization.

Rhodium(III)-Catalyzed C–H Activation/[3 + 3] Annulation: A Modern Approach

A more recent and efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed redox-neutral C–H activation and [3 + 3] annulation cascade.[17][18] This one-pot reaction utilizes N-phenoxyacetamides and methyleneoxetanones as the starting materials.[19]

Mechanism of Action

The proposed mechanism involves a reversible C–H activation step, forming a five-membered rhodacycle intermediate. This is followed by an unusual [3 + 3] annulation with the methyleneoxetanone, which acts as a three-carbon source through selective alkyl C–O bond cleavage. Density functional theory (DFT) calculations support a Rh(III)–Rh(V)–Rh(III) catalytic cycle.[18][19]

G cluster_3 Rhodium-Catalyzed [3+3] Annulation Start1 N-Phenoxyacetamide CH_Activation C-H Activation Start1->CH_Activation Start2 Methyleneoxetanone Annulation [3+3] Annulation Start2->Annulation Catalyst [Cp*RhCl₂]₂ Catalyst->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Rhodacycle->Annulation Product 2H-Chromene-3-carboxylic acid Annulation->Product

Caption: Rhodium-catalyzed synthesis of 2H-chromene-3-carboxylic acids.

Advantages and Disadvantages
AdvantagesDisadvantages
High Efficiency: A one-pot, redox-neutral process.[17]Catalyst Cost: Rhodium catalysts can be expensive.
Broad Substrate Scope: Tolerates a wide range of functional groups.[18]Specialized Reagents: Requires the synthesis of methyleneoxetanones.
Excellent Regioselectivity: Provides the desired product with high regioselectivity.[18]Newer Method: Less established in the literature compared to classical methods.
Mild Conditions: The reaction proceeds under relatively mild conditions (60 °C).[18]
Experimental Data
N-Phenoxyacetamide SubstituentMethyleneoxetanone SubstituentYield (%)Reference
HH81 (gram-scale)[17]
4-MeO (electron-donating)H67-85[17]
4-CF₃ (electron-withdrawing)H23-76[17]
HVarious alkyl, alkenyl, arylModerate to good[17]
Detailed Experimental Protocol: General Procedure[17]
  • In a reaction tube, combine the N-phenoxyacetamide (0.2 mmol, 1 equiv), methyleneoxetanone (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and CsOAc (1 equiv).

  • Add CH₃CN (0.1 M) as the solvent.

  • Stir the reaction mixture at 60 °C for 24 hours in air.

  • After completion, the reaction mixture is purified by flash chromatography to isolate the 2H-chromene-3-carboxylic acid product.

Comparative Summary and Future Outlook

The choice of synthetic route to chromene-3-carboxylic acids is contingent upon the desired substitution pattern, available resources, and the scale of the synthesis.

  • Knoevenagel condensation remains a highly reliable and versatile method, particularly for coumarin-3-carboxylic acids, with numerous green chemistry adaptations being developed.[20][21]

  • The Perkin reaction , while historically significant, is often superseded by milder and more efficient methods.

  • The Vilsmeier-Haack/oxidation sequence is a valuable tool for accessing 4-oxo-4H-chromene-3-carboxylic acids, which are important intermediates in their own right.

  • The Rhodium-catalyzed C-H activation/[3+3] annulation represents the state-of-the-art in terms of efficiency and elegance for the synthesis of 2H-chromene-3-carboxylic acids, despite the higher cost of the catalyst.

Future research will likely focus on the development of even more sustainable and atom-economical methods. This includes the use of cheaper, earth-abundant metal catalysts, solvent-free reaction conditions, and the expansion of substrate scopes to allow for the synthesis of increasingly complex and diverse chromene-3-carboxylic acid libraries for drug discovery and materials science applications.[22]

References

  • Benchchem. (n.d.). Synthetic Routes to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its Derivatives: Application Notes and Protocols.
  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., ... & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Patel, D., et al. (2025). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Topics in Medicinal Chemistry, 25(5), 437-460. [Link]

  • Patel, D., et al. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • Zhu, W. F., et al. (2014). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid.
  • Tomić, M., et al. (2021).
  • Royal Society of Chemistry. (2020). 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Patel, H., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(1), 123-135. [Link]

  • Zhou, Z., et al. (2018). 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. [Link]

  • ACS Figshare. (2018). 2H‑Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. [Link]

  • Vedantu. (n.d.). Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • JETIR Research Journal. (2020).
  • Organic chemistry International. (2014). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst.
  • MDPI. (2021). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 26(1), 123.
  • Bentham Science. (2025).
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-15.
  • Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (n.d.). US2338569A - Preparation of coumarin-3-carboxylic acid.
  • RWTH Publications. (2024). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks.
  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents.
  • Szwaczko, K., & Kowalski, M. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.).
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • YouTube. (2020, December 1). 4 KNOEVENAGEL, REFOMATSKY & PERKINS REACTION | CARBONYL COMPOUNDS | CLASS-12 | JEE MAINS. Retrieved from [Link]

  • YouTube. (2020, November 10). Differences of: Aldol - Knoevenagel - Claisen Schmidt - Perkin Condensation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Methoxy-2H-chromene-3-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chromene scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide provides an in-depth, objective comparison of the biological activity of 6-Methoxy-2H-chromene-3-carboxylic acid and its structurally related analogs. By synthesizing data from multiple studies, we will explore the nuances of their anticancer and antimicrobial properties, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).

Introduction to Chromene-3-Carboxylic Acids: A Scaffold of Therapeutic Promise

Chromenes, heterocyclic compounds composed of a benzene ring fused to a pyran ring, are prevalent in natural products and synthetic compounds.[2] The 2H-chromene-3-carboxylic acid core, in particular, has garnered significant attention for its versatile biological profile. The substituent at the 6-position of the chromene ring has been a focal point of chemical modification to modulate the therapeutic potential of these compounds. This guide will specifically delve into the biological landscape of this compound and compare its efficacy against analogs with varied substitutions at this position and others.

Comparative Analysis of Anticancer Activity

The anticancer potential of chromene derivatives has been extensively investigated across various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the disruption of microtubule dynamics.[1][3]

Structure-Activity Relationship (SAR) Insights

The biological activity of chromene derivatives is significantly influenced by the nature and position of substituents on the chromene ring.

  • Substitution at the 6-position: The presence of a methoxy group at the 6-position, as in our lead compound, is often associated with potent biological activity. However, modifications at this position can either enhance or diminish the anticancer effects. For instance, replacing the methoxy group with a halogen, such as bromine, has been shown to yield compounds with significant anti-invasive properties.[4] The introduction of bulkier or electron-withdrawing groups can modulate the compound's interaction with its biological targets.

  • Substitution at other positions: Modifications at other positions of the chromene ring also play a crucial role. For example, the nature of the ester or amide group at the 3-position can influence the compound's potency. Aryl esters at the 3-position have been found to be preferable to thioesters or amides for inducing marked biological activity.[4]

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity (IC50 values) of this compound analogs against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Analog (Compound 5) HepG-2 (Liver)More potent than Doxorubicin[5][6]
This compound Analog (Compound 2) HT-29 (Colon)More potent than Doxorubicin[5][6]
This compound Analog (Compound 6) MCF-7 (Breast)More potent than Doxorubicin[5][6]
Benzochromene Derivatives Various4.6 - 21.5[7]
Substituted 4-aryl-4H-chromenes HeLa, A549, Hep20.75 - 9[8]

Comparative Analysis of Antimicrobial Activity

Chromene derivatives have also demonstrated promising activity against a range of microbial pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of chromene derivatives is also dictated by their structural features.

  • Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, onto the chromene scaffold has been shown to significantly enhance antibacterial activity against multidrug-resistant strains of S. aureus and S. epidermidis.[9]

  • Amide Substituents: The conversion of the carboxylic acid at the 3-position to various carboxamides can lead to compounds with improved antimicrobial profiles.[10]

In Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of this compound analogs against various bacterial and fungal strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
2H-chromene-3-carboxamide (3a, 3c, 4c) Bacillus cereus62[10]
Tri-halogenated 3-nitro-2H-chromenes S. aureus (MDR)4[9]
Tri-halogenated 3-nitro-2H-chromenes S. epidermidis (MDR)1 - 4[9]
Azo dye based chromenes (13e, 13j) Various bacteria and fungi0.007 - 3.9[10]

Mechanistic Insights and Signaling Pathways

The anticancer activity of chromene derivatives is often mediated through complex signaling pathways leading to programmed cell death (apoptosis) and cell cycle arrest.

Anticancer Mechanism

Several molecular mechanisms have been elucidated for the anticancer properties of chromenes:[11]

  • Induction of Apoptosis: Many chromene derivatives trigger apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[7]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, preventing the proliferation of cancer cells.[3]

  • Microtubule Depolymerization: Some 4H-chromene derivatives act as microtubule-destabilizing agents, leading to mitotic arrest.[3]

  • Enzyme Inhibition: Certain chromene analogs have been shown to inhibit key enzymes involved in cancer progression, such as c-Src kinase and EGFR.[11]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of chromene derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound and Analogs MTT MTT Assay (Cell Viability) Synthesis->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle ROS ROS Measurement Apoptosis->ROS WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot

Caption: Experimental workflow for anticancer evaluation.

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of 2H-chromene-3-carboxylic acids involves the reaction of a substituted salicylaldehyde with an active methylene compound, followed by cyclization. For example, 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester can be synthesized by reacting 2-hydroxy-4-methoxy-benzaldehyde with diethyl malonate in the presence of a piperidine catalyst in ethanol.[12]

Step-by-step protocol for a representative synthesis:

  • Dissolve the substituted salicylaldehyde and diethyl malonate in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-step protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Step-by-step protocol:

  • Prepare a nutrient agar plate and spread a standardized inoculum of the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its analogs, highlighting their potential as anticancer and antimicrobial agents. The structure-activity relationship studies reveal that modifications at various positions of the chromene scaffold can significantly impact their biological efficacy. The provided experimental protocols offer a foundation for researchers to further explore and develop these promising compounds for therapeutic applications. Further research focusing on systematic analog synthesis and testing under uniform conditions will be crucial for a more definitive comparative analysis and for advancing these compounds in the drug discovery pipeline.

References

  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, H. K., Al-Sha'er, M. A., Al-Said, M. S., ... & Choi, R. J. (2021). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 26(23), 7291. [Link]

  • Hussein, W. A., Bin Break, M. K., Alafnan, A., Huwaimel, B., Khojali, W. M. A., Khalifa, N., ... & Fayad, S. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). [Link]

  • Olomola, T. O., Boodhram, V., Isaac, A. J., & Kaye, P. T. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-74. [Link]

  • Yousif, M. N. M., Fathy, U. S., & Yousif, N. M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry, 19(1), 86-98. [Link]

  • Yousif, M. N., Fathy, U. S., & Yousif, N. M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry, 19(1), 86-98. [Link]

  • El-Maghrabey, A. A., El-Sayed, M. A., & Al-Ghorbani, M. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 38(4), 833-855. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, H. K., Al-Sha'er, M. A., Al-Said, M. S., ... & Choi, R. J. (2021). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 26(23), 7291. [Link]

  • Kempen, I., Papapostolou, D., Thierry, N., Pochet, L., Foidart, J. M., & Reboud-Ravaux, M. (2003). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. Bioorganic & medicinal chemistry letters, 13(15), 2533-2537. [Link]

  • Reactome. (n.d.). P2Y6 receptor can bind to UDP. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). P2Y6R Agonist. Retrieved from [Link]

  • St-Pierre, G., Abderrazak, A., & Sévigny, J. (2020). The P2Y6 receptor signals through Gαq/Ca2+/PKCα and Gα13/ROCK pathways to drive the formation of membrane protrusions and dictate cell migration. Journal of cellular physiology, 235(10), 7173-7187. [Link]

  • Koes, D. R., & Camacho, C. J. (2012). P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia. Frontiers in immunology, 13, 723901. [Link]

  • Safavi, M., Foroumadi, A., Motevalian, M., Emami, S., & Faramarzi, M. A. (2013). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 39. [Link]

  • Hussein, W. A., Bin Break, M. K., Alafnan, A., Huwaimel, B., Khojali, W. M. A., Khalifa, N., ... & Fayad, S. (2023). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry, 39(4). [Link]

  • Yousif, M. N. M., Fathy, U. S., & Yousif, N. M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. Medicinal Chemistry, 19(1), 86-98. [Link]

  • Zhang, X., Zhang, Y., & Li, J. (2021). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1136-1142. [Link]

  • Ammar, Y. A., Eissa, S. I., Fouad, S., & Helal, M. H. (2016). Antimicrobial minimal inhibitory concentrations (MIC, mg/mL) of some new synthesized compounds. ResearchGate. [Link]

  • Chamness, S. A., Traficante, E. F., Vogel, T. R., & Schindler, C. S. (2023). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses, 100, 329-342. [Link]

  • Yousif, M. N. M., El-Sayed, M. A., & Al-Ghorbani, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. [Link]

  • RSC. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Cornielle, E., Castillo, J. A., Mejía, M., Rodríguez, J., & de la Guardia, M. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 16(3), 391. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 8(12), 929-940. [Link]

  • Sridhar, M. A., Shruthi, K., Kumar, S. S. D., & Khan, M. A. B. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 1-10. [Link]

Sources

A Comparative Guide to the Purity Assessment of 6-Methoxy-2H-chromene-3-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 6-Methoxy-2H-chromene-3-carboxylic acid, a molecule with noted anti-inflammatory and anticancer potential, rigorous purity assessment is paramount.[1] This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, benchmarked against other analytical techniques. The methodologies detailed herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations.

The Central Role of Purity in Drug Development

The journey of a drug from discovery to market is underpinned by a robust understanding of its chemical composition. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug substance. Therefore, a highly selective and sensitive analytical method is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose due to its versatility, precision, and broad applicability.[2][3][4]

Section 1: The Optimized HPLC Method for this compound

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[2] this compound is a polar, acidic compound, making reversed-phase HPLC an ideal choice for its separation.

Rationale for Methodological Choices

The selection of each parameter in an HPLC method is a deliberate step towards achieving optimal separation and detection.

  • Column Chemistry: A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention for moderately polar compounds like our target analyte. The end-capping of the silica-based packing material is crucial to minimize peak tailing, a common issue with acidic compounds.

  • Mobile Phase Composition: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks. The gradient elution ensures that both the main compound and any potential impurities with varying polarities are effectively separated within a reasonable analysis time.

  • Detection: Given the chromophoric nature of the chromene ring, UV detection is the most straightforward and sensitive method. The selection of the detection wavelength is based on the UV spectrum of this compound, typically at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the validated HPLC method for the purity assessment of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a multi-wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: A streamlined workflow for the HPLC purity assessment of this compound.

Method Validation: Ensuring Trustworthiness

Validation of the analytical method is a mandatory step to ensure its reliability and is guided by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank chromatogram and by peak purity analysis using a DAD.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations are typically used to establish linearity, with a correlation coefficient (r²) of ≥ 0.999 being the acceptance criterion.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the reference standard is spiked into a placebo mixture.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Section 2: Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.

FeatureHPLC-UVUltra-Performance Liquid Chromatography (UPLC)-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle sizes (<2 µm) and higher pressures.Separation of volatile compounds in the gas phase followed by mass-based detection.
Resolution HighVery HighHigh (for volatile compounds)
Analysis Time Moderate (20-40 min)Fast (5-15 min)Fast to Moderate
Sensitivity GoodExcellentExcellent
Applicability Broad range of non-volatile and thermally labile compounds.Similar to HPLC, but with enhanced performance.Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Sample Prep Simple dissolution and filtration.Simple dissolution and filtration.Can be more complex, often requiring derivatization to increase volatility.[11][12]
Cost ModerateHighHigh
UPLC: The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes smaller column particles and higher pressures, resulting in significantly faster analysis times and improved resolution. For a research and development environment where rapid screening of multiple samples is necessary, UPLC can offer a significant throughput advantage. However, the initial capital investment and the cost of columns are higher than for conventional HPLC.

GC-MS: A Complementary Approach for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which is a non-volatile compound, direct analysis by GC is not feasible. However, GC-MS can be invaluable for identifying and quantifying residual solvents from the synthesis process or volatile degradation products. Derivatization can be employed to make the analyte amenable to GC analysis, but this adds complexity to the sample preparation and can introduce variability.[13]

Section 3: Conclusion and Future Perspectives

The optimized and validated reversed-phase HPLC method presented in this guide provides a robust and reliable approach for the purity assessment of this compound. Its high resolution, sensitivity, and broad applicability make it the method of choice for routine quality control and stability testing.

While UPLC offers a faster alternative for high-throughput applications, and GC-MS provides complementary information on volatile impurities, HPLC remains the cornerstone of purity determination for non-volatile pharmaceutical compounds. Future advancements may involve the coupling of HPLC with mass spectrometry (LC-MS) for the simultaneous quantification and structural elucidation of unknown impurities, further enhancing the comprehensive understanding of the drug substance's purity profile.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • Chromatography Online. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • Veeva. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chemical Methodologies. (n.d.). High-performance Fe3O4@SiO2@Mel@DABCO Catalyst for Synthesis of Chromene Derivatives and Solid Phase Microextraction of Fipronil and Prometryn in Food Samples Followed by HPLC-UV Determination. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. [Link]

  • PubMed Central. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Journal of Natural Remedies. (2023). The Development and Validation of Novel High-Performance Liquid Chromatography Method for Simultaneous Estimation of p-Cymene and Aloe-emodin. [Link]

  • ResearchGate. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]

  • PubMed. (n.d.). Synthesis of 2-methyl-6-methoxy-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (MMQC-OSu) for streamlined and effective HPLC-based fluorescence detection of aliphatic amines in environmental samples. [Link]

Sources

A Comparative Guide to the Synthesis and Validation of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the synthesis and rigorous validation of 6-Methoxy-2H-chromene-3-carboxylic acid. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental choices, compare classical and modern synthetic strategies, and establish a self-validating system for ensuring the compound's identity, purity, and structural integrity.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene (or benzopyran) ring system is a privileged heterocyclic scaffold found in a vast array of natural products and serves as a cornerstone in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The specific compound, this compound (CAS No. 57543-62-1), is a valuable synthetic intermediate for the elaboration of more complex, biologically active molecules.[2]

Given its role as a critical building block, the unambiguous confirmation of its structure and purity is paramount. An impure or misidentified starting material can compromise entire downstream synthetic campaigns, leading to wasted resources and inconclusive biological data. This guide, therefore, presents a comprehensive workflow for its synthesis and validation, ensuring that researchers can proceed with confidence.

A crucial point of clarification is the distinction between the target compound and its common coumarin analogue, 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. The latter contains a lactone (an α,β-unsaturated ester within the heterocyclic ring), which imparts significantly different chemical and spectroscopic properties. This guide focuses exclusively on the non-oxo 2H-chromene derivative.

Comparative Synthetic Methodologies

The approach to synthesizing a target molecule can significantly impact its yield, purity profile, and environmental footprint. Here, we compare a traditional, well-established method with the conceptual basis of a modern, catalytic alternative.

Method A: Classical Synthesis via Direct Carboxylation

This method relies on the electrophilic addition of carbon dioxide to a reactive chromene intermediate. It is a robust and well-understood pathway for installing the C3-carboxylic acid moiety.

Reaction Principle: The synthesis involves the base-catalyzed carboxylation of 6-methoxy-2H-chromene. A suitable base deprotonates the chromene ring, creating a nucleophilic species that subsequently attacks carbon dioxide.

Experimental Protocol: Carboxylation of 6-methoxy-2H-chromene

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 6-methoxy-2H-chromene (1 equivalent).

  • Solvent and Base: Add dry anisole as the solvent, followed by the addition of a non-nucleophilic organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 equivalents). The use of a dry solvent is critical to prevent quenching of the anionic intermediate by water.

  • Reaction: Begin vigorous stirring and bubble dry carbon dioxide (CO₂) gas through the reaction mixture via the gas inlet tube. The reaction is typically conducted at room temperature.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylate salt. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Classical Carboxylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine 6-methoxy-2H-chromene, dry anisole, and DABCO under N₂ react Bubble dry CO₂ through mixture at Room Temperature prep->react monitor Monitor by TLC react->monitor workup Acidify with 1M HCl monitor->workup filter Filter and wash solid workup->filter purify Recrystallize from Ethanol/Water filter->purify end end purify->end Final Product

Caption: Workflow for the classical synthesis of this compound.

Method B: Modern Synthesis via Rhodium(III)-Catalyzed C-H Annulation

Modern organometallic catalysis offers highly efficient and atom-economical routes to complex molecules. While a specific protocol for this exact molecule may not be published, the Rhodium(III)-catalyzed [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones represents a state-of-the-art strategy for accessing the 2H-chromene-3-carboxylic acid core.[3][4]

Reaction Principle: This method involves the directed C-H activation of a phenol derivative, followed by a formal [3+3] cycloaddition with a three-carbon synthon. This approach offers excellent control over regioselectivity and tolerates a wide range of functional groups.

Conceptual Advantages:

  • High Efficiency: Often proceeds under milder conditions and with lower catalyst loadings compared to classical methods.

  • Atom Economy: Incorporates a larger portion of the reactants' atoms into the final product, generating less waste.

  • Modularity: Allows for the rapid generation of diverse analogues by simply changing the starting materials.

Conceptual Rhodium Catalytic Cycle

Rh_III [Cp*Rh(III)] Intermediate_A Rhodacycle Intermediate Rh_III->Intermediate_A C-H Activation Intermediate_B Coordination & Insertion Intermediate_A->Intermediate_B Coordination Intermediate_C Ring Opening Intermediate_B->Intermediate_C Migratory Insertion Product Product (2H-Chromene-3-COOH) Intermediate_C->Product Reductive Elimination Product->Rh_III Catalyst Regeneration Substrate N-Phenoxyacetamide Substrate->Intermediate_A Synthon Methyleneoxetanone Synthon->Intermediate_B

Caption: Conceptual catalytic cycle for modern Rh(III)-catalyzed synthesis.

A Comprehensive Workflow for Product Validation

Regardless of the synthetic method employed, the resulting product must undergo a rigorous, multi-technique validation process. This workflow ensures that the material meets the required standards of identity, purity, and structural integrity.

Master Validation Workflow

cluster_validation Validation Suite start Synthesized Crude Product mp Melting Point (Physical Constant) start->mp ir IR Spectroscopy (Functional Groups) mp->ir nmr NMR Spectroscopy (Connectivity & Structure) ir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms hplc HPLC (Purity) ms->hplc end Validated Product (>95% Purity) hplc->end

Caption: A sequential workflow for the comprehensive validation of the final product.

Part 1: Physical Characterization

Melting Point Analysis: A sharp melting point close to the literature value is a primary indicator of purity. Impurities typically depress and broaden the melting range.

  • Protocol: A small sample of the dry, crystalline product is packed into a capillary tube and heated slowly in a calibrated melting point apparatus. The range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

  • Data Comparison:

    Parameter Literature Value 1 Literature Value 2 Experimental Result Interpretation

    | Melting Point | 190-192 °C[5] | 184-186 °C[6] | Record experimental value here | A sharp range within ±2°C of a literature value suggests high purity. A broad range may indicate impurities. |

The discrepancy in literature values highlights the importance of using multiple analytical techniques for confirmation.

Part 2: Spectroscopic Analysis for Structural Confirmation

Spectroscopy provides the "fingerprint" of the molecule, confirming the presence of key functional groups and the precise arrangement of atoms.

A. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: Prepare a sample by grinding a small amount of the product with potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared. Analyze the sample using an FTIR spectrometer.

  • Expected Absorptions:

    Wavenumber (cm⁻¹) Bond Functional Group Significance
    2500-3300 (very broad) O-H stretch Carboxylic Acid Confirms the presence of the acid proton.[7]
    ~1700 C=O stretch Carboxylic Acid Confirms the carbonyl of the acid group.[2][7]
    1600-1450 C=C stretch Aromatic Ring Indicates the presence of the benzene ring.

    | ~1250 | C-O stretch | Aryl Ether & Acid | Confirms the methoxy group and the C-O of the acid. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of a molecule.

  • Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).

  • Expected ¹H NMR Shifts (Conceptual, in DMSO-d₆):

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
    ~12.5 singlet (broad) 1H -COOH Acidic proton, often broad and downfield.
    ~7.8 singlet 1H H4 Vinyl proton adjacent to the electron-withdrawing COOH group.
    ~7.0-7.2 multiplet 3H H5, H7, H8 Protons on the aromatic ring.
    ~4.8 singlet 2H H2 (-CH₂-) Methylene protons in the dihydropyran ring.

    | ~3.8 | singlet | 3H | -OCH₃ | Methoxy group protons.[2] |

C. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition.

  • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) mass spectrometry in either positive or negative ion mode.

  • Expected Results:

    Ion Mode Expected m/z Ion Formula Confirmation
    Negative (ESI-) 205.0506 [C₁₁H₉O₄]⁻ [M-H]⁻ confirms the loss of the acidic proton.

    | Positive (ESI+) | 207.0652 | [C₁₁H₁₁O₄]⁺ | [M+H]⁺ confirms the protonated molecule. |

Part 3: Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a small organic molecule.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 95:5 A:B and ramp to 5:95 A:B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 320 nm).

    • Analysis: Inject a small volume (e.g., 10 µL) and integrate the resulting peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure compound should show a single major peak.

Data Interpretation and Troubleshooting

A discrepancy in any of the analytical results requires systematic troubleshooting.

Troubleshooting Decision Tree

start Validation Data Mismatch? mp_low Melting Point Low/Broad? start->mp_low Yes nmr_extra Extra Peaks in ¹H NMR? start->nmr_extra No mp_low->nmr_extra No check_solvent Check for residual solvent in ¹H NMR. mp_low->check_solvent Yes ms_wrong Incorrect MW in MS? nmr_extra->ms_wrong No check_sm Check for starting material or side products. nmr_extra->check_sm Yes wrong_product Incorrect product synthesized. Re-evaluate synthetic route. ms_wrong->wrong_product Yes all_ok Data Consistent. Product Validated. ms_wrong->all_ok No repurify Repurify via recrystallization or column chromatography. check_solvent->repurify check_sm->repurify

Caption: A decision tree for troubleshooting inconsistent analytical results.

Conclusion

The validation of a chemical compound like this compound is a non-negotiable step in the research and development pipeline. A single technique is insufficient for unambiguous confirmation. By employing a holistic approach that combines physical measurements (melting point), a suite of spectroscopic methods (IR, NMR, MS), and chromatographic separation (HPLC), researchers can build a self-validating dossier of evidence. This rigorous process ensures the structural integrity and purity of the material, providing a solid foundation for its use in complex synthetic pathways and biological investigations.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

  • ResearchGate. (2020). Microwave assisted synthesis of 2-Amino-6-methoxy-4H-benzo[h]chromene derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H10O4). Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • MDPI. (n.d.). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[2][8][9]thiadiazol-2-yl)-amide. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]

  • World Journal of Organic Chemistry. (2020). 2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Enzyme Inhibitory Activity of Chromone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromone scaffold represents a privileged structure, serving as the foundation for numerous compounds with significant therapeutic potential. Among these, chromone carboxylic acids have garnered substantial interest for their potent inhibitory effects on various enzymes implicated in disease. This guide offers an in-depth comparison of the inhibitory activities of different chromone carboxylic acid derivatives, grounded in experimental data and established biochemical assay protocols. We will delve into the structure-activity relationships that govern their potency, providing researchers and drug development professionals with a robust framework for evaluating and selecting candidate molecules.

The Chromone Scaffold: A Versatile Tool for Enzyme Inhibition

The chromone ring system, a benzopyran-4-one, is a common motif in natural products and synthetic compounds exhibiting a wide array of biological activities. The addition of a carboxylic acid group, typically at the C-2 position, often enhances the molecule's ability to interact with enzyme active sites through hydrogen bonding and electrostatic interactions. A primary target for this class of compounds is Xanthine Oxidase (XO), a key enzyme in purine metabolism. The overactivity of XO leads to hyperuricemia and the production of reactive oxygen species (ROS), contributing to conditions like gout and oxidative stress.

This guide will focus on the comparative analysis of chromone-2-carboxylic acid derivatives as inhibitors of xanthine oxidase, providing a clear experimental workflow for their evaluation.

Experimental Workflow for Assessing Inhibitory Potency

To ensure reliable and reproducible data, a standardized experimental workflow is paramount. The following diagram and protocol outline the key steps for determining the inhibitory concentration (IC50) of chromone carboxylic acids against xanthine oxidase.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound_Prep 1. Synthesize & Purify Chromone Derivatives Incubation 4. Pre-incubate Enzyme with Inhibitor (Test Compounds) Compound_Prep->Incubation Varying concentrations Enzyme_Prep 2. Prepare Xanthine Oxidase Solution (0.1 U/mL) Enzyme_Prep->Incubation Substrate_Prep 3. Prepare Xanthine Solution (150 µM) Reaction_Start 5. Initiate Reaction by Adding Xanthine Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement 6. Measure Uric Acid Formation (Absorbance at 295 nm) Reaction_Start->Measurement Calc_Inhibition 7. Calculate % Inhibition vs. Control Measurement->Calc_Inhibition IC50_Det 8. Plot % Inhibition vs. [Inhibitor] & Determine IC50 Calc_Inhibition->IC50_Det pathway cluster_purine Purine Catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Leads to Hyperuricemia, Gout Chromone Chromone Carboxylic Acid Inhibitors Chromone->Inhibition1 Chromone->Inhibition2

Caption: Inhibition of the purine catabolism pathway by chromone carboxylic acids.

This guide provides a comprehensive framework for comparing the inhibitory activity of chromone carboxylic acids. By employing standardized protocols and understanding the underlying structure-activity relationships, researchers can effectively identify and optimize potent enzyme inhibitors for further therapeutic development. The strong electron-withdrawing groups at the C-6 position have been identified as a key determinant of high potency against xanthine oxidase, offering a clear direction for future molecular design.

References

  • Title: Design, Synthesis and Structure-Activity Relationships of Chromone-2-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors Source: Molecules URL: [Link]

  • Title: Chromone-2-carboxylic acid derivatives: A new class of potent xanthine oxidase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: An expedient and efficient synthesis of chromone-2-carboxylic acids via tandem reaction of substituted 2'-hydroxyacetophenones with diethyl oxalate Source: RSC Advances URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Chromone-Based Derivatives as Hyaluronidase Inhibitors Source: Molecules URL: [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Chromene, a privileged heterocyclic scaffold, is a cornerstone in the realm of medicinal chemistry. Its presence in a multitude of natural products with diverse biological activities has spurred extensive research into the synthesis and therapeutic potential of its derivatives.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of chromene derivatives, offering insights into the chemical nuances that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the experimental data that underpins these relationships, providing a robust resource for researchers and drug development professionals.

The Chromene Scaffold: A Versatile Pharmacophore

The chromene nucleus, consisting of a benzene ring fused to a pyran ring, exists in two main isomeric forms: 2H-chromene and 4H-chromene.[5] This fundamental structure serves as a template for a vast array of synthetic and naturally occurring compounds, including flavonoids, tocopherols, and anthocyanins.[3][5] The therapeutic versatility of chromene derivatives stems from their ability to interact with a wide range of cellular targets.[1][2][3]

Below is a representation of the core chromene structures, which will serve as a reference for the subsequent SAR discussions.

G cluster_0 Core Chromene Scaffolds 2H-Chromene 4H-Chromene l1 2H-Chromene l2 4H-Chromene

Caption: The fundamental structures of 2H- and 4H-chromene.

Anticancer Activity: A Tale of Substituents

The anticancer potential of chromene derivatives is a significant area of research, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][6][7] Structure-activity relationship studies have been pivotal in identifying the key molecular features that drive this activity.

Key SAR Insights for Anticancer Activity:
  • The C4-Aryl Substitution on 4H-Chromenes: The presence of an aryl group at the C4 position of the 4H-chromene scaffold is a critical determinant for potent anticancer activity.[8] The nature and substitution pattern of this aryl ring can significantly modulate the cytotoxic potency.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the C4-aryl ring play a crucial role. Halogenated aryl groups, for instance, have shown superior activity compared to unsubstituted or alkyl-substituted rings.[9]

  • The C2-Amino and C3-Cyano Groups: Many highly active 4H-chromene derivatives possess a 2-amino and a 3-cyano group. These functionalities are often introduced through multicomponent reactions and are vital for the molecule's interaction with biological targets.[5][10]

  • Fusion with Other Heterocycles: Fusing the chromene ring with other heterocyclic systems, such as pyrimidines, can lead to compounds with enhanced anticancer activity.[1][7]

Comparative Data on Anticancer Chromene Derivatives:
Compound IDChromene ScaffoldKey SubstitutionsTarget Cell LineIC50 (µM)Reference
Compound A 4H-Chromene4-(4-Chlorophenyl), 2-amino, 3-cyanoMCF-7 (Breast)6.52[1]
Compound B 4H-Chromene4-(4-Methoxyphenyl), 2-amino, 3-cyanoMCF-7 (Breast)>50[11]
Compound C 4H-Chromene4-Phenyl, 2-amino, 3-cyanoHCT-116 (Colon)4.98[1]
Compound D Chromeno[2,3-d]pyrimidineFused pyrimidine ringHepG-2 (Liver)5.0[7]

This data clearly illustrates that a subtle change, such as replacing a chloro group with a methoxy group on the C4-phenyl ring, can dramatically reduce anticancer activity, highlighting the importance of electronic and steric factors.

G cluster_0 SAR of Anticancer Chromenes Start Chromene Scaffold C4_Sub C4-Aryl Substitution (Crucial for Activity) Start->C4_Sub C2_C3_Func C2-Amino & C3-Cyano Groups (Important for binding) Start->C2_C3_Func Fusion Fusion with other Heterocycles (e.g., Pyrimidine) Start->Fusion Aryl_Sub Substituents on C4-Aryl (Halogens often enhance activity) C4_Sub->Aryl_Sub End Potent Anticancer Activity Aryl_Sub->End C2_C3_Func->End Fusion->End

Caption: Key structural features influencing the anticancer activity of chromene derivatives.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Chromene derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][5][8][12] The structural modifications that confer potent antimicrobial properties have been extensively studied.

Key SAR Insights for Antimicrobial Activity:
  • Hydroxy and Amino Substitutions: The presence of hydroxyl and amino groups on the chromene nucleus can significantly enhance antimicrobial activity. For example, 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile derivatives have shown notable effects against various pathogens.[10]

  • The Role of the C4-Substituent: As with anticancer activity, the nature of the substituent at the C4 position is critical. The presence of an aryl group at this position is a common feature in many active antimicrobial chromenes.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate microbial cell membranes.

  • Fused Ring Systems: The fusion of the chromene scaffold with other heterocyclic rings, such as indole, can lead to hybrid molecules with potent antibacterial properties.[13]

Comparative Data on Antimicrobial Chromene Derivatives:
Compound IDChromene ScaffoldKey SubstitutionsTarget OrganismMIC (µg/mL)Reference
Compound E 4H-Chromene2-amino, 7-hydroxy, 4-phenylS. aureus90[14]
Compound F 4H-Chromene2-amino, 7-hydroxy, 4-(4-nitrophenyl)S. aureus62.5[15]
Compound G 4H-Chromene2-amino, 7-hydroxy, 4-phenylE. coli190[14]
Compound H 4H-Chromene-Azo HybridAzo linkage at C6S. aureus0.007[8]

The data indicates that the introduction of a nitro group on the C4-phenyl ring enhances activity against S. aureus. Furthermore, the creation of hybrid molecules, such as the azo-chromene derivative, can lead to exceptionally potent antimicrobial agents.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Certain chromene derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[16][17]

Key SAR Insights for Anti-inflammatory Activity:
  • The 2-Phenyl-4H-chromen-4-one (Flavone) Scaffold: Many naturally occurring and synthetic anti-inflammatory chromenes belong to the flavone class.

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the flavone skeleton are crucial for anti-inflammatory activity.

  • Regulation of Signaling Pathways: Active compounds often exert their effects by modulating signaling pathways such as the TLR4/MAPK pathway, leading to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[18]

  • Fusion with Pyridine: The fusion of a pyridine ring to the chromene scaffold to form chromeno[2,3-b]pyridines has yielded compounds with potent anti-inflammatory effects, in some cases exceeding that of the reference compound quercetin.[16]

Comparative Data on Anti-inflammatory Chromene Derivatives:
Compound IDChromene ScaffoldKey FeaturesIn Vitro Assay% Inhibition of NO ProductionReference
Quercetin (Reference) Flavonol-TNF-α induced NO production~50%[16]
Compound I 4H-Chromene derivative-TNF-α induced NO production>60%[16]
Compound J Chromeno[2,3-b]pyridineFused pyridine ringTNF-α induced NO production>70%[16]

The comparative data suggests that both simple 4H-chromenes and more complex fused systems can exhibit potent anti-inflammatory activity, often surpassing that of established natural compounds like quercetin.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of chromene derivatives.

General Procedure for the Synthesis of 2-Amino-4-aryl-4H-chromene-3-carbonitriles:

This one-pot, three-component reaction is a widely used and efficient method for synthesizing a diverse library of 4H-chromene derivatives.[5][10]

Step 1: Reaction Setup

  • In a round-bottom flask, combine an appropriate substituted phenol (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

Step 2: Catalyst Addition

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

Step 3: Reaction

  • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Isolation and Purification

  • Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 5: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 Synthesis Workflow Start Combine Reactants: Substituted Phenol, Aromatic Aldehyde, Malononitrile Catalyst Add Basic Catalyst (e.g., Piperidine) Start->Catalyst Reaction Stir at Room Temp or Reflux (Monitor by TLC) Catalyst->Reaction Isolation Filtration and Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure 4H-Chromene Derivative Characterization->End

Caption: A typical workflow for the synthesis of 4H-chromene derivatives.

In Vitro Anticancer Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step 1: Cell Seeding

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Treat the cells with various concentrations of the synthesized chromene derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

Step 3: MTT Addition

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Step 4: Formazan Solubilization

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

Step 5: Absorbance Measurement

  • Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

Step 6: Data Analysis

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The structure-activity relationship studies of chromene derivatives have provided invaluable insights for the rational design of novel therapeutic agents. The versatility of the chromene scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity. Future research should focus on exploring novel substitutions and fusion strategies to enhance potency and selectivity, as well as investigating the mechanisms of action of the most promising compounds. The integration of computational methods, such as molecular docking and QSAR studies, will further accelerate the discovery and optimization of chromene-based drugs.[8][15]

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. SpringerLink. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]

  • SAR studies of 4H‐chromenes antibacterial agents. ResearchGate. [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]

  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed. [Link]

  • Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno [2,3-d]pyrimidine candidates. ResearchGate. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. SpringerLink. [Link]

  • Synthesis of Some Novel Chromene Derivatives and Its Biological Evaluation. Research Inventy. [Link]

  • Biological importance of structurally diversified chromenes. ResearchGate. [Link]

  • Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. NIH. [Link]

  • (PDF) Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Structure–activity relationship (SAR) of 4H‐chromene derivatives with... ResearchGate. [Link]

  • Antimicrobial and Antifungal Activity of Chromene and Pyrimidine derivatives. ijarsct. [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PubMed Central. [Link]

  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. PubMed. [Link]

  • In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents. ResearchGate. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]

  • Identification and Structure−Activity Relationships of Chromene-Derived Selective Estrogen Receptor Modulators for Treatment of Postmenopausal Symptoms. ACS Publications. [Link]

  • The Implication of Chromene Derivatives in Bioactive Admixtures. ResearchGate. [Link]

  • The Implication of Chromene Derivatives in Bioactive Admixtures. Bentham Science. [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. MDPI. [Link].com/2673-4194/4/4/64)

Sources

A Senior Application Scientist's Guide to Docking Studies of Chromone Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on conducting molecular docking studies of chromone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage computational methods to explore the therapeutic potential of this versatile class of compounds. As a senior application scientist, my goal is to provide you not just with protocols, but with the underlying rationale and field-proven insights to ensure your computational studies are robust, reliable, and translatable.

Introduction: The Therapeutic Promise of Chromone Derivatives

Chromones are a class of naturally occurring and synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their scaffold is a key component in a variety of bioactive molecules, contributing to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The versatility of the chromone ring allows for a multitude of substitutions, leading to a vast chemical space of derivatives with potentially unique biological activities.

Molecular docking has emerged as a powerful computational tool to navigate this vast chemical space and identify promising chromone derivatives for specific biological targets. By predicting the binding mode and affinity of a ligand to a receptor, docking studies can provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding lead optimization and reducing the time and cost associated with experimental screening.

Pillar 1: Expertise & Experience in Molecular Docking

Molecular docking is more than just running a piece of software; it's a multi-step process that requires careful consideration at each stage to generate meaningful results. The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This process involves two main components: a search algorithm to explore the conformational space of the ligand within the receptor's binding site, and a scoring function to estimate the binding affinity for each generated pose.

A Self-Validating Docking Workflow

To ensure the trustworthiness of your docking results, it is crucial to establish a self-validating workflow. This involves a series of checks and balances to confirm that your chosen protocol is appropriate for your system of interest.

docking_workflow cluster_prep Preparation cluster_docking Docking & Validation cluster_analysis Analysis & Correlation receptor_prep Receptor Preparation (PDB retrieval, cleaning, protonation) protocol_validation Protocol Validation (Redocking of co-crystallized ligand) receptor_prep->protocol_validation ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking_run Docking of Chromone Derivatives ligand_prep->docking_run protocol_validation->docking_run Validated Protocol pose_analysis Pose Analysis & Clustering docking_run->pose_analysis scoring Scoring & Ranking pose_analysis->scoring experimental_correlation Correlation with Experimental Data (e.g., IC50 values) scoring->experimental_correlation sar_analysis Structure-Activity Relationship (SAR) Analysis experimental_correlation->sar_analysis

Caption: A self-validating molecular docking workflow.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This protocol provides a generalized yet detailed workflow for docking chromone derivatives.

1. Receptor Preparation:

  • Obtain the 3D structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.

  • Clean the structure: Remove water molecules, ions, and any co-solvents that are not essential for binding. If multiple conformations of a residue are present, select the one with the highest occupancy.

  • Protonation and charge assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be done using tools like H++ or the functionalities within docking software suites. Assign partial charges to each atom using a force field like AMBER or CHARMM.

2. Ligand Preparation:

  • 2D to 3D conversion: If you have 2D structures of your chromone derivatives, convert them to 3D structures using software like Open Babel or ChemDraw.

  • Energy minimization: Perform energy minimization on the 3D structures to obtain low-energy conformers. This can be done using force fields like MMFF94 or UFF.

  • Charge and atom type assignment: Assign partial charges and atom types to the ligand atoms, consistent with the force field used for the receptor.

3. Docking Protocol Validation (Redocking):

  • Extract the co-crystallized ligand: If your PDB structure contains a co-crystallized ligand, extract it from the binding site.

  • Redock the ligand: Dock the extracted ligand back into the binding site of the receptor using your chosen docking software and parameters.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[1]

4. Docking of Chromone Derivatives:

  • Define the binding site: Define the grid box for the docking calculation around the active site of the receptor. The grid box should be large enough to encompass the entire binding pocket.

  • Run the docking simulation: Dock your library of chromone derivatives into the defined binding site using the validated protocol.

  • Pose analysis and clustering: Analyze the generated docking poses for each ligand. Cluster the poses based on their conformational similarity and rank them according to their docking scores.

5. Post-Docking Analysis:

  • Visual inspection: Visually inspect the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the chromone derivatives and the receptor.

  • Correlation with experimental data: If available, correlate the docking scores with experimental data, such as IC50 values, to assess the predictive power of your docking model. A good correlation can provide confidence in your in silico results.[2]

Pillar 2: Trustworthiness through Comparative Analysis of Docking Software

The choice of docking software can significantly impact the outcome of your study. Different programs utilize distinct search algorithms and scoring functions, which can lead to variations in the predicted binding poses and affinities. Here, we compare three widely used docking programs: AutoDock, GOLD, and Glide.

FeatureAutoDockGOLD (Genetic Optimisation for Ligand Docking)Glide (Grid-based Ligand Docking with Energetics)
Search Algorithm Lamarckian Genetic AlgorithmGenetic AlgorithmHierarchical search protocol
Scoring Function Semi-empirical free energy force fieldGoldScore, ChemScore, ASP, PLPGlideScore, Emodel
Flexibility Ligand flexibility is well-handled. Receptor flexibility can be modeled to some extent.Full ligand flexibility and partial protein flexibility.Ligand flexibility is treated extensively. Receptor flexibility is limited.
Ease of Use Can have a steeper learning curve, often requires command-line interaction.Generally considered user-friendly with a graphical interface.Integrated into the Schrödinger suite, offering a user-friendly workflow.
Performance Generally slower than Glide but can be very accurate.Known for its high accuracy in pose prediction.Very fast and efficient, suitable for high-throughput virtual screening.

Supporting Experimental Data:

A comparative study on the docking of inhibitors to cyclooxygenase (COX) enzymes, which are relevant targets for anti-inflammatory drugs, found that Glide outperformed other programs, including GOLD and AutoDock, in predicting the binding poses of co-crystallized ligands.[1] Specifically, Glide achieved a 100% success rate in predicting poses with an RMSD of less than 2 Å from the crystal structure, while GOLD (with the ChemPLP scoring function) achieved an 82% success rate, and AutoDock (with 50 runs) had an 82% success rate.[1] This suggests that for certain systems, the hierarchical search algorithm and scoring function of Glide may be more effective. However, it is crucial to validate the chosen software for your specific target and ligand set.

Pillar 3: Authoritative Grounding & Comprehensive Case Studies

To illustrate the practical application of docking studies with chromone derivatives, we will explore two case studies targeting key enzymes in disease pathogenesis.

Case Study 1: Chromone Derivatives as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Background: Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy. Chromone derivatives have shown promise as AChE inhibitors.

Signaling Pathway:

AChE_pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Chromone_Derivative Chromone Derivative (Inhibitor) Chromone_Derivative->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by a chromone derivative.

Docking Study Insights:

Molecular docking studies have been instrumental in understanding how chromone derivatives inhibit AChE. For instance, studies have shown that these derivatives can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[3] A study on novel N-substituted α-aminophosphonates bearing a chromone moiety identified a compound (4j) with an IC50 value of 0.103 ± 0.24 μM, which was significantly more potent than the standard drugs tacrine, galantamine, and rivastigmine.[3] Docking analysis revealed that this compound binds to both the CAS and PAS of AChE, explaining its high inhibitory activity.[3]

Quantitative Data Comparison:

CompoundTargetDocking Score (kcal/mol)Experimental IC50 (µM)Reference
Chromone Derivative 4jAChENot explicitly stated, but showed strong binding to CAS and PAS0.103 ± 0.24[3]
TacrineAChE-~0.2[3]
GalantamineAChE-~3.6[3]
RivastigmineAChE-~5.15[3]
Case Study 2: Chromone Derivatives as α-Glucosidase Inhibitors for Diabetes Mellitus

Background: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can help control postprandial hyperglycemia in diabetic patients. Chromone derivatives have been investigated as potential α-glucosidase inhibitors.

Docking Study Insights:

A study on a series of chromone hydrazone derivatives identified several potent α-glucosidase inhibitors.[3] The most active compound, 4d, exhibited an IC50 value of 20.1 ± 0.19 μM, which is significantly lower than the standard drug acarbose (IC50 = 817.38 ± 6.27 μM).[3] Molecular docking studies revealed that compound 4d interacts with key residues in the active site of α-glucosidase, including Glu-276, Asp-214, Asp-349, and Arg-439, through hydrogen bonds and arene-cation/anion interactions.[3] This detailed understanding of the binding mode provides a rational basis for designing even more potent inhibitors.

Quantitative Data Comparison:

CompoundTargetDocking Score (kcal/mol)Experimental IC50 (µM)Reference
Chromone Hydrazone 4dα-GlucosidaseNot explicitly stated, but showed key interactions20.1 ± 0.19[3]
Chromone Hydrazone 4aα-Glucosidase-45.7 ± 0.23[3]
Chromone Hydrazone 4bα-Glucosidase-38.2 ± 0.31[3]
Acarbose (Standard)α-Glucosidase-817.38 ± 6.27[3]

Conclusion: Integrating Computational and Experimental Approaches

Molecular docking is a valuable tool in the discovery and development of novel chromone-based therapeutics. By providing insights into ligand-receptor interactions at the molecular level, docking studies can rationalize experimental observations, guide the design of more potent and selective compounds, and accelerate the overall drug discovery process. However, it is crucial to remember that docking is a computational model and its predictions should always be validated by experimental data. A synergistic approach that combines in silico methods with traditional experimental techniques will undoubtedly lead to the successful development of new chromone derivatives as therapeutic agents for a wide range of diseases.

References

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. [Link]

  • Synthesis, Biomedical Activities, and Molecular Docking Study of Novel Chromone Derivatives. (2023). ResearchGate. [Link]

  • Docking and Molecular Dynamics Studies on Chromenone based Cyclin Dependent Kinase-2 Inhibitors. (2016). ResearchGate. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2022). MDPI. [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]

  • Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. (2017). PubMed. [Link]

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. (2023). MDPI. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). National Institutes of Health. [Link]

  • The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX‐2. (n.d.). ResearchGate. [Link]

  • Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. (2018). ResearchGate. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PubMed Central. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (2022). MDPI. [Link]

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (2020). SciSpace. [Link]

  • Biological activity evaluation and molecular docking study of chromone derivatives as cyclooxygenase-2 inhibitors. (2020). ResearchGate. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. (2014). PubMed Central. [Link]

  • DOCKING AND MOLECULAR DYNAMICS STUDIES ON CHROMONE BASED CYCLIN DEPENDENT KINASE-2 INHIBITORS. (2014). Pharmacophore. [Link]

  • Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. (2023). National Institutes of Health. [Link]

  • Tips for Illustrating Biological Pathways. (2023). YouTube. [Link]

  • Flowchart Creation. (n.d.). Developer Documentation. [Link]

  • A correlation graph for docking predicted activity and IC50 values. (n.d.). ResearchGate. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists. (2013). International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. (2018). MDPI. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2022). Promega Connections. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PubMed Central. [Link]

  • DOT (graph description language). (n.d.). Wikipedia. [Link]

  • A graph layout algorithm for drawing metabolic pathways. (2000). SciSpace. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 6-Methoxy-2H-chromene-3-carboxylic acid. As a specialized chemical compound utilized in advanced research and pharmaceutical development, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste responsibly, ensuring both personal safety and regulatory compliance.

Section 1: Hazard Identification and Essential Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is paramount. While specific toxicological data for this exact compound may be limited, data from structurally similar chromene and coumarin derivatives indicate a clear need for caution.

1.1 Potential Hazards Based on analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Inhalation of dust or direct contact with the skin and eyes must be avoided.[3][4] Therefore, all handling and disposal operations should be predicated on the assumption that this compound is hazardous.

1.2 Personal Protective Equipment (PPE) A stringent PPE regimen is non-negotiable. The causality is simple: creating a reliable barrier between the researcher and the chemical is the most effective way to prevent accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN 166 standards.[3][5]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1][5] Gloves must be inspected before use.[6]
Body Protection A standard lab coat is required.[5] For larger quantities, an apron or specialized protective clothing may be necessary.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale lab use with adequate ventilation.[5]Operations must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[5][6]

1.3 Safe Handling Procedures Safe disposal begins with safe handling. Always work within a certified chemical fume hood to minimize inhalation risk.[5] Avoid generating dust.[3][6] After handling, wash hands thoroughly, even if gloves were worn.[5]

Section 2: The Core Disposal Protocol: A Step-by-Step Workflow

Disposing of this compound is not a matter of simple disposal; it is a regulated process of waste management. All chemical waste, including this compound, should be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[7]

Step 1: Waste Collection and Segregation

  • Designated Container: Collect all waste, including the pure compound, reaction byproducts, and contaminated materials (e.g., weigh boats, gloves, paper towels), in a single, designated hazardous waste container.[5]

  • Container Compatibility: The container must be made of a material compatible with the chemical and be in good condition with a securely sealing lid.[8][9] Often, the original chemical container is the best choice for its waste.[8]

  • Segregation is Key: This waste stream must be segregated from other, incompatible waste types. As a carboxylic acid, it must be stored separately from bases, oxidizers, cyanides, and sulfides to prevent dangerous reactions.[9][10] Do not mix halogenated and non-halogenated solvent wastes unless approved by EHS, as disposal costs can differ significantly.[7][10]

Step 2: Proper Labeling of Hazardous Waste Accurate labeling is a critical safety and regulatory requirement. An improperly labeled container is a significant risk. As soon as the first particle of waste enters the container, it must be labeled.[8] The label must clearly state:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" . Do not use formulas or abbreviations.[9]

  • The associated hazards: "Irritant" , "Toxic" .[9]

  • The date the container becomes full.[9]

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[9]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tub or tray, capable of holding the contents of the largest container.[8][9] This is a safeguard against spills reaching drains.[7][8]

  • Closed Container Policy: The waste container must remain closed at all times except when you are actively adding waste.[7][8]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][8]

Step 4: Arranging for Professional Disposal Laboratory personnel should never transport hazardous waste themselves or attempt to treat it without explicit EHS approval.[8][11]

  • Contact EHS: Once the container is full, or if you are discontinuing the project, contact your institution's EHS office (or equivalent department) to arrange for pickup.[8]

  • Waste Collection Request: Follow your institution's procedure, which typically involves submitting an electronic chemical waste collection request form.[8]

Section 3: Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G start Waste Generated (Solid Compound or Contaminated Material) select_container Select Compatible, Sealable Hazardous Waste Container start->select_container label_container Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant, Toxic) select_container->label_container segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) label_container->segregate store Store in Designated SAA with Secondary Containment segregate->store add_waste Add Waste as Needed (Keep Container Closed Otherwise) store->add_waste is_full Is Container Full or No Longer Needed? add_waste->is_full is_full->add_waste No request_pickup Submit Waste Collection Request to EHS is_full->request_pickup Yes end Professional Disposal by Licensed Contractor request_pickup->end

Caption: Decision workflow for the disposal of this compound.

Section 4: Special Considerations

4.1 Management of Contaminated Labware and PPE Any disposable item that comes into direct contact with this compound, such as gloves, pipette tips, or paper towels, must be considered hazardous waste. These items should be placed in the same designated waste container as the chemical itself.[5]

4.2 Disposal of Empty Containers The original container of this compound also requires proper disposal.

  • Non-Acutely Hazardous Waste: For a standard hazardous chemical, the container is considered "empty" when all contents have been removed using common practices.[8] The empty container should have its label defaced, and the cap removed before being disposed of in regular trash.[7][8]

  • Acutely Hazardous Waste (P-Listed): While this compound is not known to be P-listed, it is best practice to assume a high degree of caution. If a chemical is P-listed, its empty container must be triple-rinsed with a suitable solvent.[8][10] The resulting rinsate must be collected and disposed of as hazardous waste.[8] Given the hazards, triple-rinsing the container and collecting the rinsate is the most rigorous and self-validating approach to ensure no hazardous residue remains.

Section 5: Prohibited Disposal Methods

To ensure safety and compliance, it is equally important to know what not to do. The following disposal methods are strictly prohibited and may violate local and federal regulations.[12][13][14][15][16]

  • DO NOT Discharge to Sewer: Never dispose of this compound, or solutions containing it, down the sink or any other drain.[5][6] This can damage aquatic ecosystems and interfere with wastewater treatment processes. A federal ban on sewering any hazardous waste pharmaceutical is in effect in all states.[13][15]

  • DO NOT Discard in Regular Trash: The solid chemical and materials contaminated with it must not be placed in the regular trash.[5] This poses a risk to custodial staff and the environment.

  • DO NOT Evaporate in a Fume Hood: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[7][8] This simply transfers the chemical from a solid/liquid phase to the air, causing environmental pollution and potential exposure.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, responsible, and fully compliant with established environmental and safety standards. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]

  • Regulation of Laboratory Waste. (2025-2028). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Managment Guidelines. (2023, April 6). University of Pennsylvania EHRS. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source. Retrieved from [Link]

  • Material Safety Data Sheet - 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]

  • ChemView. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • A Guide to Complying with the 2024 Methylene Chloride Regulation under the Toxic Substances Control Act (TSCA). (2024, July 8). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved from [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 6-Methoxy-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on data from analogous chromene compounds, 6-Methoxy-2H-chromene-3-carboxylic acid is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4][5]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if ingested or absorbed through the skin.[5][6]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Rationale: To prevent contact with the eyes, which can lead to serious irritation.[4][5]

  • Required Equipment:

    • Chemical splash-resistant safety glasses or goggles with side protection are the minimum requirement.[4]

    • A face shield should be worn in situations with a higher risk of splashing.[7]

Skin Protection
  • Rationale: To prevent skin contact, which can cause irritation.[4][5]

  • Required Equipment:

    • Gloves: Wear chemically resistant gloves.[4][8] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.[8][9]

    • Laboratory Coat: A standard laboratory coat should be worn to protect personal clothing.

    • Additional Protective Clothing: For larger quantities or procedures with a high risk of splashing, consider a chemical-resistant apron or suit.[7]

Respiratory Protection
  • Rationale: To prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[4][5]

  • Required Equipment:

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

    • If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[7][8]

The following table summarizes the recommended PPE:

Protection Type Required Equipment Rationale
Eye/Face Chemical splash goggles or safety glasses with side shields; Face shield for splash hazards.Prevents serious eye irritation.[4][5]
Skin Chemically resistant gloves (e.g., nitrile), laboratory coat.Prevents skin irritation.[4][5]
Respiratory Use in a chemical fume hood. Respirator if dust generation is likely.Prevents respiratory tract irritation.[4][5]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risk.

Engineering Controls
  • Primary Control: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Secondary Control: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[9]

Procedural Workflow

The following diagram outlines the safe handling workflow from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Reaction/Procedure prep_weigh->handle_reaction handle_transfer Transfer Compound handle_reaction->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Prepare your workspace within a chemical fume hood.

    • Carefully weigh the required amount of the compound, avoiding the creation of dust.

  • Handling:

    • Perform all manipulations of the compound within the fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[4][5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][5] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, should be collected in a designated and properly labeled hazardous waste container.[10]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Do not allow the product to enter drains or waterways.[4][8]

  • Waste Minimization: Employ practices to minimize the generation of chemical waste, such as using microscale techniques when feasible.[10][11]

Conclusion

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing their risk of exposure and ensuring a safe laboratory environment. The principles of expertise, experience, and trustworthiness are embedded in these protocols to provide a self-validating system for chemical safety.

References

  • Aaron Chemicals LLC. (2024, November 1). 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid - Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.